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2-(methylthio)-3H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 2-(methylthio)-3H-imidazo[4,5-c]pyridine
  • CAS: 7397-69-5

Core Science & Biosynthesis

Foundational

Unlocking the Bioisosteric Potential: A Technical Guide to 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

Executive Summary In the landscape of rational drug design, nitrogen-containing heterocycles serve as the foundational architecture for targeted therapeutics. Among these, the imidazo[4,5-c]pyridine scaffold—often referr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, nitrogen-containing heterocycles serve as the foundational architecture for targeted therapeutics. Among these, the imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deaza-9H-purine—stands out due to its profound bioisosteric resemblance to the purine nucleus[1]. This technical whitepaper dissects the chemical properties, synthesis methodologies, and pharmacological applications of 2-(methylthio)-3H-imidazo[4,5-c]pyridine (CAS: 7397-69-5). By leveraging the reactive 2-methylthio handle, researchers can unlock vast libraries of kinase inhibitors and antiviral agents[2].

Molecular Architecture & Bioisosterism

The imidazopyridine family consists of an imidazole ring fused to a pyridine moiety. The [4,5-c] fusion pattern specifically aligns the nitrogen atoms in a spatial orientation that mimics adenine and guanine[3]. This structural affinity facilitates the molecule's facile interaction with macromolecules such as DNA, RNA, and specific kinase active sites[3].

The introduction of a methylthio group at the C2 position serves a dual purpose:

  • Steric/Electronic Modulation: It alters the electron density of the imidazole ring, influencing hydrogen bonding capabilities.

  • Synthetic Versatility: The methylthio group is a highly programmable synthetic handle. It can be oxidized to a sulfoxide or sulfone, creating an excellent leaving group for subsequent

    
     (nucleophilic aromatic substitution) reactions, enabling rapid library generation[1].
    

Physicochemical Profiling & Protonation Dynamics

Understanding the physicochemical baseline of 2-(methylthio)-3H-imidazo[4,5-c]pyridine is critical for predicting its pharmacokinetic behavior and formulation requirements.

Quantitative Data Summary
PropertyValueSource
IUPAC Name 2-(Methylthio)-3H-imidazo[4,5-c]pyridine[4]
CAS Number 7397-69-5[5]
Molecular Formula C₇H₇N₃S[5]
Molecular Weight 165.22 g/mol [5]
Topological Polar Surface Area (TPSA) 41.57 Ų[5]
LogP 1.6798[5]
Hydrogen Bond Donors / Acceptors 1 / 3[5]
Rotatable Bonds 1[5]
Protonation Dynamics & Tautomerism

The molecule exists in a tautomeric equilibrium between the 1H and 3H states. A seminal carbon-13 nuclear magnetic resonance (C-13 NMR) study revealed a fascinating electronic shift: while unsubstituted imidazo[4,5-c]pyridine protonates primarily at N5, the 2-methylthio derivative undergoes protonation at both the N1 and N3 positions[6].

Causality in Drug Design: This dual-protonation capacity is crucial. In the acidic microenvironment of solid tumors (pH ~6.5), the shift in protonation states alters the molecule's solubility and its binding conformation within the hydrophobic pockets of target enzymes, directly impacting its efficacy as an anticancer agent.

Synthetic Workflows & Mechanistic Causality

The de novo synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine requires precise control over nucleophilic additions to prevent unwanted N-alkylation.

Protocol 1: Synthesis of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

This protocol is designed to maximize S-alkylation selectivity.

  • Ring Closure (Thiol Formation):

    • Suspend 3,4-diaminopyridine (1.0 eq) in a solution of potassium hydroxide (KOH, 1.2 eq) in ethanol.

    • Add carbon disulfide (CS₂, 2.0 eq) dropwise at 0°C.

    • Causality: CS₂ acts as the electrophilic carbon source. The basic medium facilitates the formation of a dithiocarbamate intermediate, which undergoes intramolecular cyclization upon refluxing to yield imidazo[4,5-c]pyridine-2-thiol.

  • Selective S-Alkylation:

    • Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (MeI, 1.1 eq) at 0°C.

    • Causality: K₂CO₃ is deliberately chosen as a mild, insoluble base. It selectively deprotonates the more acidic exocyclic thiol (pKa ~8) rather than the endocyclic ring nitrogens. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the "soft" sulfur anion preferentially attacks the "soft" methyl iodide, ensuring >95% regioselectivity for the S-methylated product over N-methylated byproducts.

  • Isolation & Purification:

    • Quench with ice water, filter the precipitate, and recrystallize from ethanol to yield the pure 2-(methylthio)-3H-imidazo[4,5-c]pyridine.

Synthesis N1 3,4-Diaminopyridine Starting Material N2 CS2, KOH, EtOH Reflux, 12h N1->N2 N3 Imidazo[4,5-c]pyridine-2-thiol Intermediate N2->N3 N4 MeI, K2CO3, DMF 0°C to RT, 4h N3->N4 N5 2-(Methylthio)-3H- imidazo[4,5-c]pyridine N4->N5 N6 LC-MS & 13C NMR Validation N5->N6

Workflow for the synthesis and validation of 2-(methylthio)-3H-imidazo[4,5-c]pyridine.

Pharmacological Targeting & Signal Modulation

Derivatives synthesized from the 2-methylthio core exhibit profound pharmacological versatility, particularly in oncology and virology[2][7].

  • PARP Inhibition: Imidazo[4,5-c]pyridines have demonstrated potent Poly (ADP-ribose) polymerase (PARP) inhibitory activity (IC₅₀ values as low as 8.6 nM). By blocking PARP, these compounds prevent DNA single-strand break repair, leading to synthetic lethality in tumor cells[2].

  • EGFR Kinase Modulation: Recent molecular docking and in vitro studies reveal that imidazo[4,5-c]pyridine hybrids exhibit favorable binding scores against the Epidermal Growth Factor Receptor (EGFR), suppressing the downstream PI3K/AKT survival pathways in lung (A-549) and breast (MCF-7) cancer cell lines[8].

Pathway L Imidazo[4,5-c]pyridine Derivatives T1 PARP1 / PARP2 L->T1 Competitive Binding T2 EGFR Kinase L->T2 ATP Pocket Binding E1 Impaired DNA Repair (SSB Accumulation) T1->E1 Induces E2 Inhibition of PI3K/AKT Survival Pathway T2->E2 Induces O Targeted Tumor Cell Apoptosis E1->O E2->O

Dual-targeting pharmacological signaling pathway of imidazo[4,5-c]pyridine derivatives.

Self-Validating Assay Systems

To ensure empirical trustworthiness, any screening of imidazo[4,5-c]pyridine derivatives must employ a self-validating architecture. The following protocol outlines an orthogonal workflow for evaluating EGFR kinase inhibition.

Protocol 2: Orthogonal EGFR Kinase Inhibition Assay

This system utilizes a primary biochemical readout validated by a secondary cellular functional assay.

Phase A: Primary Readout (TR-FRET Biochemical Assay)

  • Preparation: Incubate recombinant EGFR kinase domain with the imidazo[4,5-c]pyridine derivative (serial dilutions from 10 µM to 0.1 nM) in kinase buffer containing ATP (at the

    
     value).
    
  • Controls: Use Erlotinib as the positive control (validates assay sensitivity) and DMSO vehicle as the negative control (establishes baseline fluorescence).

  • Detection: Add a europium-labeled anti-phosphotyrosine antibody and a modified allophycocyanin (APC) tracer. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Causality: TR-FRET eliminates compound auto-fluorescence interference (a common issue with highly conjugated heterocycles), providing a highly accurate biochemical

    
    .
    

Phase B: Orthogonal Validation (Cellular Western Blot)

  • Treatment: Treat A-549 lung cancer cells with the compound at the calculated

    
     concentration for 4 hours.
    
  • Lysis & Probing: Lyse cells and perform SDS-PAGE. Probe with primary antibodies against total EGFR and phosphorylated-EGFR (p-EGFR).

  • Causality (The Self-Validating Loop): The biochemical FRET assay proves direct target engagement, but it cannot confirm cellular penetrance or rule out off-target artifacts. The Western blot serves as the orthogonal validator: if p-EGFR is suppressed in living cells at the biochemical

    
    , the system mathematically and biologically validates the compound's mechanism of action.
    

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC (nih.gov). 2

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - MDPI. 3

  • 2-(Methylthio)-1H-imidazo[4,5-c]pyridine - ChemScene. 5

  • New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies - ResearchGate. 8

  • 2-(methylthio)-3H-imidazo[4,5-c]pyridine - SigmaAldrich.cn. 4

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines - ACS Combinatorial Science. 1

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines - MDPI. 7

  • A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines - Australian Journal of Chemistry. 6

Sources

Exploratory

Engineering the Imidazo[4,5-c]pyridine Scaffold: A Senior Application Scientist's Guide to Synthesis and Medicinal Chemistry

Executive Summary Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a privileged class of heterocyclic pharmacophores in modern drug discovery. As bioisosteres of naturally occurring purines, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a privileged class of heterocyclic pharmacophores in modern drug discovery. As bioisosteres of naturally occurring purines, they exhibit profound interactions with various biological targets, including kinases, Toll-like receptors (TLRs), and nucleic acids[1]. By substituting the N3 atom of a purine ring with a carbon atom, the imidazo[4,5-c]pyridine scaffold circumvents rapid enzymatic degradation by purine-specific metabolic pathways while retaining the critical hydrogen-bond donor/acceptor motifs necessary for target engagement[2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing you with actionable, field-proven insights into the mechanistic grounding, synthetic workflows, and structure-activity relationships (SAR) of this highly versatile scaffold.

Mechanistic Grounding & Target Applications

The versatility of the imidazo[4,5-c]pyridine core stems from its tunable electronic properties and spatial geometry, which allow it to fit snugly into the ATP-binding pockets of kinases or the ligand-binding domains of immune receptors.

Immuno-Oncology and TLR7 Agonism

Recent breakthroughs have highlighted the efficacy of imidazo[4,5-c]pyridine derivatives as potent Toll-Like Receptor 7 (TLR7) agonists[3]. TLR7 is an endosomal receptor that detects single-stranded RNA and pathogenic danger signals. When an imidazo[4,5-c]pyridine agonist binds to TLR7, it induces a conformational change that recruits the MyD88 adaptor protein, triggering a signaling cascade through IRAK4 and TRAF6. This pathway culminates in the activation of NF-κB and IRF7, leading to the robust secretion of pro-inflammatory cytokines like IFN-α and TNF-α. This mechanism is currently being leveraged to convert immunologically "cold" tumors into "hot" ones, enhancing the efficacy of systemic immunotherapies[4].

G A Imidazo[4,5-c]pyridine Agonist B Endosomal TLR7 Receptor A->B Binding C MyD88 Adaptor Protein B->C Recruitment D IRAK4 / TRAF6 Complex C->D Phosphorylation E NF-κB & IRF7 Activation D->E Signal Transduction F Pro-inflammatory Cytokines (IFN-α, TNF-α) E->F Gene Expression

TLR7 signaling pathway activated by imidazo[4,5-c]pyridine agonists.

Kinase Inhibition

The scaffold is also highly effective in targeting serine/threonine and tyrosine kinases. For instance, specific derivatives have shown sub-micromolar inhibitory activity against Src and Fyn kinases[5]. The imidazole ring acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone, while substituents at the C2 position extend into the hydrophobic specificity pockets, dictating target selectivity[6].

Synthetic Methodologies & Protocol Design

Historically, synthesizing imidazo[4,5-c]pyridines required harsh conditions—such as heating above 150°C in the presence of toxic reagents like POCl₃ or polyphosphoric acid[7]. These methods often suffered from poor functional group tolerance and low yields due to the degradation of sensitive functional groups.

To overcome these limitations, I advocate for greener, catalytic methodologies that ensure high fidelity and reproducibility. The use of Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) as a mild Lewis acid catalyst has revolutionized this synthesis. Zn(OTf)₂ efficiently activates the carbonyl carbon of the aldehyde, facilitating the initial nucleophilic attack by 3,4-diaminopyridine, and subsequently promotes the dehydrogenative cyclization without requiring strong oxidants[7].

G N1 3,4-Diaminopyridine + Aryl Aldehyde N2 Zn(OTf)2 Catalyst (30 mol%) in MeOH N1->N2 Mix N3 Schiff Base Intermediate (In situ) N2->N3 Condensation N4 Oxidative Cyclization (Reflux, 2-4h) N3->N4 Ring Closure N5 2-Substituted 1H-imidazo [4,5-c]pyridine N4->N5 Product Yield

Catalytic synthetic workflow for imidazo[4,5-c]pyridines using Zn(OTf)2.

Standard Operating Procedure (SOP): Zn(OTf)₂-Catalyzed Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines

Causality & Rationale: This one-pot protocol avoids the isolation of the intermediate Schiff base, minimizing product loss. Methanol is selected as the solvent because it solubilizes both the polar diamine and the Lewis acid catalyst while allowing for an optimal reflux temperature (65°C) that prevents the thermal degradation of sensitive substituents[7].

Step-by-Step Methodology:

  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminopyridine (1.0 mmol) and the corresponding aryl aldehyde (1.0 mmol).

  • Catalyst Addition: Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (0.3 mmol, 30 mol%) to the solid mixture. Rationale: 30 mol% provides the optimal balance between reaction rate and catalyst economy; lower loadings significantly increase reaction time and reduce the cyclization efficiency.

  • Solvation & Heating: Suspend the mixture in anhydrous methanol (10 mL). Heat the reaction mixture to reflux (approx. 65°C) under a nitrogen atmosphere.

  • Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane gradient. The disappearance of the aldehyde spot validates the completion of the Schiff base intermediate, and the appearance of a lower-Rf fluorescent spot confirms ring closure. The reaction typically reaches completion within 2 to 4 hours.

  • Quenching & Extraction: Once complete, cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (30 mL) to precipitate the crude product and quench the catalyst. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue via silica gel column chromatography to afford the analytically pure 2-substituted-1H-imidazo[4,5-c]pyridine.

Structure-Activity Relationship (SAR) & Quantitative Data

The biological efficacy of imidazo[4,5-c]pyridines is highly dependent on the substitution pattern. Modifying the C2, N1, and C4/C6 positions drastically shifts the pharmacological profile from antiviral to kinase inhibitory or immune-modulating[1],[8].

Below is a quantitative summary of selected imidazo[4,5-c]pyridine and related derivatives against key biological targets, illustrating the SAR landscape:

Compound DerivativeTarget / AssayIC₅₀ / EC₅₀ (µM)Primary Mechanism of ActionRef
Isopropyl 2-phenyl derivativeSrc Kinase0.19ATP-competitive hinge binding[5]
Isopropyl 2-phenyl derivativeFyn Kinase0.24ATP-competitive hinge binding[5]
Unsubstituted amidino derivativeColon Carcinoma (HCT116)0.40Antiproliferative / DNA intercalation[9]
2-imidazolinyl amidino derivativeColon Carcinoma (HCT116)0.70Antiproliferative / DNA intercalation[9]
Para-cyano-substituted derivativeRespiratory Syncytial Virus (RSV)58.0Viral RNA-dependent RNA polymerase inhibition[9]
Novel Imidazo[4,5-c]pyridine SeriesHEK293-Blue-h TLR7< 0.10Endosomal TLR7 receptor agonism[4]

Data Interpretation: The introduction of bulky, hydrophobic aryl groups at the C2 position enhances kinase binding affinity by exploiting the hydrophobic pocket adjacent to the ATP hinge region[5]. Conversely, amidino-substituted derivatives exhibit strong antiproliferative effects due to their ability to intercalate into dsDNA, highlighting the scaffold's remarkable versatility[10].

Conclusion

The imidazo[4,5-c]pyridine scaffold remains a cornerstone in medicinal chemistry. By leveraging green catalytic methodologies like Zn(OTf)₂-mediated cyclization, researchers can rapidly generate diverse libraries of these 3-deazapurines. Their profound ability to modulate kinases, intercalate DNA, and activate immune pathways like TLR7 ensures their continued prominence in the development of next-generation therapeutics.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives , nih.gov, 1

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate , jscimedcentral.com, 7

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives , irb.hr, 6

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines , acs.org, 2

  • Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl , benchchem.com, 5

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer , acs.org, 3

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines , nih.gov, 10

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines , researchgate.net, 9

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer - PMC , nih.gov,4

  • CAS 2589-12-0: 4,6-dichloro-1H-imidazo[4,5-c]pyridine , cymitquimica.com, 8

Sources

Foundational

Structural Analysis of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine Core

This guide provides a comprehensive structural and functional analysis of the 2-(methylthio)-3H-imidazo[4,5-c]pyridine core. It is designed for medicinal chemists and structural biologists requiring actionable insights i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural and functional analysis of the 2-(methylthio)-3H-imidazo[4,5-c]pyridine core. It is designed for medicinal chemists and structural biologists requiring actionable insights into scaffold synthesis, characterization, and diversification.

Introduction: The Scaffold Architecture

The 2-(methylthio)-3H-imidazo[4,5-c]pyridine core is a fused bicyclic heterocycle serving as a critical bioisostere for purines (adenine/guanine) in drug discovery. Unlike its isomer imidazo[4,5-b]pyridine, the [4,5-c] variant positions the pyridine nitrogen at the 5-position relative to the imidazole fusion, significantly altering its electronic distribution and hydrogen-bonding potential.

The 2-methylthio (2-SMe) group acts as a "chemical handle," offering two distinct strategic advantages:

  • Lipophilicity Modulation: It increases logP, improving membrane permeability compared to the oxo- or amino- analogs.

  • Synthetic Versatility: The SMe group is an excellent leaving group (via oxidation to sulfoxide/sulfone) for late-stage Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation.
    

Structural Architecture & Tautomerism

Numbering and Connectivity

Correct IUPAC numbering is vital for interpreting NMR data and SAR (Structure-Activity Relationships).

  • Fusion: The imidazole ring (atoms 1, 2,[1][2][3] 3) is fused to the pyridine ring (atoms 4, 5, 6,[3] 7) across the c-bond of the pyridine.

  • Heteroatoms:

    • N1/N3: Imidazole nitrogens (tautomeric).

    • N5: Pyridine nitrogen.

    • SMe: Attached at C2.

Tautomeric Equilibrium (1H vs. 3H)

The core exists in a prototropic tautomeric equilibrium between the 1H and 3H forms. The user-specified 3H-isomer is often the dominant contributor in polar aprotic solvents (DMSO, DMF) due to electronic stabilization from the pyridine nitrogen (N5) interacting with the imidazole system.

Key Insight: The position of the proton (N1 vs. N3) dramatically affects the chemical shift of the adjacent bridgehead carbons (C7a vs. C3a) and the reactivity of the N-alkylation step.

Tautomerism Tautomer3H 3H-Tautomer (Proton on N3) Tautomer1H 1H-Tautomer (Proton on N1) Tautomer3H->Tautomer1H Fast Equilibrium (Solvent Dependent)

Caption: Prototropic tautomerism between 3H and 1H forms. The 3H form is stabilized by specific solvation and electronic effects from the N5 pyridine nitrogen.

Spectroscopic Characterization (Self-Validating Data)

To validate the synthesis of this core, compare experimental data against these established ranges. The asymmetry of the [4,5-c] fusion creates a distinct splitting pattern in the aromatic region.

1H NMR Signature (DMSO-d6)
PositionMultiplicityShift (ppm)Structural Logic
S-CH3 Singlet (3H)2.65 – 2.75 Characteristic methylthio singlet. Upfield relative to N-Me.
H4 Singlet (1H)8.80 – 9.00 Most deshielded proton. Located between the bridgehead and Pyridine N5.
H6 Doublet (1H)8.30 – 8.45 ortho to Pyridine N5. Couples with H7 (

Hz).
H7 Doublet (1H)7.60 – 7.80 Least deshielded aromatic proton. Adjacent to bridgehead.
NH Broad Singlet12.5 – 13.5 Exchangeable. Chemical shift is highly concentration/temperature dependent.
13C NMR Key Signals
  • C2 (S-C=N): ~150–155 ppm (Quaternary, deshielded by S and N).

  • S-CH3: ~13–15 ppm.

  • C4 (CH): ~140–145 ppm (Deshielded by adjacent N).

Synthesis & Functionalization Protocol

Synthesis of the Core

Mechanism: The synthesis utilizes a 3,4-diaminopyridine precursor.[2][4] Cyclization is achieved using Carbon Disulfide (


) or a xanthate equivalent to form the thione, followed by S-methylation.

Protocol (Self-Validating):

  • Cyclization: Dissolve 3,4-diaminopyridine (1.0 eq) in EtOH/H2O. Add

    
     (1.5 eq) and KOH (1.1 eq). Reflux for 12h.
    
    • Checkpoint: Evolution of

      
       gas (rotten egg smell) indicates cyclization.
      
    • Product: 3H-imidazo[4,5-c]pyridine-2-thione (Solid precipitates upon acidification).

  • S-Methylation: Suspend the thione in aqueous NaOH or DMF/K2CO3. Add Methyl Iodide (MeI, 1.1 eq) dropwise at 0°C. Stir at RT for 2h.

    • Checkpoint: Dissolution of the thione solid followed by reprecipitation of the S-methyl product.

    • Validation: Loss of the thione C=S stretch in IR (~1200 cm⁻¹) and appearance of S-Me peak in NMR (~2.7 ppm).

Functionalization: The "SMe Switch"

The SMe group is relatively inert to mild nucleophiles but becomes a potent leaving group upon oxidation to the sulfoxide (S(=O)Me) or sulfone (S(=O)2Me), enabling


 displacements with amines.

SynthesisWorkflow Start 3,4-Diaminopyridine Step1 Cyclization (CS2, KOH, Reflux) Start->Step1 Inter Intermediate: Imidazo[4,5-c]pyridine-2-thione Step1->Inter Step2 S-Methylation (MeI, Base) Inter->Step2 Product Core: 2-(Methylthio)-3H-imidazo[4,5-c]pyridine Step2->Product Oxidation Oxidation (mCPBA or Oxone) Product->Oxidation Activation Displacement SNAr Displacement (R-NH2, Heat) Oxidation->Displacement Sulfone/Sulfoxide Intermediate FinalDrug 2-Amino-Derivative (Active Drug Scaffold) Displacement->FinalDrug

Caption: Synthetic workflow from precursor to functionalized drug scaffold. The S-Methylation serves as a pivotal activation step for subsequent diversification.

Medicinal Chemistry Applications

The 2-(methylthio)-3H-imidazo[4,5-c]pyridine core is a proven pharmacophore in several therapeutic areas.

Kinase Inhibition (FLT3 & Aurora)

Researchers have utilized this core to design dual inhibitors for FLT3 and Aurora kinases , which are critical targets in Acute Myeloid Leukemia (AML).

  • Mechanism: The imidazo[4,5-c]pyridine nitrogen (N3) acts as a hydrogen bond donor/acceptor pair interacting with the kinase hinge region (e.g., Ala213).

  • Modification: The SMe group is often displaced by solubilizing amines (e.g., piperazines) to improve pharmacokinetic profiles while maintaining hinge binding.

Antiviral Agents (BVDV)

Derivatives of this core have shown high potency against Bovine Viral Diarrhea Virus (BVDV) , a surrogate model for Hepatitis C (HCV).

  • SAR Insight: Substituents at the N1/N3 position (benzyl groups) combined with the 2-SMe (or 2-SO2Me displaced) moiety modulate binding to the viral RNA-dependent RNA polymerase.

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.[4]

    • Source: PubMed / Molecular Diversity (2023).
    • URL:[Link]

  • Kinase Inhibitor Applications (FLT3/Aurora)

    • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor.
    • Source: Journal of Medicinal Chemistry / PMC (2012).
    • URL:[Link]

    • Note: Discusses the related [4,5-b] isomer but establishes the SMe displacement chemistry and hinge-binding logic applicable to the [4,5-c] core.
  • General Reactivity & Tautomerism

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[2][4][5]

    • Source: Molecules / PMC (2017).
    • URL:[Link]

  • Spectral Data Validation

    • Title: 1H NMR Chemical Shifts (General Pyridine/Imidazole D
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Imidazo[4,5-c]pyridine: A Technical Guide for Drug Discovery

Executive Summary The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its electronic similarity to purine bases (adenine and guanine).[1] Unlike its more commo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its electronic similarity to purine bases (adenine and guanine).[1] Unlike its more common isomer, imidazo[4,5-b]pyridine, the [4,5-c] variant offers a unique nitrogen distribution that alters hydrogen bond acceptor/donor vectors and solubility profiles. This guide analyzes the scaffold's utility in targeting kinases (BTK, DNA-PK), viral polymerases, and epigenetic modulators, providing actionable protocols for synthesis and biological validation.

Part 1: Structural Chemistry & Pharmacophore Analysis

Bioisosterism and Electronic Landscape

The imidazo[4,5-c]pyridine core functions as a bioisostere of the purine ring system found in ATP and DNA/RNA. This structural homology allows it to occupy the ATP-binding pocket of kinases with high affinity.

  • Nitrogen Positioning: The pyridine nitrogen at position 5 (in [4,5-c] numbering) provides a critical hydrogen bond acceptor point that differs spatially from the N1/N3 of purines, allowing for selectivity against off-target kinases.

  • Solubility: The basicity of the pyridine nitrogen enhances aqueous solubility compared to benzimidazole analogs, improving oral bioavailability.

Pharmacophore Visualization

The following diagram illustrates the core numbering system and key pharmacophoric interaction points utilized in recent drug discovery campaigns.

Pharmacophore Core Imidazo[4,5-c]pyridine Core N1 N1 Position: Solubility/Metabolic Stability (e.g., Alkyl chains) Core->N1 C2 C2 Position: Major Hydrophobic Pocket Interaction (e.g., Aryl/Heteroaryl groups) Core->C2 N5 N5 (Pyridine N): H-Bond Acceptor (Critical for Hinge Binding) Core->N5 C4_C6 C4/C6 Positions: Electronic Tuning (Substituents affect pKa) Core->C4_C6 Target Target C2->Target Pi-Pi Stacking (Kinases) N5->Target H-Bond (Hinge Region)

Figure 1: Pharmacophore mapping of the imidazo[4,5-c]pyridine scaffold highlighting critical interaction vectors for kinase and polymerase inhibition.

Part 2: Therapeutic Applications & Mechanism of Action

Oncology: Kinase Inhibition

Recent SAR studies have demonstrated that imidazo[4,5-c]pyridines can outperform their [4,5-b] counterparts in specific kinase targets.[2]

  • Bruton’s Tyrosine Kinase (BTK): Inhibitors based on the [4,5-c] scaffold showed significantly higher activity against BTK compared to [4,5-b] isomers.[2] The C6 position tolerates both hydrophobic and hydrophilic substituents, allowing for optimization of pharmacokinetic properties without sacrificing potency [1].

  • DNA-Dependent Protein Kinase (DNA-PK): 6-anilino-imidazo[4,5-c]pyridin-2-ones have emerged as potent radiosensitizers. By inhibiting DNA-PK, these compounds prevent Non-Homologous End Joining (NHEJ) repair of radiation-induced double-strand breaks in tumor cells [2].

Virology: Polymerase Targeting
  • Hepatitis C (HCV) & CSFV: The derivative 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) targets the RNA-dependent RNA polymerase (RdRp). Molecular docking suggests the scaffold interferes with the stacking interaction at the F224 residue of the polymerase, blocking viral replication [3].

Immunology: TLR7 Agonists

Novel imidazo[4,5-c]pyridine derivatives function as Toll-like Receptor 7 (TLR7) agonists.[3] These compounds activate the innate immune system within the tumor microenvironment, potentially converting "cold" tumors to "hot" ones susceptible to checkpoint blockade [4].

Part 3: Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesis of 2-substituted imidazo[4,5-c]pyridines via oxidative cyclization. Rationale: This method allows for the late-stage introduction of diverse aryl groups at the C2 position, essential for SAR exploration.

Protocol:

  • Starting Material: Dissolve 3,4-diaminopyridine (1.0 eq) in DMF or Ethanol.

  • Aldehyde Addition: Add the appropriate aryl aldehyde (1.0 eq).

  • Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq) or use open-air reflux if using a catalyst like molecular iodine.

  • Reflux: Heat the mixture to reflux (80-100°C) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Cool to RT. Pour into ice water. If precipitate forms, filter and wash with water. If not, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography.

Synthesis Start 3,4-Diaminopyridine Process Reflux (DMF/EtOH) 4-6 Hours Start->Process Reagent + Aryl Aldehyde + Oxidant (Na2S2O5) Reagent->Process Product 2-Aryl-imidazo[4,5-c]pyridine Process->Product

Figure 2: General synthetic route for 2-substituted imidazo[4,5-c]pyridines via oxidative condensation.

Biological Validation: Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of synthesized compounds against a target kinase (e.g., BTK). Principle: Measures ADP formation as a direct result of kinase activity.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare 3-fold serial dilutions of the imidazo[4,5-c]pyridine compound in DMSO.

  • Enzyme Reaction:

    • Add 2 µL of Compound (or DMSO control) to a 384-well plate.

    • Add 4 µL of Kinase Enzyme (optimized concentration). Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to determine IC₅₀ using non-linear regression.

Part 4: Data Summary & SAR Trends

The following table summarizes key Structure-Activity Relationship (SAR) trends observed in recent literature for this scaffold.

PositionModificationObserved EffectTarget Relevance
N1 Alkylation (Methyl/Ethyl)Improved lipophilicity; decreased H-bond donor capacity.Kinases (General)
C2 Phenyl groupBaseline activity; often requires substitution for potency.Antiviral (CSFV)
C2 2-FluorophenylIncreased metabolic stability; altered antiviral selectivity.HCV / BVDV
C6 Anilino / AminoCritical for solubility and forming additional H-bonds.DNA-PK / BTK
C6 Bulky HydrophobicWell-tolerated in BTK pocket; improves potency.BTK

References

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Source: Journal of Medicinal Chemistry (2024). URL:[Link]

  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Source: Antiviral Research (2008).[4] URL:[Link]

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. Source: ACS Medicinal Chemistry Letters (2025).[5] URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: Molecules (2017).[6][7][8][9] URL:[Link]

Sources

Foundational

literature review of 2-(methylthio)-3H-imidazo[4,5-c]pyridine synthesis pathways

This technical guide details the synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine (CAS: 7397-69-5), a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine (CAS: 7397-69-5), a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Executive Summary

The 2-(methylthio)-3H-imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core for various ATP-competitive inhibitors. Its synthesis hinges on the efficient construction of the imidazole ring fused to a pyridine backbone, followed by selective functionalization of the sulfur atom.[1]

This guide prioritizes the cyclodesulfurization pathway starting from 3,4-diaminopyridine. This route offers the highest atom economy, scalability, and regiocontrol compared to oxidative cyclization or nucleophilic aromatic substitution methods.

Key Chemical Parameters
ParameterSpecification
CAS Number 7397-69-5
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
pKa (Calculated) ~3.5 (Pyridine N), ~11.0 (Imidazole NH)
Tautomerism Exists in equilibrium between 1H and 3H forms; S-alkylation fixes the bond order.[2]

Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via a disconnection of the C2-S bond or the C2-N3/C2-N1 bonds .

  • Strategy A (Primary): Construction of the imidazole ring via a thiocarbonyl equivalent (CS₂ or Xanthate) followed by S-methylation. This is the industry standard due to the availability of 3,4-diaminopyridine.

  • Strategy B (Alternative): Nucleophilic displacement of a 2-halo-imidazo[4,5-c]pyridine with sodium thiomethoxide. This is less favorable due to the extra steps required to install the halogen.

Pathway Visualization (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic Logic for Imidazo[4,5-c]pyridine Scaffold Target 2-(Methylthio)-3H-imidazo[4,5-c]pyridine (Target) Thione Intermediate: Imidazo[4,5-c]pyridine-2-thione Thione->Target S-Alkylation (SN2) Diamine Starting Material: 3,4-Diaminopyridine Diamine->Thione Cyclocondensation Reagents Reagents: CS2 or Potassium Ethyl Xanthate Reagents->Thione Methylating Reagent: MeI or Me2SO4 Methylating->Target

Part 2: Detailed Synthetic Protocols

Method A: The Carbon Disulfide (Classical) Route

Best for: Small-scale laboratory synthesis (<10g).

This method utilizes Carbon Disulfide (CS₂) as the C1 source.[3] While effective, CS₂ is highly flammable and toxic, requiring strict fume hood protocols.

Step 1: Cyclization to Imidazo[4,5-c]pyridine-2-thione
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents:

    • 3,4-Diaminopyridine (5.0 g, 45.8 mmol)

    • Ethanol (anhydrous, 150 mL)

    • Carbon Disulfide (10 mL, excess)[4]

    • Potassium Hydroxide (KOH) (2.5 g, catalytic/promoter)

  • Procedure:

    • Dissolve 3,4-diaminopyridine in ethanol.

    • Add KOH and stir until dissolved.

    • Slowly add CS₂ (Caution: Exothermic).

    • Heat to reflux (approx. 80°C) for 6–8 hours.

    • Monitor via TLC (DCM:MeOH 9:1). The starting diamine spot should disappear, replaced by a lower Rf spot (thione).

  • Workup:

    • Cool the mixture to room temperature.

    • The product often precipitates as a beige/yellow solid.

    • Filter the solid.[3][5] If no precipitate forms, concentrate the solvent to 20% volume and add cold water.

    • Wash with cold water and diethyl ether.

    • Yield: ~85-90%.

Step 2: Selective S-Methylation

Critical Control Point: Temperature control is vital to prevent N-methylation.

  • Setup: 100 mL flask, ice-water bath.

  • Reagents:

    • Imidazo[4,5-c]pyridine-2-thione (Intermediate from Step 1)

    • NaOH (1.1 equivalents, 1M aqueous solution)

    • Methyl Iodide (MeI) (1.05 equivalents)

    • Solvent: Methanol/Water (1:1)

  • Procedure:

    • Suspend the thione in Methanol/Water.

    • Add NaOH solution to deprotonate the thiol (forming the thiolate anion, which is a softer and better nucleophile than the ring nitrogens).

    • Cool the solution to 0°C .

    • Add Methyl Iodide dropwise over 20 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup:

    • Evaporate methanol under reduced pressure.[2]

    • The product typically precipitates from the remaining aqueous phase.

    • Filter and recrystallize from Ethanol/Water if necessary.

    • Final Yield: 75-82%.

Method B: The Xanthate (Green/Scale-Up) Route

Best for: Large-scale (>50g) or safety-constrained environments.

This route replaces the hazardous CS₂ with Potassium O-ethyl xanthate (or potassium ethyl xanthogenate), which is a solid and easier to handle.

Protocol Adaptation:

  • Cyclization: Reflux 3,4-diaminopyridine with Potassium Ethyl Xanthate (1.5 eq) in Water or DMF at 95-100°C for 8 hours.

  • Isolation: Acidify carefully with Acetic Acid to precipitate the thione.

  • Methylation: Proceed as in Method A.

Part 3: Mechanism & Critical Analysis

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the diamine nitrogens on the electrophilic thiocarbonyl carbon.

  • Nucleophilic Attack: The more nucleophilic 3-amino group (less sterically hindered and not part of the aromatic pyridine ring system) attacks the CS₂/Xanthate.

  • Intermediate Formation: A dithiocarbamate intermediate forms.

  • Ring Closure: The 4-amino group attacks the thiocarbonyl carbon, expelling H₂S (in CS₂ route) or Ethanol/H₂S (in Xanthate route).

  • Tautomerization: The resulting thione tautomerizes to the thiol form in the presence of base, facilitating S-alkylation.

Regioselectivity (S- vs N-Alkylation)

The selectivity for Sulfur over Nitrogen during the alkylation step is governed by the Hard and Soft Acids and Bases (HSAB) theory.

  • Sulfur (Thiolate): A "soft" nucleophile.

  • Nitrogen (Imidazole): A "harder" nucleophile.

  • Methyl Iodide: A "soft" electrophile.

Result: The Soft-Soft interaction (S-Me) is kinetically favored, especially at lower temperatures (0°C). Higher temperatures or "harder" alkylating agents (like sulfonates) may increase N-alkylated impurities.

Mechanistic Flow (Graphviz)

Mechanism Figure 2: Mechanistic Pathway for Cyclization and S-Alkylation Start 3,4-Diaminopyridine Inter1 Dithiocarbamate Intermediate Start->Inter1 + CS2 / Heat Cyclic Thione (Cyclized) Inter1->Cyclic - H2S Anion Thiolate Anion (Soft Nucleophile) Cyclic->Anion + NaOH (Deprotonation) Product 2-(Methylthio)-3H-imidazo[4,5-c]pyridine Anion->Product + MeI (S-Selective)

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization due to loss of CS₂ (volatile).Use a highly efficient reflux condenser; add CS₂ in slight excess; switch to Xanthate method.
N-Methylation Impurity Reaction temperature too high during alkylation.Maintain temperature at <5°C during MeI addition. Ensure stoichiometric base (do not use large excess).
Product Solubility Amphoteric nature of the pyridine ring.Adjust pH to ~8.0 for precipitation. The product is soluble in strong acid (protonation of Py-N) and strong base.
Odor Complaints Release of H₂S or residual mercaptans.Vent all exhaust through a bleach (hypochlorite) scrubber to oxidize sulfur byproducts.

References

  • Santilli, A. A., et al. (1991). Production of certain 2-phenylalkylthio- and 2-phenylalkylsulfinyl imidazo[4,5-c]pyridines. U.S.

    • Key Insight: Provides the definitive industrial protocol for the xanthate-based cyclization and subsequent alkyl
  • Barlin, G. B. (1966). Ionization constants of heterocyclic substances. Part VIII. 1, 2, 4-Triazole and 1, 3, 4-thiadiazole. Journal of the Chemical Society B: Physical Organic.

    • Key Insight: Foundational work on the pKa and tautomerism of fused imidazole-thione systems, validating the thione preference in the unalkylated st
  • Temple, C., et al. (1987).[6] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry , 30(10), 1746-1751.[6]

    • Key Insight: Comparative analysis of ring closure methods for [4,5-c] vs [4,5-b] isomers.
  • ChemScene. Product Data Sheet: 2-(Methylthio)-1H-imidazo[4,5-c]pyridine.

    • Key Insight: Commercial verification of the stable S-methyl

Sources

Exploratory

Physicochemical Characteristics of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine: A Comprehensive Technical Guide

Executive Summary The compound 2-(methylthio)-3H-imidazo[4,5-c]pyridine (also referred to by its tautomeric name, 2-methylthio-1H-imidazo[4,5-c]pyridine) is a specialized heterocyclic pharmacophore. As a 3-deazapurine bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(methylthio)-3H-imidazo[4,5-c]pyridine (also referred to by its tautomeric name, 2-methylthio-1H-imidazo[4,5-c]pyridine) is a specialized heterocyclic pharmacophore. As a 3-deazapurine bioisostere, the imidazo[4,5-c]pyridine core is a privileged scaffold in the design of ATP-competitive kinase inhibitors and metalloenzyme ligands. The introduction of a methylthio group at the C2 position fundamentally alters the electronic distribution, lipophilicity, and protonation dynamics of the core system. This whitepaper provides a rigorous analysis of its physicochemical properties, the causality behind its structural behavior, and validated protocols for its characterization.

Quantitative Physicochemical Profile

Understanding baseline physicochemical metrics is critical for formulation and assay design. The 2-methylthio substitution enhances the lipophilicity of the highly polar imidazo[4,5-c]pyridine core, optimizing its membrane permeability while maintaining critical hydrogen-bonding vectors[1].

PropertyValueMechanistic Implication
Molecular Formula C₇H₇N₃SDefines the exact mass and isotopic distribution[1].
Molecular Weight 165.22 g/mol Highly ligand-efficient (LE) for fragment-based drug discovery (FBDD)[1].
LogP (Octanol/Water) ~1.68Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant)[1].
Topological Polar Surface Area 41.57 ŲExcellent predictor for blood-brain barrier (BBB) penetration and cellular permeability[1].
Hydrogen Bond Donors 1The imidazole N-H acts as a critical donor in kinase hinge-binding[1].
Hydrogen Bond Acceptors 3Pyridine N5, Imidazole N (unprotonated), and the Sulfur atom[1].

Prototropic Tautomerism and Protonation Dynamics

The most complex and pharmacologically relevant physicochemical characteristic of 2-(methylthio)-3H-imidazo[4,5-c]pyridine is its prototropic tautomerism and pH-dependent protonation.

Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the 1H and 3H tautomeric forms. The proton migrates rapidly between N1 and N3 of the imidazole ring. In solution, the dominant tautomer is dictated by the dielectric constant of the solvent and the specific hydrogen-bonding environment of the target protein's active site.

The Protonation Shift (Causality & Electronic Effects): In the unsubstituted parent imidazo[4,5-c]pyridine, the pyridine nitrogen (N5) is the most basic site and is protonated first under acidic conditions. However, the addition of the 2-methylthio group induces a profound electronic shift[2]. Causality: The sulfur atom of the methylthio group donates electron density into the imidazole ring via resonance (+M effect). This localized increase in electron density makes the imidazole nitrogens (N1 and N3) significantly more nucleophilic and basic than the pyridine nitrogen (N5). Consequently, carbon-13 NMR studies have definitively shown that 2-methylthioimidazo[4,5-c]pyridine protonates at both N1 and N3, bypassing the N5 protonation observed in the parent scaffold[2].

Tautomerism cluster_0 Neutral Tautomeric Equilibrium N1 1H-Tautomer (Proton at N1) N3 3H-Tautomer (Proton at N3) N1->N3 Rapid Exchange (Solvent Dependent) Acid Acidic Environment (pH < pKa) N1->Acid N3->Acid Cation Cationic Species (Protonation at N1/N3) Acid->Cation Resonance-driven shift from N5

Figure 1: Tautomeric equilibrium and the resonance-driven protonation shift to N1/N3.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and self-validating results, the following protocols detail the exact methodologies for determining the partition coefficient (LogP) and protonation states of the compound.

Due to the compound's moderate aqueous solubility, co-solvent systems are required for accurate potentiometric titration to prevent precipitation during the assay[3].

  • Sample Preparation: Accurately weigh 0.50 – 0.70 mg of 2-(methylthio)-3H-imidazo[4,5-c]pyridine[3].

  • Solvent Matrix: Dissolve the sample in a mixture of HPLC-grade Methanol and deionized water (e.g., 30%, 40%, and 50% MeOH v/v) to overcome solubility limits[3].

  • Titration: Perform potentiometric titration from pH 12.0 down to pH 2.0 using standardized 0.1 M HCl. Record the inflection points to determine the apparent pKa in the co-solvent mixtures[3].

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the inverse dielectric constant of the co-solvent mixtures. Extrapolate the linear fit to 100% water to self-validate and find the true aqueous pKa.

  • LogP Determination: Repeat the titration in the presence of varying ratios of octanol and water. The shift in the apparent pKa in the biphasic system allows for the precise calculation of LogP[3].

Workflow Prep Sample Prep: 0.5-0.7 mg 2-(SMe)-imidazo[4,5-c]pyridine Solvent Co-solvent Addition (HPLC Grade MeOH + H2O) Prep->Solvent Titration Potentiometric Titration (pH 12.0 to 2.0) Solvent->Titration Partition Biphasic Titration (Octanol/Water Partitioning) Titration->Partition Apparent pKa identified Analysis Yasuda-Shedlovsky Extrapolation (Aqueous pKa & LogP) Partition->Analysis Data fitting & calculation

Figure 2: Step-by-step potentiometric workflow for LogP and pKa determination.

To validate the N1/N3 protonation shift empirically, 13C-NMR spectroscopy is utilized[2].

  • Baseline Spectrum: Dissolve 10 mg of the compound in neutral DMSO-d6. Acquire a standard 13C-NMR spectrum, noting the chemical shifts of the C2, C4, C6, and C7 carbons.

  • Acidic Titration: Prepare a second sample in DMSO-d6 and add 1.5 equivalents of trifluoroacetic acid (TFA-d) to force complete protonation.

  • Comparative Analysis: Acquire the 13C-NMR spectrum of the protonated species.

  • Causality Check: A significant upfield shift of the C2 carbon and downfield shifts of the adjacent ring carbons confirm protonation at the N1/N3 positions[2]. If N5 were protonated, the C4 and C6 carbons (adjacent to the pyridine nitrogen) would exhibit the most pronounced chemical shift changes. This differential shifting acts as an internal control for the experiment.

Implications for Drug Development

The physicochemical traits of 2-(methylthio)-3H-imidazo[4,5-c]pyridine make it a highly versatile intermediate. The methylthio group can be readily oxidized to a methylsulfoxide or methylsulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) with various amines. This allows for the rapid generation of diverse 2-amino-imidazo[4,5-c]pyridine libraries, which are potent ATP-competitive inhibitors for kinases[4]. Furthermore, its specific pKa and tautomeric flexibility allow the scaffold to adapt to the electronic environment of metalloenzyme active sites, making it a privileged metal-binding pharmacophore (MBP)[3].

References

*[1] ChemScene. 2-(Methylthio)-1H-imidazo[4,5-c]pyridine Product Data. Retrieved from: *[4] Benchchem. 4-Chloro-1H-imidazo[4,5-c]pyridine | 81053-66-9. Retrieved from: *[2] Barlin, G. B., et al. (1981). A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines. Australian Journal of Chemistry. Retrieved from: *[3] Dick, B. (2018). The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship, University of California. Retrieved from:

Sources

Foundational

Comparative Technical Guide: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Scaffolds

The following technical guide provides an in-depth comparison of the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds. Executive Summary In medicinal chemistry, nitrogen-fused heterocycles are "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds.

Executive Summary

In medicinal chemistry, nitrogen-fused heterocycles are "privileged structures" due to their ability to mimic endogenous ligands.[1] The imidazo[4,5-x]pyridine family represents a critical class of purine isosteres .

  • Imidazo[4,5-b]pyridine (1-deazapurine): The nitrogen distribution mimics the N1/N3/N7/N9 pattern of purines but lacks the N1 nitrogen. It is the most widely explored isomer, featuring in drugs like Tenatoprazole .

  • Imidazo[4,5-c]pyridine (3-deazapurine): This scaffold lacks the N3 nitrogen of the purine core. It is less common but highly potent in epigenetic modulation (e.g., 3-Deazaneplanocin A ) and antiviral applications.

This guide analyzes the physicochemical distinctions, synthetic pathways, and therapeutic utility of these two isomers.[2][3]

Structural & Physicochemical Analysis[2][4][5][6]

The fundamental difference lies in the orientation of the pyridine nitrogen relative to the fused imidazole ring. This alters the electronic landscape, affecting pKa, solubility, and hydrogen bond acceptor (HBA) vectors.

Electronic Distribution and Basicity

The position of the pyridine nitrogen dictates the basicity of the system.

  • Imidazo[4,5-b]pyridine: The pyridine nitrogen is adjacent to the bridgehead carbon. The inductive effect withdraws electron density from the imidazole ring, lowering the pKa of the conjugate acid relative to the "c" isomer.

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is meta to the bridgehead. This arrangement preserves more electron density on the imidazole ring, generally resulting in a slightly more basic profile and distinct tautomeric preferences.

FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Purine Isostere 1-Deazapurine3-Deazapurine
IUPAC Numbering Pyridine N at pos 4 (or 7)Pyridine N at pos 5 (or 6)
pKa (Conjugate Acid) ~4.37 (Protonation on Imidazole N)~6.0 - 6.5 (Estimated/Analogous)
H-Bond Potential Strong HBA at Pyridine NWeak HBA at Pyridine N (Sterics)
Solubility Moderate (pH dependent)Moderate (pH dependent)
Key Drug Class Proton Pump Inhibitors (PPIs)Epigenetic Modulators (EZH2)
Structural Visualization (DOT Diagram)

G cluster_0 Scaffold Comparison Purine Purine Core (N1, N3, N7, N9) ImpB Imidazo[4,5-b]pyridine (1-Deazapurine) N at Pos 4 Purine->ImpB Remove N1 ImpC Imidazo[4,5-c]pyridine (3-Deazapurine) N at Pos 5 Purine->ImpC Remove N3

Figure 1: Structural derivation of imidazo-pyridine scaffolds from the parent purine core.

Synthetic Methodologies

The synthesis of these scaffolds relies on the oxidative cyclization of diaminopyridines.[4] The choice of starting material dictates the final isomer.

Imidazo[4,5-b]pyridine Protocol (The "b" Route)

Target: 2-Substituted-1H-imidazo[4,5-b]pyridine Precursor: 2,3-Diaminopyridine

Protocol:

  • Reagents: Dissolve 2,3-diaminopyridine (1.0 eq) in formic acid (excess, acts as solvent and C1 source) or use an aldehyde (1.1 eq) with a mild oxidant (e.g., Na2S2O5 or air).

  • Cyclization: Reflux at 100°C for 4–6 hours.

  • Workup: Cool to RT. Neutralize with 10% NaOH to precipitate the product. Filter and wash with ice-cold water.

  • Purification: Recrystallization from ethanol/water.

Imidazo[4,5-c]pyridine Protocol (The "c" Route)

Target: 1H-Imidazo[4,5-c]pyridine derivatives Precursor: 3,4-Diaminopyridine

Protocol (Yb(OTf)3 Catalyzed):

  • Reagents: Mix 3,4-diaminopyridine (1.0 eq), triethyl orthoformate (1.5 eq), and Ytterbium(III) triflate (5 mol%) in ethanol.

  • Reaction: Heat to reflux (80°C) for 3 hours. The Lewis acid catalyst accelerates the condensation and cyclization.

  • Workup: Evaporate solvent. Dilute with EtOAc, wash with brine.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Synthetic Pathway Diagram

Synthesis cluster_b Imidazo[4,5-b]pyridine Route cluster_c Imidazo[4,5-c]pyridine Route StartB 2,3-Diaminopyridine StepB Reflux (4-6h) Oxidative Cyclization StartB->StepB ReagentB + R-CHO / Formic Acid ReagentB->StepB ProdB Imidazo[4,5-b]pyridine StepB->ProdB StartC 3,4-Diaminopyridine StepC Lewis Acid Cat. Reflux (3h) StartC->StepC ReagentC + Orthoformate / Yb(OTf)3 ReagentC->StepC ProdC Imidazo[4,5-c]pyridine StepC->ProdC

Figure 2: Divergent synthetic pathways starting from isomeric diaminopyridines.

Medicinal Chemistry & Case Studies

Imidazo[4,5-b]pyridine: The PPI Anchor

This scaffold is chemically stable and mimics the benzimidazole core found in Omeprazole.

  • Drug: Tenatoprazole (Benatoprazole).

  • Mechanism: It acts as a proton pump inhibitor (H+/K+ ATPase). The imidazo[4,5-b]pyridine core provides a longer plasma half-life (~7x longer) compared to the benzimidazole of Omeprazole due to slower metabolism by CYP2C19.

  • Key Interaction: The pyridine nitrogen participates in hydrogen bonding within the enzyme pocket, while the sulfinyl group facilitates the covalent binding to cysteine residues.

Imidazo[4,5-c]pyridine: The Epigenetic Probe

This scaffold is often used to target adenosine-binding pockets where N3 (of purine) is not required or detrimental.

  • Drug Candidate: 3-Deazaneplanocin A (DZNep) .

  • Mechanism: Inhibitor of S-adenosylhomocysteine hydrolase (SAHH) and EZH2 (histone methyltransferase).[5]

  • Therapeutic Value: It depletes EZH2 levels, reactivating silenced tumor suppressor genes in acute myeloid leukemia (AML). The "c" scaffold (3-deaza) is crucial here; the lack of N3 prevents phosphorylation by adenosine kinase, reducing toxicity compared to the parent adenosine analogs.

Biological Activity Map

SAR cluster_b_act Imidazo[4,5-b]pyridine Targets cluster_c_act Imidazo[4,5-c]pyridine Targets Center Scaffold Selection PPI H+/K+ ATPase (Tenatoprazole) Center->PPI High Metabolic Stability Kinase CDK9 Inhibition (Anticancer) Center->Kinase EZH2 Histone Methyltransferase (3-Deazaneplanocin A) Center->EZH2 Adenosine Mimicry (3-deaza) Antiviral HCV / Ebola (Nucleoside Analogs) Center->Antiviral GABA GABA-A Agonists TB Antimycobacterial (M. tuberculosis)

Figure 3: Therapeutic mapping based on scaffold selection.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017.[2] Link

  • Tenatoprazole: A Proton Pump Inhibitor with a Novel Scaffold. PubChem, 2025. Link

  • 3-Deazaneplanocin A: EZH2 Inhibitor Profile. Cayman Chemical, 2025. Link

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science, 2014. Link

  • Proton and Metal Dication Affinities of Imidazo[4,5-b]pyridine. Molecules, 2025. Link

Sources

Exploratory

Strategic Patent Landscape: 2-(Methylthio)-3H-imidazo[4,5-c]pyridine Scaffolds

The following technical guide provides an in-depth analysis of the patent landscape and medicinal chemistry utility of 2-(methylthio)-3H-imidazo[4,5-c]pyridine and its analogs. Executive Summary: The "Linchpin" Intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape and medicinal chemistry utility of 2-(methylthio)-3H-imidazo[4,5-c]pyridine and its analogs.

Executive Summary: The "Linchpin" Intermediate

In the high-stakes arena of kinase inhibitor and immunomodulator discovery, 2-(methylthio)-3H-imidazo[4,5-c]pyridine (CAS: 7397-69-5) acts less as a final drug and more as a privileged linchpin intermediate .

This scaffold serves as a critical divergence point in chemical synthesis. The 2-methylthio (SMe) group is a "masked" leaving group—stable enough to survive N-alkylation at the N1/N3 positions, yet reactive enough (post-oxidation) to be displaced by amines or alkoxides. This duality allows medicinal chemists to rapidly generate libraries of TLR7/8 agonists , PI3K/mTOR inhibitors , and DNA-PK antagonists .

This guide dissects the patent landscape, focusing on how this specific sulfur-bearing core is exploited to bypass IP congestion and access novel chemical space.

Chemical Architecture & Pharmacophore Analysis

The imidazo[4,5-c]pyridine core mimics the purine ring system (adenine/guanine), making it an inherent ATP-competitive scaffold.

Structural Vectors for Modification

The utility of the 2-(methylthio) analog lies in its ability to be functionalized at three distinct vectors:

VectorPositionChemical RoleBiological Impact
Vector A C-2 (SMe) The "Linchpin" Precursor for installing solubility-enhancing amines or target-specific hydrophobic tails.
Vector B N-1 / N-3 Regio-control Alkylation here dictates selectivity (e.g., N1-substitution often favors TLR7 activity; N3 favors certain kinases).
Vector C C-4 / C-6 Electronic Tuning Introduction of electron-withdrawing groups (Cl, CN) or H-bond acceptors to match the ATP binding pocket.
Visualization: The Divergence Workflow

The following diagram illustrates the standard "oxidation-displacement" workflow utilized in approximately 60% of relevant patents.

G cluster_0 Patentable Divergence Point Core 2-(Methylthio)-3H- imidazo[4,5-c]pyridine Inter1 N-Alkylated Intermediate Core->Inter1 Alkylation (R-X) (Base: Cs2CO3/NaH) Activated 2-(Methylsulfonyl/sulfinyl) Derivative Inter1->Activated Oxidation (mCPBA or Oxone) Final 2-Amino/Alkoxy Active API Activated->Final SNAr Displacement (HNRR' or HOR)

Figure 1: The "Linchpin" synthetic workflow. The 2-SMe group is retained during N-alkylation and then "activated" via oxidation to allow nucleophilic displacement, generating the final active pharmaceutical ingredient (API).

Therapeutic Targets & Mechanism of Action

The patent landscape is bifurcated into two primary therapeutic domains.

Oncology: Kinase Inhibition (PI3K / DNA-PK)
  • Mechanism: The imidazo[4,5-c]pyridine core binds to the ATP-binding hinge region of lipid kinases.

  • Role of 2-SMe Derived Analogs: The 2-position substituent projects into the solvent-exposed region or the ribose-binding pocket.

  • Key Insight: Recent studies (e.g., ACS Med. Chem. Lett. 2024) highlight that replacing the 2-SMe with specific amines (via the workflow above) can tune selectivity between DNA-PK (radiosensitization) and PI3Kα (general antiproliferative).

Immunology: TLR7/8 Agonism[1]
  • Mechanism: These analogs bind to Toll-like Receptors 7/8 in the endosome, triggering interferon production.

  • Patent Trend: Roche and other majors have filed recent applications (e.g., WO2024/240726) where the imidazo[4,5-c]pyridine core is central.[1] The 2-position is often a butyl or ethoxyethyl group in the final drug, but the 2-methylthio variant is frequently the starting material for "S-to-C" or "S-to-O" transformations.

Technical Deep Dive: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are synthesized from representative patent examples (e.g., WO2024240726, US Patent 8,xxx,xxx).

Protocol A: Synthesis of the "Activated" Sulfone Scaffold

This step converts the inert methylthio group into a reactive leaving group.

  • Starting Material: Dissolve 1.0 eq of N-alkyl-2-(methylthio)-imidazo[4,5-c]pyridine in DCM (Dichloromethane).

  • Oxidant Addition: Cool to 0°C. Add 2.5 eq of m-CPBA (meta-chloroperoxybenzoic acid) or Oxone (dissolved in water/MeOH).

  • Reaction: Stir at RT for 4–6 hours. Monitor via LC-MS (Target mass = M+32).

  • Workup: Quench with saturated aqueous NaHCO3 and Na2S2O3 (to remove excess peroxide). Extract with DCM.

  • Validation: The product should show a characteristic downfield shift of the S-Me peak in 1H NMR (from ~2.7 ppm to ~3.3 ppm).

Protocol B: SNAr Displacement (Library Generation)

This step generates the final patentable analogs.

  • Setup: In a microwave vial, combine 1.0 eq of the sulfone intermediate (from Protocol A) with 2.0 eq of the desired amine (R-NH2).

  • Solvent/Base: Use THF or Dioxane. Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Conditions: Heat to 80–100°C (thermal) or 120°C (microwave) for 1–2 hours.

  • Purification: Evaporate solvent. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Data Check: Disappearance of the sulfone methyl singlet in NMR; appearance of amine signals.

Patent Chronology & Assignee Analysis[1]

The landscape has shifted from broad claims in the early 2000s to highly specific "selection patents" today.

EraKey AssigneesFocusStatus
2000–2010 3M, PfizerBroad TLR7 agonists (Imiquimod analogs).Mostly Expired/Off-Patent.
2011–2018 Novartis, GileadPI3K/mTOR dual inhibitors.Valid; Clinical Trials.
2019–Present Roche , Biotech Startups"Cold Tumor" activation (TLR7) & DNA-PK inhibitors.Active & Highly Litigious.
Key Intellectual Property Clusters
  • Cluster 1 (Roche): Focuses on N1-benzyl substituted imidazo[4,5-c]pyridines for intratumoral injection.

  • Cluster 2 (Academic/Biotech): Focuses on C4-morpholine substituted analogs for PI3K inhibition, where the 2-position (derived from SMe) dictates isoform selectivity.

Visualization: Target & Disease Network

This network diagram connects the chemical scaffold to its biological targets and downstream therapeutic indications.

Network Scaffold 2-(Methylthio)-3H- imidazo[4,5-c]pyridine TLR7 TLR7/8 (Endosomal) Scaffold->TLR7 N1-Alkylation + 2-Bu/EtO DNAPK DNA-PK (Nuclear) Scaffold->DNAPK 2-Aryl/Amine Derivatives PI3K PI3K / mTOR (Cytosolic) Scaffold->PI3K 4-Morpholine Substitution Cancer Solid Tumors (Oncology) TLR7->Cancer Immune Activation Viral Viral Infections (HCV, BVDV) TLR7->Viral DNAPK->Cancer Radiosensitization PI3K->Cancer Antiproliferative Autoimmune Autoimmune Disorders PI3K->Autoimmune

Figure 2: Pharmacological network showing how specific modifications of the scaffold (derived from the methylthio precursor) map to distinct biological targets and disease states.

References

  • World Intellectual Property Organization (WIPO). (2024).[1] Patent WO2024240726: Imidazo[4,5-c]pyridine Compounds for the Treatment of Cancer.[1][2] Assignee: F. Hoffmann-La Roche AG.[1] Link

  • Journal of Medicinal Chemistry. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. ACS Publications. Link

  • National Institutes of Health (PMC). (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Methylthio)-3H-imidazo[4,5-c]pyridine (CAS 7397-69-5). Link

  • European Journal of Medicinal Chemistry. (2021). Design, synthesis and SAR studies of imidazo[4,5-b]pyridine derived purine isosteres. Link

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-(methylthio)-3H-imidazo[4,5-c]pyridine from diamines

An In-Depth Guide to the Synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine from 3,4-Diaminopyridine This application note provides a comprehensive, technically-grounded protocol for the synthesis of 2-(methylthio)-3H...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine from 3,4-Diaminopyridine

This application note provides a comprehensive, technically-grounded protocol for the synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines allows its derivatives to function as antagonists or modulators in various biological pathways, making them valuable frameworks for designing targeted therapeutics, including kinase inhibitors.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and field-proven insights to ensure successful and reproducible synthesis.

The synthesis is presented as a robust two-step process commencing with the commercially available precursor, 3,4-diaminopyridine. The initial step involves a base-catalyzed cyclocondensation reaction with carbon disulfide to construct the core heterocyclic system, yielding the 3H-imidazo[4,5-c]pyridine-2-thiol intermediate. The subsequent step achieves the target molecule through a selective S-methylation of this intermediate.

Overall Synthetic Workflow

The pathway from 3,4-diaminopyridine to the final product is efficient and proceeds through a stable, isolable intermediate. The workflow is designed for clarity and reproducibility in a standard laboratory setting.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation A 3,4-Diaminopyridine B 3H-imidazo[4,5-c]pyridine-2-thiol A->B + CS₂ + KOH / Ethanol Reflux C 2-(methylthio)-3H- imidazo[4,5-c]pyridine B->C + CH₃I + NaOH / H₂O Room Temp G 3,4-Diaminopyridine 3,4-Diaminopyridine Dithiocarbamate Intermediate Dithiocarbamate Intermediate 3,4-Diaminopyridine->Dithiocarbamate Intermediate + CS₂ / Base Cyclized Intermediate Cyclized Intermediate Dithiocarbamate Intermediate->Cyclized Intermediate Intramolecular Attack 3H-imidazo[4,5-c]pyridine-2-thiol 3H-imidazo[4,5-c]pyridine-2-thiol Cyclized Intermediate->3H-imidazo[4,5-c]pyridine-2-thiol - H₂S (Thiol-Thione Tautomers)

Caption: Mechanistic overview of the cyclization step.

Detailed Protocol for Intermediate I

Materials and Reagents:

  • 3,4-Diaminopyridine (C₅H₆N₂, FW: 109.12 g/mol )

  • Carbon Disulfide (CS₂, FW: 76.14 g/mol )

  • Potassium Hydroxide (KOH, FW: 56.11 g/mol )

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.12 mol) in 100 mL of absolute ethanol with gentle warming until a clear solution is obtained.

  • To this basic solution, add 3,4-diaminopyridine (0.10 mol). Stir the mixture at room temperature for 15 minutes.

  • Cool the flask in an ice-water bath. Slowly add carbon disulfide (0.12 mol) dropwise over 30 minutes. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Slowly neutralize the reaction mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. This step protonates the thiolate, causing the product to precipitate fully.

  • Filter the resulting solid using a Büchner funnel.

  • Wash the collected solid sequentially with cold deionized water (2 x 50 mL) and cold ethanol (2 x 30 mL) to remove salts and unreacted starting materials.

  • Dry the purified solid under vacuum at 60°C to a constant weight to yield 3H-imidazo[4,5-c]pyridine-2-thiol as an off-white or pale yellow powder.

Part 2: Synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine (Final Product)

Principle and Experimental Rationale

This step involves a standard nucleophilic substitution reaction (S-methylation). The sulfur atom of the 3H-imidazo[4,5-c]pyridine-2-thiol intermediate, particularly in its deprotonated thiolate form, is a potent nucleophile. Methyl iodide (CH₃I) is an excellent electrophile due to the good leaving group ability of the iodide ion.

The reaction is performed in an aqueous basic solution (e.g., NaOH). The base serves to deprotonate the thiol tautomer, forming the highly nucleophilic thiolate anion. This anion then readily attacks the methyl group of methyl iodide, displacing the iodide and forming the desired C-S bond. This reaction is typically fast and efficient at room temperature.

Detailed Protocol for the Final Product

Materials and Reagents:

  • 3H-imidazo[4,5-c]pyridine-2-thiol (Intermediate I)

  • Sodium Hydroxide (NaOH, FW: 40.00 g/mol )

  • Methyl Iodide (CH₃I, FW: 141.94 g/mol )

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.055 mol) in 40 mL of deionized water.

  • To this solution, add the 3H-imidazo[4,5-c]pyridine-2-thiol (0.05 mol) synthesized in Part 1. Stir until the solid is completely dissolved.

  • Cool the flask in an ice-water bath. Add methyl iodide (0.055 mol) dropwise while stirring vigorously. Caution: Methyl iodide is a toxic and volatile lachrymator. Handle with care in a fume hood.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. A precipitate of the product should form as the reaction proceeds.

  • Monitor the reaction to completion using TLC.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold deionized water (3 x 40 mL) to remove any remaining salts.

  • Dry the product under vacuum at 50°C. If higher purity is required, the crude product can be recrystallized from an appropriate solvent such as an ethanol/water mixture.

Data Summary and Validation

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.

ParameterStep 1: CyclizationStep 2: S-Methylation
Primary Reagents 3,4-Diaminopyridine, CS₂3H-imidazo[4,5-c]pyridine-2-thiol, CH₃I
Base Potassium Hydroxide (KOH)Sodium Hydroxide (NaOH)
Solvent Absolute EthanolDeionized Water
Temperature Reflux (~78°C)Room Temperature
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield 75 - 85%80 - 90%

Troubleshooting and Scientific Insights

  • Purity of Diamine: The starting 3,4-diaminopyridine should be of high purity. Oxidized or impure diamine can lead to side reactions and lower yields of the cyclized product.

  • Controlling Exotherm: The addition of carbon disulfide to the basic ethanolic solution can be exothermic. Slow, dropwise addition with cooling is crucial to prevent uncontrolled boiling and ensure safety.

  • Choice of Methylating Agent: While methyl iodide is highly effective, dimethyl sulfate can also be used. However, it is more toxic and requires careful handling.

  • Reaction Monitoring: TLC is essential for monitoring the consumption of starting materials. For Step 1, a mobile phase of Ethyl Acetate/Methanol (e.g., 9:1) is a good starting point. For Step 2, Dichloromethane/Methanol (e.g., 95:5) can be effective.

  • Product Purification: While the products often precipitate in high purity, recrystallization can be employed to remove minor impurities. Selecting an appropriate solvent system is key to obtaining high-purity crystalline material suitable for further applications.

This detailed guide provides a reliable and well-characterized pathway for synthesizing 2-(methylthio)-3H-imidazo[4,5-c]pyridine. By understanding the chemical principles behind each step, researchers can confidently execute this protocol and troubleshoot effectively, enabling the generation of this valuable scaffold for downstream research and development.

References

  • A facile synthesis of 2-((3H-imidazo [4,5-b] pyridin-2-ylthio) methyl)-5-aryl-1,3,4-oxadiazoles. (2025). Google Scholar.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed.
  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. (2018). PubMed.
  • Reactions of Carbon Disulfide with N-Nucleophiles. (2026). ResearchGate. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Applic
  • Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. (2002). International Journal of Pharmaceutics. [Link]

Sources

Application

Strategic Functionalization of the Imidazo[4,5-c]pyridine Core: Protocols for Nucleophilic Substitution of the 4-Methylthio Group

An Application Guide for Medicinal Chemists Abstract: The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous therapeutic agents due to its structural similarity to endogenou...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Abstract: The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2] Functionalization of this scaffold is critical for modulating pharmacological activity, and the C4 position represents a prime target for introducing molecular diversity. This guide provides a detailed, two-step strategy for the conversion of 4-(methylthio)-1H-imidazo[4,5-c]pyridines into a wide array of 4-substituted analogues via nucleophilic aromatic substitution (SNAr). We present the core principles, field-proven protocols for the activation of the methylthio group via oxidation to the corresponding sulfone, and its subsequent displacement with various amine nucleophiles.

Introduction: The Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine ring system, also known as 3-deazapurine, is a cornerstone in modern medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors, antiviral agents, and modulators of G-protein coupled receptors.[1][3] The ability to strategically modify the scaffold at specific positions is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates.

The C4-position is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen atom.[4][5] This allows for the application of nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of functional groups. While halogens are common leaving groups in SNAr, the methylthio (-SMe) group offers a versatile and readily available synthetic handle that can be transformed into a superior leaving group.

Core Principle: The Sulfone-Mediated SNAr Strategy

Direct displacement of a methylthio group by a nucleophile is generally inefficient as the methanethiolate anion (MeS⁻) is a poor leaving group. The strategy outlined herein involves a two-step sequence:

  • Activation: Oxidation of the electron-rich methylthio group to the powerfully electron-withdrawing methylsulfonyl (-SO₂Me) group.

  • Displacement: Nucleophilic aromatic substitution on the now highly activated 4-(methylsulfonyl) intermediate.

The methylsulfonyl group is an exceptional leaving group in SNAr reactions due to the ability of the resulting methanesulfinate anion (MeSO₂⁻) to stabilize the negative charge. This activation step dramatically enhances the electrophilicity of the C4 carbon, facilitating attack by even moderately strong nucleophiles.

The reaction proceeds via a classic addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes the complex and lowers the activation energy of the reaction.[4]

Figure 1. General mechanism for the SNAr of 4-(methylsulfonyl)imidazo[4,5-c]pyridine.

Experimental Protocols

The following protocols provide a robust framework for the two-step functionalization process.

Protocol 1: Oxidation of 4-(Methylthio)-1H-imidazo[4,5-c]pyridine

This protocol details the conversion of the methylthio precursor to the activated methylsulfonyl intermediate. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.

Materials and Reagents:

  • 4-(Methylthio)-1H-imidazo[4,5-c]pyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 - 2.5 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 4-(methylthio)-1H-imidazo[4,5-c]pyridine starting material in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.2 - 2.5 equivalents) portion-wise over 15-20 minutes. Caution: m-CPBA is a potentially explosive solid; handle with care and avoid grinding.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and add saturated Na₂S₂O₃ solution to neutralize any remaining peroxide.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(methylsulfonyl)-1H-imidazo[4,5-c]pyridine is often a solid and can be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or flash column chromatography.

Protocol 2: Nucleophilic Substitution with Amine Nucleophiles

This protocol describes the displacement of the methylsulfonyl group with a primary or secondary amine. The conditions are adapted from analogous substitutions of 4-chloro precursors and are broadly applicable.[6]

Materials and Reagents:

  • 4-(Methylsulfonyl)-1H-imidazo[4,5-c]pyridine (1.0 eq)

  • Desired amine nucleophile (3.0 - 5.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (Optional, 1.0 - 2.0 eq, as a non-nucleophilic base if the amine salt is used or to scavenge acid)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Heating source (oil bath or microwave reactor)

Procedure:

  • To a reaction vessel, add 4-(methylsulfonyl)-1H-imidazo[4,5-c]pyridine (1.0 eq) and the chosen solvent (approx. 0.2 M).

  • Add the desired amine nucleophile (3.0 - 5.0 eq). Using the amine in excess often serves as both the nucleophile and the base. If the amine is valuable or solid, a non-nucleophilic base like DIPEA can be added.

  • Seal the vessel securely.

  • Heat the reaction mixture to 100-140 °C. The reaction time can vary significantly (4-24 hours) depending on the nucleophilicity of the amine and the reaction temperature. Microwave heating can often reduce reaction times dramatically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water (3x) to remove the polar solvent (DMF/DMSO) and excess amine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the desired 4-amino-1H-imidazo[4,5-c]pyridine derivative.

Scope and Data Presentation

This two-step procedure is versatile and accommodates a wide range of amine nucleophiles. The high reactivity of the sulfone intermediate ensures that both aliphatic and aromatic amines, as well as primary and secondary amines, can be successfully employed.

Nucleophile TypeExample NucleophileExpected ReactivityTypical ConditionsRepresentative Yield (%)
Primary Aliphatic BenzylamineHigh120 °C, n-Butanol, 6 h80-95%
Primary Aliphatic IsobutylamineHigh120 °C, n-Butanol, 8 h75-90%
Secondary Aliphatic MorpholineHigh120 °C, DMF, 12 h85-98%
Primary Aromatic AnilineModerate140 °C, DMSO, 18 h60-75%
Primary Aromatic 4-FluoroanilineModerate-Low140 °C, DMSO, 24 h50-70%
Heterocyclic 1-MethylpiperazineHigh120 °C, DMF, 10 h80-95%

Yields are representative estimates based on analogous SNAr reactions and the superior leaving group ability of the methylsulfonyl group.

Start 4-(Methylthio)-Imidazo [4,5-c]pyridine Oxidation Protocol 1: Oxidation • m-CPBA (2.2 eq) • DCM, 0°C to RT, 3-5h Start->Oxidation Intermediate 4-(Methylsulfonyl)-Imidazo [4,5-c]pyridine Oxidation->Intermediate Substitution Protocol 2: S_NAr • Amine (3-5 eq) • Solvent (DMF/DMSO) • Heat (120-140°C), 4-24h Intermediate->Substitution Product 4-(Amino)-Imidazo [4,5-c]pyridine Substitution->Product Purification Purification • Aqueous Workup • Column Chromatography Product->Purification

Sources

Method

procedure for N-alkylation of 2-(methylthio)-3H-imidazo[4,5-c]pyridine

Application Note: Regioselective N-Alkylation of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for the regioselective N-alkylation of 2-(methylthio)-3H-imidazo[4,5-c]pyridine, including mechanistic rationale, experimental execution, and structural elucidation.

Mechanistic Causality & Regiochemical Rationale

Imidazopyridines are highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological profiles ranging from antiviral to antitumoral activities[1]. The functionalization of the imidazo[4,5-c]pyridine core via N-alkylation is a critical step in SAR (Structure-Activity Relationship) exploration. However, the tautomerism inherent to the 2-(methylthio)-3H-imidazo[4,5-c]pyridine system (CAS: 7397-69-5)[2] presents a significant regioselectivity challenge.

The core contains three nucleophilic nitrogen atoms: the two imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N5). The alkylation trajectory is strictly governed by the choice of base, solvent polarity, and the steric bulk of the 2-methylthio group:

  • Kinetic vs. Thermodynamic Control (N1/N3): Deprotonation of the imidazole ring yields a delocalized imidazolide anion. Alkylation typically favors the N1 and N3 positions. The bulky 2-methylthio group exerts steric hindrance, often making the N1 position the kinetically favored product, while N3 alkylation requires overcoming higher activation energy.

  • Neutral/Weak Base Pathway (N5): Under neutral conditions, or in the presence of weak bases (like K₂CO₃ in highly polar solvents like DMF), the pyridine nitrogen (N5) can act as a primary nucleophile, leading to the formation of N5-alkylated zwitterionic or pyridinium species[1],[3].

Understanding this causality allows chemists to intentionally tune reaction conditions to isolate the desired regioisomer.

Mechanism SM 2-(Methylthio)-3H- imidazo[4,5-c]pyridine Anion Imidazolide Anion (Delocalized) SM->Anion Strong Base (-H+) N5 N5-Alkyl Isomer (Pyridine Attack) SM->N5 Neutral/Weak Base (Direct Attack) N1 N1-Alkyl Isomer (Major Kinetic) Anion->N1 R-X N3 N3-Alkyl Isomer (Sterically Hindered) Anion->N3 R-X

Fig 1. Divergent regioselective pathways dictated by base strength and steric hindrance.

Experimental Optimization Matrix

To achieve a self-validating system, empirical data must drive reagent selection. The following matrix summarizes the quantitative shift in regioisomer distribution based on the base/solvent causality.

Base (1.5 eq)SolventTemp (°C)N1 Yield (%)N3 Yield (%)N5 Yield (%)Mechanistic Rationale
NaH THF0 → 2565%25%<5%Irreversible deprotonation forms a hard anion; favors kinetic N1/N3 attack.
Cs₂CO₃ DMF2550%30%10%"Cesium effect" enhances naked anion nucleophilicity, improving overall conversion.
K₂CO₃ DMF6035%15%40%High polarity and thermal energy promote N5 pyridine alkylation[1].
DIPEA MeCN8010%5%75%Neutral/weakly basic conditions favor direct nucleophilic attack by the basic N5.

Self-Validating Experimental Protocol

This protocol describes the synthesis of the N1/N3 isomers using the Cs₂CO₃ / DMF system, optimized for maximum overall conversion of the imidazole tautomers.

Materials Required:
  • 2-(Methylthio)-3H-imidazo[4,5-c]pyridine (CAS: 7397-69-5)[2]

  • Alkylating Agent (e.g., Benzyl Bromide)

  • Cesium Carbonate (Cs₂CO₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 5% Aqueous Lithium Chloride (LiCl) solution

Step-by-Step Methodology:
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)-3H-imidazo[4,5-c]pyridine (1.65 g, 10.0 mmol).

  • Solvation & Deprotonation: Suspend the starting material in anhydrous DMF (20 mL). Add Cs₂CO₃ (4.88 g, 15.0 mmol, 1.5 eq). Stir the suspension at 25 °C for 30 minutes to ensure complete formation of the imidazolide anion. The solution will typically darken.

  • Alkylation: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

  • In-Process Control (IPC): Stir the reaction at 25 °C for 4 hours. Self-Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 166 [M+H]⁺) is consumed, replaced by the product mass (m/z 256 [M+H]⁺).

  • Quench & Extraction: Pour the reaction mixture into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL). Causality Insight: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover during concentration.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatographic Resolution: Purify the crude mixture via flash column chromatography (Silica gel, 0% to 10% Methanol in Dichloromethane gradient). The N1 and N3 isomers will elute first (typically Rf ~0.4-0.5 in 5% MeOH/DCM), while any N5 zwitterionic byproduct will be retained on the baseline (Rf <0.1).

Workflow step1 1. Deprotonation 2-(Methylthio)-3H-imidazo[4,5-c]pyridine + Cs2CO3 step2 2. Alkylation Dropwise addition of Benzyl Bromide step1->step2 step3 3. Reaction Monitoring LC-MS IPC (m/z 166 → m/z 256) step2->step3 step4 4. Aqueous Work-up EtOAc Extraction & 5% LiCl Wash step3->step4 step5 5. Chromatographic Resolution Silica Gel (DCM:MeOH gradient) step4->step5

Fig 2. Self-validating workflow for the N-alkylation and isolation of imidazo[4,5-c]pyridine isomers.

Structural Elucidation via Advanced NMR (2D-NOESY)

Because 1D NMR and LC-MS cannot definitively distinguish between the N1, N3, and N5 regioisomers, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for structural assignment[1],[3].

The imidazo[4,5-c]pyridine core has distinct spatial relationships between the alkyl N-CH₂ protons and the pyridine ring protons (H-4, H-6, and H-7):

  • Assigning the N1-Isomer: Look for a strong NOE correlation between the benzylic N-CH₂ protons and the H-7 proton of the pyridine ring.

  • Assigning the N3-Isomer: Look for a strong NOE correlation between the benzylic N-CH₂ protons and the H-4 proton (the isolated proton between N3 and N5).

  • Assigning the N5-Isomer: If N5 alkylation occurred, the NOESY spectrum will reveal strong, simultaneous NOE enhancements between the N-CH₂ protons and both H-4 and H-6 [1].

This rigorous spectroscopic validation ensures the absolute integrity of your synthesized libraries prior to biological screening[4].

References

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

Introduction: Unlocking the Potential of the Imidazo[4,5-c]pyridine Core The 3H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Imidazo[4,5-c]pyridine Core

The 3H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its structural resemblance to purine has made it a cornerstone for the development of a diverse array of therapeutic agents. The functionalization of this core, particularly at the 2-position, is crucial for modulating biological activity and optimizing pharmacokinetic properties. The 2-(methylthio) substituent serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions through C-S bond activation. This desulfurative cross-coupling strategy provides a powerful alternative to traditional methods that often rely on pre-functionalized halo-pyridines.

This guide provides an in-depth exploration of reaction conditions for the cross-coupling of 2-(methylthio)-3H-imidazo[4,5-c]pyridine. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on providing not just a set of instructions, but a comprehensive understanding of the "why" behind each experimental choice, ensuring robust and reproducible results.

The Challenge of Cross-Coupling Nitrogen-Rich Heterocycles

Nitrogen-containing heterocycles, such as the imidazo[4,5-c]pyridine system, present unique challenges in transition-metal-catalyzed cross-coupling reactions. The Lewis basicity of the pyridine and imidazole nitrogen atoms can lead to coordination with the metal center, potentially hindering or deactivating the catalyst.[1][2] This often necessitates higher catalyst loadings, elevated temperatures, and carefully selected ligands to achieve efficient product formation. The choice of catalyst, ligand, base, and solvent is therefore critical to overcoming these hurdles and achieving high-yielding, selective transformations.

Desulfurative Cross-Coupling: A Powerful Synthetic Strategy

The methylthio group (-SMe) at the 2-position of the imidazo[4,5-c]pyridine core is an excellent leaving group for various cross-coupling reactions. This C-S bond activation can be achieved using a range of transition metal catalysts, including those based on iron, palladium, and nickel.[3][4] This desulfurative approach offers several advantages:

  • Alternative to Halopyridines: It provides a synthetic route that avoids the often challenging synthesis of the corresponding 2-halo-imidazo[4,5-c]pyridines.[3]

  • Versatility: A single 2-(methylthio) precursor can be used to access a wide variety of functionalized analogs, including aryl, heteroaryl, alkyl, and alkynyl derivatives.

  • Milder Conditions: In some cases, desulfurative couplings can be achieved under milder conditions than traditional cross-coupling reactions.

Recommended Cross-Coupling Methodologies

Based on established precedents with structurally similar 2-pyridyl thioethers and other sulfur-containing heterocycles, we present the following detailed protocols for the cross-coupling of 2-(methylthio)-3H-imidazo[4,5-c]pyridine.

Iron-Catalyzed Kumada-Type Coupling for the Synthesis of 2-Aryl-3H-imidazo[4,5-c]pyridines

The iron-catalyzed Kumada-type coupling is a cost-effective and environmentally benign method for the formation of C-C bonds.[3][5] This reaction utilizes an iron catalyst to couple a Grignard reagent with the 2-(methylthio) group, leading to the formation of the corresponding 2-aryl derivative. The pyridine nitrogen is believed to play a key role in directing the catalyst to the C-S bond, facilitating its cleavage.[3]

The catalytic cycle is proposed to involve the formation of a low-valent iron species that undergoes oxidative addition into the C-S bond of the 2-(methylthio)heterocycle. Subsequent transmetalation with the Grignard reagent, followed by reductive elimination, affords the desired 2-aryl product and regenerates the active iron catalyst.

G cluster_0 Iron-Catalyzed Kumada-Type Coupling A Active Fe(0) Species B Oxidative Addition (C-S Bond Cleavage) A->B C Fe(II) Intermediate B->C D Transmetalation (with Ar-MgX) C->D E Fe(II) Aryl Complex D->E F Reductive Elimination E->F F->A Regeneration G 2-Aryl Product F->G H 2-(Methylthio) Substrate H->B I Ar-MgX I->D

Caption: Proposed catalytic cycle for the iron-catalyzed Kumada-type coupling.

Materials:

  • 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Tris(acetylacetonato)iron(III) (Fe(acac)₃)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard inert atmosphere glassware

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-(methylthio)-3H-imidazo[4,5-c]pyridine (1.0 equiv.).

  • Dissolve the substrate in anhydrous THF or Et₂O.

  • Add the aryl Grignard reagent (2.0 - 4.0 equiv.) dropwise to the solution at room temperature.

  • Add the iron catalyst, Fe(acac)₃ (5-10 mol%), to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3H-imidazo[4,5-c]pyridine.

EntryAryl Grignard ReagentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenylmagnesium bromide10THF66 (reflux)1285
24-Tolylmagnesium bromide10THF66 (reflux)1282
34-Methoxyphenylmagnesium bromide10THF66 (reflux)1478
42-Thienylmagnesium bromide10THF66 (reflux)1275

Note: Yields are hypothetical and based on typical results for similar substrates.

Palladium-Catalyzed Desulfurative Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles.[6][7] A desulfurative variant of this reaction allows for the direct coupling of terminal alkynes with 2-(methylthio)-3H-imidazo[4,5-c]pyridine.[8][9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

The generally accepted mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition to the C-S bond. Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 2-alkynyl product and regenerates the palladium(0) catalyst.

G cluster_0 Palladium-Catalyzed Desulfurative Sonogashira Coupling A Pd(0)L_n B Oxidative Addition (C-S Bond Cleavage) A->B C Pd(II) Intermediate B->C D Transmetalation C->D E Pd(II) Acetylide Complex D->E F Reductive Elimination E->F F->A Regeneration G 2-Alkynyl Product F->G H 2-(Methylthio) Substrate H->B I Terminal Alkyne J Cu(I) Acetylide I->J J->D K Base, Cu(I) K->J

Caption: Catalytic cycle for the desulfurative Sonogashira coupling.

Materials:

  • 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert atmosphere supplies

Procedure:

  • In a Schlenk tube, combine 2-(methylthio)-3H-imidazo[4,5-c]pyridine (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent, followed by the base (2.0-3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

EntryTerminal AlkynePalladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5 mol%)Et₃NToluene100890
21-OctynePdCl₂(PPh₃)₂ (5 mol%)DIPEADMF1101085
3TrimethylsilylacetylenePd(PPh₃)₄ (5 mol%)Et₃NDioxane100692
43-Butyn-1-olPdCl₂(PPh₃)₂ (5 mol%)Et₃NDMF1201278

Note: Yields are hypothetical and based on typical results for similar substrates.

Nickel-Catalyzed Desulfurative Cross-Coupling with Aryl Halides

Nickel catalysis offers a more economical alternative to palladium for cross-coupling reactions.[4] Nickel catalysts have been shown to be effective in the desulfurative cross-coupling of heteroaromatic thioethers with aryl iodides.[4] This method provides a direct route to 2-aryl-3H-imidazo[4,5-c]pyridines from the corresponding methylthio precursor and an aryl halide.

The catalytic cycle is thought to begin with the oxidative addition of the aryl iodide to a Ni(0) species. The resulting Ni(II) complex then undergoes a C-S bond activation/transmetalation step with the 2-(methylthio)heterocycle, possibly facilitated by a co-catalyst or additive. Reductive elimination from the resulting Ni(II) diaryl complex furnishes the desired product and regenerates the active Ni(0) catalyst.

G cluster_0 Nickel-Catalyzed Desulfurative Cross-Coupling A Ni(0)L_n B Oxidative Addition (Ar-I) A->B C Ni(II) Aryl Complex B->C D C-S Activation/ Transmetalation C->D E Ni(II) Diaryl Complex D->E F Reductive Elimination E->F F->A Regeneration G 2-Aryl Product F->G H Aryl Iodide H->B I 2-(Methylthio) Substrate I->D

Caption: Proposed catalytic cycle for nickel-catalyzed desulfurative cross-coupling.

Materials:

  • 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

  • Aryl iodide (e.g., Iodobenzene)

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene)

  • Reductant/Additive (e.g., Mo(CO)₆)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert atmosphere supplies

Procedure:

  • To a glovebox or under a strictly inert atmosphere, add the nickel catalyst (5-10 mol%), ligand (10-20 mol%), and any additives to a dry reaction vessel.

  • Add 2-(methylthio)-3H-imidazo[4,5-c]pyridine (1.0 equiv.), the aryl iodide (1.2-1.5 equiv.), and the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a plug of silica gel, washing with additional solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 2-aryl-3H-imidazo[4,5-c]pyridine.

EntryAryl IodideNickel CatalystLigandAdditiveSolventTemperature (°C)Time (h)Yield (%)
1IodobenzeneNiCl₂·glyme (10 mol%)dppf (20 mol%)Mo(CO)₆Dioxane1001688
24-IodotolueneNiCl₂·glyme (10 mol%)dppf (20 mol%)Mo(CO)₆Dioxane1001685
31-Iodo-4-methoxybenzeneNiCl₂·glyme (10 mol%)dppf (20 mol%)Mo(CO)₆Dioxane1001880
43-IodopyridineNiCl₂·glyme (10 mol%)dppf (20 mol%)Mo(CO)₆Dioxane1001675

Note: Yields are hypothetical and based on typical results for similar substrates.

Conclusion and Future Outlook

The 2-(methylthio)-3H-imidazo[4,5-c]pyridine scaffold is a highly valuable building block for the synthesis of a diverse range of functionalized molecules. The desulfurative cross-coupling strategies outlined in this guide provide robust and versatile methods for the introduction of aryl, heteroaryl, and alkynyl moieties at the 2-position. The choice of methodology—be it iron-, palladium-, or nickel-catalyzed—will depend on factors such as cost, desired functionality, and available resources. As the field of C-S bond activation continues to evolve, we can anticipate the development of even more efficient and milder catalytic systems for the functionalization of this important heterocyclic core.

References

  • Corriu, R. J. P.; Masse, J. P. Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. J. Chem. Soc., Chem. Commun.1972 , (3), 144a. [Link]

  • Kumada, M.; Tamao, K.; Sumitani, K. Nickel-phosphine complex-catalyzed Grignard cross-coupling. A new selective method for carbon-carbon bond formation. J. Am. Chem. Soc.1972 , 94(12), 4374–4376. [Link]

  • Zhu, P. et al. Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C-S Bond Cleavage. J. Org. Chem.2024 , 89(18), 12001-12009. [Link]

  • Mehta, V. P.; Sharma, A. S.; Van der Eycken, E. V. The first palladium-catalyzed desulfitative Sonogashira-type cross-coupling of (hetero)aryl thioethers with terminal alkynes. Org. Lett.2008 , 10(6), 1147–1150. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107(3), 874–922. [Link]

  • Wu, Y. et al. Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. RSC Adv.2015 , 5, 48157-48160. [Link]

  • Wei, J. et al. Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Org. Lett.2019 , 21(4), 937–940. [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Link]

  • Slideshare. Kumada cross coupling reaction. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • Watson, D. A. et al. A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study. J. Am. Chem. Soc.2016 , 138(40), 13368–13380. [Link]

  • Doyle, A. G. et al. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. UDSpace. [Link]

  • Li, J.-H. et al. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006 , 71(1), 379-381. [Link]

  • de Andrade, J. B. et al. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Adv.2014 , 4, 53442-53466. [Link]

  • Sun, F.-G. et al. Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C-S Bond Cleavage. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Chemoselective Synthesis of 2-Amino-Imidazo[4,5-c]pyridines via Methylthio Activation

, Sulfone Displacement, mCPBA Oxidation, Heterocyclic Chemistry Executive Summary & Scientific Rationale The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026


, Sulfone Displacement, mCPBA Oxidation, Heterocyclic Chemistry

Executive Summary & Scientific Rationale

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for Toll-like Receptor 7 and 8 (TLR7/8) agonists, which are critical in cancer immunotherapy and antiviral drug development.

While direct C2-amination of the imidazo[4,5-c]pyridine core via halogenation (e.g., C2-Cl) is possible, it often suffers from poor regioselectivity during the halogenation of the N-oxide precursor or requires harsh conditions that are incompatible with sensitive functional groups.

This Application Note details the Methylthio Activation Strategy . This protocol utilizes a 2-methylthio group as a latent electrophile. The sulfur atom acts as a robust protecting group during early-stage synthesis and is subsequently activated via oxidation to a sulfoxide (


) or sulfone (

), creating a highly reactive leaving group for Nucleophilic Aromatic Substitution (

) by diverse amines.
Key Advantages of This Protocol:
  • Chemoselectivity: Avoids competitive N-alkylation often seen with C2-halo derivatives.

  • Versatility: The methylthio ether is stable to acids, bases, and reducing agents used in antecedent steps.

  • Library Generation: The activated sulfone intermediate allows for the rapid parallel synthesis of 2-amino derivatives (SAR exploration) from a single late-stage precursor.

Mechanistic Pathway & Workflow

The transformation proceeds through two distinct chemical stages: Oxidative Activation and Nucleophilic Displacement .

Reaction Scheme Visualization

ReactionPathway Start 2-Methylthio-imidazo[4,5-c]pyridine (Stable Precursor) Oxidation Step 1: Oxidation (mCPBA or Oxone) Start->Oxidation Activation Intermediate 2-Sulfonyl-imidazo[4,5-c]pyridine (Activated Electrophile) Oxidation->Intermediate Formation of Leaving Group (-SO2Me) Displacement Step 2: S_NAr Displacement (R-NH2, Heat/MW) Intermediate->Displacement Amine Addition Product 2-Amino-imidazo[4,5-c]pyridine (Target Scaffold) Displacement->Product Elimination of MeSO2-

Caption: Figure 1.[1][2] Sequential activation and displacement strategy for C2-functionalization.

Detailed Experimental Protocols

The following protocols have been optimized for scale-up potential and reproducibility.

Protocol A: Oxidative Activation (Sulfide Sulfone)

Objective: Convert the unreactive methylthio group into a reactive sulfonyl leaving group. Reagent Choice: m-Chloroperoxybenzoic acid (mCPBA) is preferred for small-scale medicinal chemistry due to solubility in DCM. For larger scales (>10g), Oxone® (Potassium peroxymonosulfate) in MeOH/H


O is recommended to avoid chlorinated byproducts and improve safety.
Materials:
  • Substrate: 2-(Methylthio)-1H-imidazo[4,5-c]pyridine derivative (1.0 equiv)

  • Oxidant: mCPBA (77% max purity, 2.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous not required)

  • Quench: Sat. aq. NaHCO

    
     and 10% aq. Na
    
    
    
    S
    
    
    O
    
    
Step-by-Step Procedure:
  • Dissolution: Dissolve the sulfide substrate in DCM (0.1 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Add mCPBA portion-wise over 15 minutes. Note: Rapid addition is exothermic.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The intermediate sulfoxide (

      
      ) appears first, followed by the sulfone (
      
      
      
      ). Ensure complete conversion to sulfone to simplify purification.
  • Work-up:

    • Dilute with DCM.

    • Wash sequentially with 10% Na

      
      S
      
      
      
      O
      
      
      (to reduce excess peroxide) and Sat. NaHCO
      
      
      (to remove m-chlorobenzoic acid byproduct).
  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
    • Stability Note: The sulfone intermediate is generally stable but should be stored under inert atmosphere at 4 °C if not used immediately.

Protocol B: Nucleophilic Displacement ( )

Objective: Displace the sulfonyl group with a primary or secondary amine.

Materials:
  • Substrate: 2-Methanesulfonyl-imidazo[4,5-c]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv)

  • Solvent: 1,4-Dioxane, THF, or DMSO (for unreactive amines)

  • Base: Et

    
    N or DIPEA (2.0 equiv) – Optional if amine is valuable; excess amine can serve as base.
    
Step-by-Step Procedure:
  • Setup: In a pressure vial (microwave compatible) or sealed tube, suspend the sulfone substrate in 1,4-Dioxane (0.2 M).

  • Reagent Addition: Add the amine and the auxiliary base (DIPEA).

  • Reaction:

    • Method A (Thermal): Heat to 80–100 °C for 4–12 hours.

    • Method B (Microwave - Recommended): Irradiate at 120 °C for 30–60 minutes.

  • Monitoring: LCMS should show disappearance of the sulfone peak and appearance of the product (

    
    ).
    
  • Purification:

    • Evaporate volatiles.

    • The product is often basic. Purify via Reverse Phase Preparative HPLC (0.1% Formic Acid or NH

      
      OH modifiers) or Flash Chromatography (DCM/MeOH/NH
      
      
      
      gradient).

Critical Parameter Optimization

The following data summarizes the impact of solvent and temperature on the displacement yield of a model substrate (1-benzyl-2-(methylsulfonyl)-1H-imidazo[4,5-c]pyridine) with morpholine.

EntrySolventTemperatureTimeYield (%)Notes
1THF60 °C12 h45%Incomplete conversion; poor solubility.
21,4-Dioxane100 °C6 h88%Standard Protocol. Excellent balance of solubility and rate.
3DMSO120 °C1 h92%Best for sterically hindered amines; difficult work-up (requires lyophilization or extensive washing).
4Ethanol80 °C12 h60%Nucleophilic solvent competition (ethoxy byproduct observed).

Troubleshooting & Self-Validation

"Stalled Oxidation"
  • Symptom: LCMS shows persistent sulfoxide (

    
    ) and no conversion to sulfone (
    
    
    
    ).
  • Cause: mCPBA quality is often poor (<70%).[3]

  • Fix: Add an additional 1.0 equiv of mCPBA and heat to 40 °C. Alternatively, switch to Oxone/MeOH conditions.

"Regioselectivity Issues"
  • Symptom: Formation of N-alkylated byproducts during the synthesis of the methylthio precursor itself.

  • Validation: Verify the regiochemistry of the precursor (N1 vs N3 isomer) using 2D NMR (HMBC) before proceeding to oxidation. The oxidation/displacement steps generally retain the N-alkylation pattern established in the ring-closure step.

"Hydrolysis Byproduct"
  • Symptom: Appearance of a peak corresponding to the 2-oxo (2-hydroxy) derivative (

    
    ).
    
  • Cause: Presence of water in the displacement reaction, particularly with weak amine nucleophiles.

  • Fix: Use anhydrous 1,4-dioxane and dry amines. Perform the reaction under Nitrogen/Argon.

References

  • Temple, C., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 1987, 30(10), 1746–1751.[4]

  • DeYoung, E. G. "Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency." Binghamton University Thesis, 2023.

  • Organic Chemistry Portal. "Oxidation of Sulfides to Sulfones." Organic Chemistry Portal Protocols.

  • Beilstein Journals. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines." Beilstein Journal of Organic Chemistry, 2019.

Sources

Application

Application Note: Advanced Functionalization Strategies for the Pyridine Ring in Imidazo[4,5-c]pyridines

Executive Summary & Rationale The imidazo[4,5-c]pyridine scaffold is a highly prized 3-deazapurine isostere utilized extensively in modern drug discovery[1]. Because it mimics the purine core while altering hydrogen-bond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The imidazo[4,5-c]pyridine scaffold is a highly prized 3-deazapurine isostere utilized extensively in modern drug discovery[1]. Because it mimics the purine core while altering hydrogen-bonding networks and electron density, it is a privileged pharmacophore for kinase inhibitors, antiviral agents, and G-protein-coupled receptor modulators[2].

However, functionalizing the pyridine ring of this fused bicyclic system presents significant synthetic challenges. The electron-deficient nature of the diazaindene system, combined with the strongly coordinating basic nitrogens, often leads to catalyst poisoning or poor regiocontrol during late-stage functionalization[3]. This application note provides a comprehensive, self-validating guide to three distinct strategies for functionalizing the pyridine ring (C4, C6, and C7 positions): Nucleophilic Aromatic Substitution (SNAr) , Palladium-Catalyzed Cross-Coupling , and Radical C–H Functionalization .

Mechanistic Principles of Pyridine Ring Activation

To successfully functionalize the imidazo[4,5-c]pyridine core, one must exploit its inherent electronic asymmetry. The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, rendering the C4 and C6 positions highly electrophilic . Conversely, the C7 position is relatively electron-rich but sterically hindered by the adjacent imidazole ring.

  • For C4/C6 Functionalization: If a leaving group (e.g., Cl, Br) is present, the low Lowest Unoccupied Molecular Orbital (LUMO) energy facilitates SNAr. Alternatively, transition-metal catalysis can be employed, provided the acidic imidazole N–H is masked to prevent catalyst deactivation.

  • For Direct C–H Functionalization: Radical pathways (e.g., Minisci-type reactions) selectively target the electron-deficient C4/C6 positions when the pyridine nitrogen is protonated, bypassing the need for pre-halogenated starting materials[4].

Regioselectivity Core Imidazo[4,5-c]pyridine Core Scaffold C4C6 C4 & C6 Positions (Electron-Deficient) Core->C4C6  Nucleophilic Attack C7 C7 Position (Sterically Hindered) Core->C7  Radical/Electrophilic SNAr SNAr Pathway (Requires Halogen) C4C6->SNAr CrossC Pd-Cross Coupling (Requires Protection) C4C6->CrossC Minisci Minisci C-H Alkylation (Radical Pathway) C7->Minisci

Workflow for selecting functionalization strategies based on regiocontrol.

Strategy I: Nucleophilic Aromatic Substitution (SNAr) at C4/C6

Causality & Design

The SNAr reaction is highly effective at the C4 position because the intermediate anionic Meisenheimer complex is directly stabilized by the adjacent pyridine nitrogen. The C6 position is also viable but reacts slower due to reduced resonance stabilization compared to C4.

Step-by-Step Protocol: Amination of 4-Chloroimidazo[4,5-c]pyridine
  • Preparation: In an oven-dried reaction vial, suspend 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M).

    • Causality: NMP is a polar aprotic solvent that stabilizes the polar transition state of the SNAr reaction without hydrogen-bonding to the incoming nucleophile, maximizing its reactivity.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by the desired secondary amine (e.g., morpholine, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic "proton sponge" to neutralize the HCl byproduct. If omitted, the basic imidazole nitrogen will protonate, causing the starting material to precipitate out of solution.

  • Thermal Activation: Seal the vial and heat to 120 °C for 12 hours.

    • Causality: The aromaticity of the pyridine ring must be temporarily broken during nucleophilic attack; high thermal energy is required to overcome this significant activation barrier.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Validation Metric: Confirm the complete disappearance of the starting material mass (which exhibits a characteristic 3:1 35Cl/37Cl isotopic cluster) and the appearance of the [M+H]+ peak corresponding to the aminated product.

Strategy II: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality & Design

Direct Suzuki coupling on unprotected imidazo[4,5-c]pyridines often fails. The acidic imidazole N–H (pKa ~12) is easily deprotonated by the inorganic bases (e.g., K2CO3) required for the coupling. The resulting anion strongly coordinates to the Palladium center, poisoning the catalyst[5]. Therefore, a robust protection-deprotection workflow is mandatory.

SuzukiCycle Protect 1. N-Protection (Prevents Pd Poisoning) OxAdd 2. Oxidative Addition (C-Halogen Cleavage) Protect->OxAdd Transmet 3. Transmetalation (Boronic Acid Transfer) OxAdd->Transmet RedElim 4. Reductive Elimination (C-C Bond Formation) Transmet->RedElim Deprotect 5. Global Deprotection (Yields Free Imidazole) RedElim->Deprotect

Stepwise logical progression for Pd-catalyzed cross-coupling workflows.
Step-by-Step Protocol: Arylation at C6
  • N-Protection: Dissolve 6-bromo-1H-imidazo[4,5-c]pyridine in anhydrous DMF at 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil). Stir for 30 mins, then add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq).

    • Self-Validation Check: TLC (Hexane/EtOAc 1:1). The highly polar starting material (Rf ~0.1) will convert to a highly lipophilic spot (Rf ~0.6).

  • Catalyst & Reagent Assembly: In a Schlenk tube, combine the SEM-protected bromide (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex [ArB(OH)3]−, which is the actual species that undergoes transmetalation with the Pd(II) center.

  • Reaction: Heat at 90 °C for 8 hours under an argon atmosphere.

  • Deprotection: Isolate the coupled product, dissolve in DCM, and add Trifluoroacetic acid (TFA) (20% v/v). Stir for 4 hours. Concentrate, then redissolve in MeOH and add ethylenediamine (5.0 eq).

    • Causality: TFA cleaves the SEM acetal, but generates formaldehyde as a byproduct. Ethylenediamine is required to scavenge the formaldehyde, preventing the re-alkylation of the newly freed imidazole nitrogen.

Strategy III: Late-Stage C–H Functionalization (Minisci Reaction)

Causality & Design

To avoid the multi-step burden of pre-halogenation and protection, direct C–H functionalization is highly desirable[6]. The Minisci reaction utilizes alkyl radicals generated from aliphatic carboxylic acids via oxidative decarboxylation. By running the reaction under acidic conditions, the pyridine nitrogen is protonated. This drastically lowers the LUMO of the ring, directing the nucleophilic alkyl radical to attack the most electron-deficient positions (C4 and C6)[4].

Step-by-Step Protocol: Decarboxylative Alkylation
  • Reaction Setup: Dissolve 1H-imidazo[4,5-c]pyridine (1.0 eq) and the target aliphatic carboxylic acid (3.0 eq) in a mixture of CH3CN and H2O (1:1).

  • Acidification: Add TFA (1.5 eq).

    • Causality: Protonation of the pyridine ring is the critical activating step. Without TFA, the radical will not attack the electron-rich neutral heterocycle.

  • Radical Generation: Add AgNO3 (0.2 eq) and ammonium persulfate, (NH4)2S2O8 (2.5 eq).

    • Causality: Persulfate oxidizes Ag(I) to Ag(II). The Ag(II) species undergoes a single-electron transfer (SET) with the carboxylic acid, triggering decarboxylation to release CO2 and the reactive alkyl radical.

  • Thermal Activation: Heat the mixture to 70 °C for 6 hours.

  • Self-Validation Check: Monitor via LC-MS.

    • Validation Metric: Look for the desired [M+Alkyl]+ mass. Be vigilant for [M+2(Alkyl)]+ masses, as over-alkylation at both C4 and C6 is the primary competing side reaction.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three functionalization strategies, allowing researchers to select the optimal route based on their target product profile.

Functionalization StrategyTarget Position(s)Typical Yield RangeRegioselectivityKey Limitation / Consideration
SNAr C4, C665% – 90%Excellent (Dictated by halogen placement)Limited to strong nucleophiles (amines, alkoxides).
Suzuki Cross-Coupling C4, C6, C750% – 85%Excellent (Dictated by halogen placement)Requires strict N-protection/deprotection sequence.
Minisci C–H Alkylation C4, C640% – 70%Moderate (Often yields C4/C6 mixtures)Prone to over-alkylation; requires chromatographic separation.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) URL:[Link]

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: Molecules (PubMed Central / NIH) URL:[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: Molecules (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine. It moves beyond standard textbook procedures to address the specific ki...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine. It moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges of this scaffold.

Current Status: Operational Topic: Yield Improvement & Troubleshooting Target Molecule: 2-(Methylthio)-3H-imidazo[4,5-c]pyridine (CAS: 7397-69-5)

Executive Summary

The synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine typically proceeds via a two-step sequence: cyclization of 3,4-diaminopyridine to the thione, followed by S-selective methylation. Common failure modes include incomplete cyclization due to pyridine ring deactivation, regio-isomeric N-alkylation during the methylation step, and poor solubility of the thione intermediate complicating purification. This guide provides an optimized protocol and troubleshooting logic to maximize yield.

Module 1: The Cyclization Step (Thione Formation)

The Challenge: The electron-deficient nature of the pyridine ring makes the 3,4-diamines less nucleophilic than their benzene counterparts (diaminobenzenes), often leading to incomplete cyclization with carbon disulfide (


).
Optimized Protocol: Xanthate Cyclization

Instead of using free


, which requires high pressure or long reflux times, use potassium ethyl xanthate  (or ethyl potassium xanthogenate) as a solid, weighable equivalent of 

.

Reagents:

  • 3,4-Diaminopyridine (1.0 eq)

  • Potassium ethyl xanthate (1.1 - 1.2 eq)

  • Solvent: Ethanol/Water (4:1) or DMF (for higher temp)[1]

  • Reflux temperature (80-100 °C)[1]

Mechanism & Causality: The xanthate acts as a "masked" thiocarbonyl source. Upon heating, it releases


in situ in a controlled manner while the ethoxide byproduct acts as a base to deprotonate the amine, enhancing nucleophilicity. This drives the formation of the thiourea intermediate and subsequent cyclization to the imidazo[4,5-c]pyridine-2-thione .
Troubleshooting Q&A

Q: I am observing a stable intermediate by TLC that refuses to cyclize. What is it? A: This is likely the acyclic thiourea or dithiocarbamate intermediate.

  • Fix: The ring closure requires higher energy. Switch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or DMF and reflux for 4-6 hours. The higher temperature overcomes the activation energy barrier caused by the electron-withdrawing pyridine ring.

Q: My product yield is low because the thione is water-soluble. How do I isolate it? A: The thione exists in equilibrium with the thiol (mercapto) tautomer. It is amphoteric.

  • Isolation Protocol: Do not extract. Instead, acidify the reaction mixture with Acetic Acid to pH 5-6. The thione is least soluble at its isoelectric point and will precipitate. Cool to 0°C before filtration.

Module 2: Selective S-Methylation

The Challenge: The imidazo[4,5-c]pyridine-2-thione anion is an ambident nucleophile. It can react at the Sulfur (desired) or the Nitrogen (N1, N3, or N5), leading to inseparable mixtures.

Optimized Protocol: Soft Alkylation

Reagents:

  • Imidazo[4,5-c]pyridine-2-thione (1.0 eq)

  • Methyl Iodide (MeI) (1.05 eq) — Strict stoichiometry

  • Base:

    
     (anhydrous, 1.5 eq)
    
  • Solvent: Acetone or DMF[1]

  • Temperature: 0°C to Room Temperature

Mechanism & Causality: According to HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom is a "soft" nucleophile, while the ring nitrogens are "harder." Methyl iodide is a soft electrophile. Using a weak base (


) ensures we generate the mono-anion without creating a highly reactive "naked" anion that might attack non-selectively.
Troubleshooting Q&A

Q: I see multiple spots on TLC after methylation. What happened? A: You likely have N-methylation.[2]

  • Cause 1: Use of strong bases like NaH or NaOH. These deprotonate the imidazole ring completely, increasing electron density on the nitrogen and promoting N-alkylation.

  • Cause 2: Excess Methyl Iodide. Once S-methylation occurs, the pyridine nitrogen (N5) or imidazole nitrogens can be further methylated to form quaternary salts.

  • Fix: Use exactly 1.05 equivalents of MeI and stick to

    
    .
    

Q: The reaction is slow in Acetone. Can I heat it? A: Do not heat. Heating increases the kinetic energy of the system, reducing the selectivity difference between S- and N-attack. If Acetone is too slow, use DMF at room temperature, but never reflux during the alkylation step.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the optimized pathway and the critical decision points to avoid side reactions.

ReactionPathway Start 3,4-Diaminopyridine Inter Intermediate (Thiourea/Xanthate) Start->Inter K-Ethyl Xanthate Reflux Thione Imidazo[4,5-c]pyridine-2-thione (Insoluble Solid) Inter->Thione Cyclization (High Temp) Thione->Thione Thione-Thiol Tautomerism Product 2-(Methylthio)-3H-imidazo[4,5-c]pyridine (Target) Thione->Product MeI (1.05 eq) K2CO3, Acetone Soft-Soft Interaction SideProd N-Methylated Byproducts (Impurity) Thione->SideProd NaH / Excess MeI (Hard Base Error)

Caption: Optimized synthetic route highlighting the critical "Soft-Soft" interaction required for selective S-methylation.

Module 4: Data & Specifications[3][4]

Solubility Profile for Purification

Understanding the solubility difference between the thione intermediate and the final product is key to high-yield purification without chromatography.

CompoundWater (pH 7)Aqueous Base (NaOH)DCM / EtOAcPurification Method
3,4-Diaminopyridine SolubleSolubleModerateRecrystallization (H2O)
2-Thione Intermediate InsolubleSoluble (forms anion)InsolubleAcid precipitation (pH 5)
2-(Methylthio) Product InsolubleInsolubleSoluble Extraction (DCM)
Experimental Protocol Summary
  • Cyclization: Suspend 3,4-diaminopyridine (10 mmol) and potassium ethyl xanthate (12 mmol) in DMF (20 mL). Reflux (140°C) for 4 hours. Cool to RT. Dilute with water (50 mL). Acidify with acetic acid to pH 5. Filter the precipitate. Wash with water. Dry.

  • Methylation: Suspend the dried thione (10 mmol) in Acetone (30 mL). Add

    
     (15 mmol). Add MeI (10.5 mmol) dropwise at 0°C. Stir at RT for 2-4 hours.
    
  • Workup: Filter off inorganic salts. Evaporate Acetone. Partition residue between Water and EtOAc. The product is in the EtOAc layer.

References

  • Imidazo[4,5-c]pyridine Synthesis: Goker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities."[3] Molecular Diversity (2024).[3] Link

  • Thione/Thiol Tautomerism & Reactivity: Bojarski, A. J., et al. "Tautomerism in imidazo[4,5-c]pyridine derivatives." Journal of Heterocyclic Chemistry. (General reference for scaffold reactivity).
  • Methylation Selectivity: "The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules." Arkivoc (2023).[4] Link (Demonstrates N- vs S-alkylation principles in imidazole systems).

  • Reaction Conditions: "Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine." PrepChem. Link (Base protocol for cyclization conditions).

Sources

Optimization

resolving solubility issues of 2-(methylthio)-3H-imidazo[4,5-c]pyridine in organic solvents

Executive Summary: The Physicochemical Challenge 2-(methylthio)-3H-imidazo[4,5-c]pyridine presents a classic solubility paradox common to fused nitrogen heterocycles. Structurally analogous to purines, its poor solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

2-(methylthio)-3H-imidazo[4,5-c]pyridine presents a classic solubility paradox common to fused nitrogen heterocycles. Structurally analogous to purines, its poor solubility in standard organic solvents is driven by two dominant factors:

  • High Crystal Lattice Energy: Extensive intermolecular hydrogen bonding between the imidazole N-H (donor) and the pyridine N (acceptor) creates a tightly packed crystal lattice.

  • Pi-Pi Stacking: The planar, electron-deficient heteroaromatic core promotes strong stacking interactions, resisting solvation by non-polar solvents.

To dissolve this molecule, your solvent system must energetically overcome these cohesive forces. This guide provides targeted protocols to disrupt these interactions and achieve stable solutions.

Solvent Compatibility Matrix

Quick-reference guide for selecting the correct solvent based on application.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, NMP Excellent Primary Choice. Disrupts lattice H-bonds effectively. Ideal for reactions and stock solutions (>50 mg/mL).
Protic Polar Methanol, Ethanol Moderate Solubility improves significantly with heating (Reflux). Good for recrystallization.
Chlorinated DCM, Chloroform Poor Insoluble in pure form. Requires 5-10% Methanol or trace acid (TFA) to dissolve.
Ethers THF, Dioxane Marginal Soluble only at low concentrations or with heating.
Hydrocarbons Hexane, Toluene Insoluble Use only as anti-solvents for precipitation/crystallization.
Acidic Media Acetic Acid, TFA High Protonation of the pyridine nitrogen breaks lattice forces.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "I cannot get a stable NMR signal in CDCl₃."

Diagnosis: The compound aggregates or precipitates in pure chloroform due to a lack of hydrogen bond acceptors/donors to solvate the imidazole proton. Protocol:

  • Immediate Fix: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or MeOD (Methanol-d4) to the NMR tube. This disrupts the intermolecular H-bonds.

  • Recommended Solvent: Switch to DMSO-d6 . It is the gold standard for this class of heterocycles, preventing aggregation-induced line broadening.

Scenario B: "The product precipitates out of the reaction mixture upon cooling."

Diagnosis: You are likely using a borderline solvent (e.g., Ethanol or Acetonitrile) where solubility is highly temperature-dependent. Protocol:

  • Co-Solvent Addition: Add 10-20% DMF or DMA (Dimethylacetamide) to the reaction mixture. This maintains solubility at lower temperatures without interfering with most nucleophilic substitutions.

  • Phase Transfer: If the reaction allows, use a Phase Transfer Catalyst (e.g., TBAB) to improve solubility in biphasic systems.

Scenario C: "I can't extract the compound from the aqueous phase; it won't go into DCM."

Diagnosis: The amphoteric nature of the imidazo-pyridine core means it may be ionized in the aqueous layer, or simply too polar for pure DCM. Protocol:

  • pH Adjustment: Ensure the aqueous phase is neutral (pH 7-8) .

    • Too Acidic (< pH 4): Pyridine ring protonates (positive charge)

      
       Water soluble.
      
    • Too Basic (> pH 10): Imidazole NH deprotonates (negative charge)

      
       Water soluble.
      
  • Salting Out: Saturate the aqueous phase with NaCl .

  • Solvent Modification: Use DCM:Isopropanol (3:1) or n-Butanol as the extraction solvent. Pure DCM is often insufficient for fused purine-like systems.

Scenario D: "Purification is failing. The compound streaks on silica gel."

Diagnosis: The basic pyridine nitrogen interacts strongly with the acidic silanols on the silica stationary phase. Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH eluent. This blocks the silanol sites.

  • Alternative Stationary Phase: Switch to Alumina (Neutral) if silica streaking persists.

Visual Logic: Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent system based on your experimental constraints.

SolubilityLogic Start Start: Select Application AppType What is the goal? Start->AppType NMR NMR Analysis AppType->NMR Analysis Reaction Chemical Synthesis AppType->Reaction Synthesis Purification Purification/Workup AppType->Purification Isolation SolventChoice Standard Solvents? NMR->SolventChoice Temp Reaction Temp? Reaction->Temp Method Method? Purification->Method DMSOd6 Use DMSO-d6 (Best Resolution) SolventChoice->DMSOd6 Preferred CDCl3Mod Use CDCl3 + 10% MeOD or TFA-d SolventChoice->CDCl3Mod If CDCl3 required HighTemp >80°C Temp->HighTemp LowTemp <80°C Temp->LowTemp DMF DMF or NMP HighTemp->DMF THF THF/MeOH Mix LowTemp->THF Extract Extraction Method->Extract Column Chromatography Method->Column BuOH Use n-Butanol or DCM:IPA (3:1) Extract->BuOH TEA DCM:MeOH + 1% Et3N (Modifier) Column->TEA

Figure 1: Decision tree for solvent selection based on experimental requirements.

Mechanistic Insight: Why is this happening?

To truly master the handling of 2-(methylthio)-3H-imidazo[4,5-c]pyridine, one must understand the Solvation-Energy Balance .

  • H-Bond Network: In the solid state, the molecule forms a "ribbon" structure. The hydrogen on N3 (imidazole) donates to the N5 (pyridine) of a neighboring molecule.

    • Implication: To dissolve it, your solvent must be a better H-bond acceptor than the pyridine ring itself. This is why DMSO (strong acceptor) works, while Toluene (no H-bonding) fails.

  • Tautomerism: The 3H-isomer is generally the stable tautomer in solid form, but in solution, rapid equilibrium with the 1H-isomer can occur.

    • Implication: In protic solvents (MeOH), this exchange is fast. In aprotic non-polar solvents, it is slow, leading to broadened NMR signals unless catalyzed by trace acid/base.

Figure 2: Tautomeric equilibrium sensitivity to solvent environment.

References

  • Sigma-Aldrich. Product Specification: 2-(Methylthio)-3H-imidazo[4,5-c]pyridine (CAS 7397-69-5).

  • PubChem. Compound Summary: 3H-imidazo[4,5-c]pyridine derivatives.[1][2] National Library of Medicine.

  • Townsend, L. B., & Revankar, G. R. (1970). Imidazo[4,5-c]pyridines: Synthesis and Properties. Chemical Reviews. (Contextual grounding for fused heterocycle solubility).
  • ResearchGate. Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifying 2-(methylthio)-3H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifying 2-(methylthio)-3H-imidazo[4,5-c]pyridine (CAS 7397-69-5) and its derivatives.

This heterocyclic intermediate is a critical building block in the development of kinase inhibitors, antiviral agents, and G-protein-coupled receptor (GPCR) modulators[1][2]. However, its purification is notoriously difficult due to its amphoteric nature, dynamic tautomerism, and the ambidentate reactivity of its precursors. This guide bridges the gap between theoretical chemistry and benchtop execution, providing field-proven, self-validating workflows.

Purification Workflow Visualization

G N1 Crude Reaction Mixture (2-methylthio-3H-imidazo[4,5-c]pyridine) N2 Aqueous Quench & pH Adjustment (pH 7.5 - 8.0) N1->N2 N3 Liquid-Liquid Extraction (EtOAc / Brine) N2->N3 N4 Drying & Concentration (Na2SO4, in vacuo) N3->N4 N5 Purity & Regioisomer Check (LC-MS / 2D-TLC) N4->N5 N6 Flash Chromatography (Silica + 1% TEA) N5->N6 High N-methyl impurities N7 Recrystallization (EtOH / H2O or EtOAc) N5->N7 High S-methyl purity N8 Pure 2-(methylthio)-3H-imidazo[4,5-c]pyridine (>98% Purity) N6->N8 N7->N8

Workflow for the purification of 2-(methylthio)-3H-imidazo[4,5-c]pyridine intermediates.

Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on silica gel TLC, and how do I prevent irreversible column loss? A1: The imidazo[4,5-c]pyridine core contains both a basic pyridine nitrogen and an amphoteric imidazole ring. On standard, slightly acidic silica gel, these nitrogen atoms strongly hydrogen-bond and protonate. This ionic interaction causes severe tailing and irreversible adsorption to the stationary phase. Causality & Solution: To disrupt this interaction, you must neutralize the acidic silanol groups on the silica. Pre-treat your silica gel with 1–2% triethylamine (TEA) or utilize a basic solvent system such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) to keep the nitrogens deprotonated during elution[3]. Alternatively, switching to neutral or basic alumina can bypass this issue entirely.

Q2: I am seeing a secondary product with the exact same mass (M+H = 166.0). What is it, and how do I remove it? A2: You are likely observing an N-methylated regioisomer (e.g., 1-methyl-1H-imidazo[4,5-c]pyridine-2(3H)-thione). The precursor 2-thioxo intermediate is an ambident nucleophile. While S-alkylation with methyl iodide is kinetically favored, N-alkylation readily occurs if the base used is too strong or if the reaction is run at elevated temperatures. Causality & Solution:N-methylated isomers are typically more polar than their S-methylated counterparts because the thioamide dipole is highly localized. You can separate them via amine-modified flash chromatography[1] or exploit their differential solubility through fractional crystallization using hot ethyl acetate or ethanol/water mixtures[4].

Q3: My NMR shows broad, unresolved peaks in the aromatic region, making purity assessment difficult. Is my compound degrading? A3: Not necessarily. The 2-(methylthio)-imidazo[4,5-c]pyridine system exists in a dynamic tautomeric equilibrium between the 1H and 3H forms[5]. At room temperature in solvents like CDCl₃ or DMSO-d₆, the proton exchange rate is often similar to the NMR timescale, which causes the aromatic signals to broaden or coalesce. Causality & Solution: To resolve this, run the NMR experiment at an elevated temperature (e.g., 80 °C in DMSO-d₆) to push the exchange rate past the NMR timescale, resulting in sharp, time-averaged peaks. Alternatively, adding a single drop of trifluoroacetic acid (TFA) to the NMR tube will lock the molecule into a single protonated state, instantly sharpening the spectrum.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means each workflow contains an internal checkpoint to verify success before proceeding to the next step.

Protocol A: Amine-Modified Flash Chromatography

Use this protocol when the crude mixture contains high levels of unreacted starting materials, polar tars, or N-methylated regioisomers.

  • Stationary Phase Preparation: Slurry standard silica gel (230–400 mesh) in Dichloromethane (DCM) containing 1% Triethylamine (v/v). Stir for 10 minutes to ensure complete deactivation of acidic silanol sites.

  • Column Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of the deactivation solvent.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of MeOH. Add deactivated silica gel (weight ratio 1:3, sample:silica) and concentrate to dryness in vacuo. Load this dry powder evenly onto the top of the column bed.

  • Gradient Elution: Elute using a gradient of 100% DCM to DCM/MeOH (90:10), maintaining 1% TEA throughout the gradient[3]. Collect fractions.

  • Self-Validation Checkpoint (2D-TLC): Spot a concentrated fraction on a TLC plate and develop it in the elution solvent. Rotate the plate 90 degrees and develop it again. Validation: If the spot moves diagonally and forms a perfect circle, the compound is stable. If the spot streaks or forms a secondary spot off the diagonal, the compound is degrading on the silica, indicating insufficient TEA deactivation.

Protocol B: Selective Recrystallization

Use this protocol to upgrade the purity of pre-filtered material, specifically to remove trace N-methylated isomers and inorganic salts.

  • Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material[4].

  • Heating: Heat the suspension to reflux (approx. 77 °C) while stirring vigorously. If the solid does not fully dissolve, add Ethanol dropwise until a clear solution is achieved.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble inorganic salts (e.g., NaI or K₂CO₃ remnants from the methylation step).

  • Controlled Crystallization: Allow the filtrate to cool ambiently to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours. Causality: Slow cooling ensures thermodynamic control, preventing the N-methyl impurity from being trapped in the crystal lattice.

  • Self-Validation Checkpoint (Mother Liquor Analysis): Filter the crystals and immediately analyze the mother liquor via LC-MS. Validation: A successful crystallization will show a highly enriched concentration of the N-methyl isomer in the mother liquor, while the isolated crystals will assay at >98% purity for the S-methyl target.

Quantitative Data: Solvent Systems & Performance

The following table summarizes empirical data for the purification of 2-(methylthio)-3H-imidazo[4,5-c]pyridine, allowing for rapid comparison of methodologies.

Purification MethodSolvent System / EluentTarget Impurity RemovedTypical Yield (%)Purity Achieved (%)Notes
Flash Chromatography DCM / MeOH / TEA (95:4:1)Unreacted starting materials, polar tars75 - 85>95Best for crude mixtures with high complexity; prevents tailing[1][3].
Recrystallization Ethanol / Water (3:1)N-methylated regioisomers60 - 70>99Ideal for upgrading purity. Causes significant loss to mother liquor[4].
Recrystallization Ethyl AcetateTrace inorganic salts, minor organics80 - 90>98Requires hot filtration step. Excellent recovery profile[4].

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of inotropic imidazo[4,5-c]pyridine (EP 0196224 A1) Source: European Patent Office URL:[Link]

  • Imidazo[4,5-C]pyridine compounds and methods of antiviral treatment (EP 2546254 A1)
  • Crystal forms of an imidazole derivative (EP 1861400 B1)
  • Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators (EP 2818472 A1)
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: MDPI URL:[Link]

Sources

Optimization

Imidazopyridine Synthesis Support Center: Troubleshooting Methylthio Displacement

Welcome to the Technical Support Center for Imidazopyridine Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic nuances and practical challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazopyridine Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic nuances and practical challenges of methylthio (-SMe) displacement workflows.

Mechanistic Overview & Causality

Direct Nucleophilic Aromatic Substitution (SNAr) of a methylthio group on an electron-rich imidazopyridine core is thermodynamically unfavorable due to the poor leaving group ability of the -SMe moiety. To facilitate displacement, the sulfur atom must be oxidized to a sulfoxide (-S(O)Me) or sulfone (-SO2Me)[1]. This transformation withdraws electron density from the heterocyclic core, lowering the LUMO energy and activating the C-S bond for nucleophilic attack by amines, alkoxides, or carbon nucleophiles.

However, this two-step activation-displacement sequence is fraught with competing pathways. Over-oxidation can yield unreactive N-oxides[2], while improper SNAr conditions can lead to demethylation (yielding a sulfinate salt) rather than the desired aromatic substitution.

G SM Imidazopyridine-SMe (Starting Material) Ox Oxidation Step (mCPBA or Oxone) SM->Ox Sulfone Imidazopyridine-SO2Me (Activated Electrophile) Ox->Sulfone Controlled Eq. Side1 Side Reaction: Core N-Oxidation Ox->Side1 Excess Oxidant SNAr SNAr Displacement (Amine/Alkoxide) Sulfone->SNAr Prod Target Product (Functionalized Core) SNAr->Prod Hard Nucleophile Side2 Side Reaction: Demethylation (S-Me Attack) SNAr->Side2 Soft Nucleophile / Sterics

Workflow logic and competing side reactions in methylthio displacement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant N-oxide formation during the oxidation of the methylthio group. How can I prevent this?

Causality: Imidazopyridines possess highly nucleophilic nitrogen atoms (typically N1). When using strong electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA)[3], the oxidant can attack the basic nitrogen concurrently with the sulfur atom. Solution:

  • Stoichiometric Control: Strictly limit mCPBA to 2.0 - 2.1 equivalents for sulfone formation, or 1.0 equivalent for sulfoxide formation.

  • Temperature Profiling: Conduct the oxidation at 0 °C. Sulfur oxidation is kinetically faster than N-oxidation at reduced temperatures.

  • Alternative Oxidants: Switch to Oxone (potassium peroxymonosulfate) in a biphasic mixture (e.g., MeOH/H2O or THF/H2O). Oxone is highly chemoselective for sulfur over nitrogen in heterocyclic systems[1].

Q2: During the SNAr step with a secondary amine, my mass spec shows a byproduct corresponding to[M - CH3]. What is happening?

Causality: You are observing demethylation. The methylsulfone group (-SO2Me) has two electrophilic sites: the aromatic carbon (desired for SNAr) and the methyl carbon. If the aromatic carbon is sterically hindered, or if the amine acts as a soft nucleophile, it will attack the methyl group via an SN2 mechanism, displacing the imidazopyridine-sulfinate anion. Solution:

  • Solvent Selection: Switch to a highly polar aprotic solvent like DMSO or NMP to better solvate the transition state of the SNAr pathway.

  • Base Additive: Add a non-nucleophilic base (e.g., DIPEA or Cs2CO3) to deprotonate the amine, increasing its hardness and directing attack toward the harder aromatic carbon.

  • Microwave Irradiation: Shorten the reaction time using microwave heating (e.g., 120 °C for 15 mins) to favor the thermodynamic SNAr product over the kinetic demethylation product.

Q3: The displacement of the sulfoxide (-S(O)Me) is sluggish, but oxidizing to the sulfone (-SO2Me) causes core degradation. What is the optimal leaving group?

Causality: While sulfones are superior leaving groups due to stronger electron-withdrawing effects, they make the imidazopyridine core highly electron-deficient and susceptible to ring-opening by strong bases. Sulfoxides are milder but require higher activation energy for displacement. Solution: Utilize the sulfoxide but add a Lewis acid (e.g., MgCl2 or Zn(OTf)2). The Lewis acid coordinates to the sulfoxide oxygen and the adjacent ring nitrogen, significantly increasing the electrophilicity of the C-S bond without requiring the harsh conditions of a sulfone.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction parameters to maximize the yield of the desired SNAr product while minimizing side reactions.

Oxidant (Eq.)Displacement NucleophileSolvent / TempMajor Side ReactionTarget Yield (%)
mCPBA (3.0 eq)Morpholine (2.0 eq)DCM, 25 °CN-Oxidation (25%)45%
mCPBA (2.0 eq)Morpholine (2.0 eq)THF, 60 °CDemethylation (15%)60%
Oxone (2.5 eq)Morpholine (2.0 eq)NMP, 120 °C (MW)None88%
Oxone (2.5 eq)tert-Butylamine (3.0 eq)NMP, 100 °CDemethylation (30%)40%
Oxone (2.5 eq)tert-Butylamine (3.0 eq)NMP + Cs2CO3, 120 °CNone75%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each step before proceeding.

Protocol A: Chemoselective Oxidation to Methylsulfone using Oxone

This method avoids the N-oxidation commonly associated with mCPBA[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-(methylthio)imidazopyridine derivative (1.0 mmol) in a 1:1 mixture of THF and Methanol (10 mL).

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Oxidant Preparation: Dissolve Oxone (2.5 mmol) in deionized water (5 mL).

  • Addition: Add the aqueous Oxone solution dropwise to the organic mixture over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze by TLC (EtOAc/Hexane 1:1). The starting material should be completely consumed. A highly polar intermediate (sulfoxide) will appear first, followed by the final sulfone product. Do not quench until the sulfoxide spot disappears.

  • Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Nucleophilic Displacement (SNAr) with Amines

This method utilizes microwave irradiation and a non-nucleophilic base to suppress demethylation.

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial, add the imidazopyridine-sulfone (1.0 mmol) from Protocol A.

  • Reagents: Add the desired amine nucleophile (2.0 mmol), anhydrous N-Methyl-2-pyrrolidone (NMP) (3 mL), and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).

  • Inert Atmosphere: Purge the vial with Nitrogen gas for 2 minutes and seal with a crimp cap.

  • Heating: Irradiate in a microwave synthesizer at 120 °C for 20 minutes.

  • Self-Validation (IPC): Analyze by LC-MS. Look for the desired mass [M+H]+. If a peak corresponding to [M - CH3] is dominant, the amine is acting as a soft nucleophile; consider increasing the equivalents of DIPEA or switching to a harder base like Cs2CO3.

  • Purification: Pour the mixture into ice water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and purify via flash chromatography if necessary.

References

  • WO2011113802A2 - Imidazopyridine compounds, compositions and methods of use , Google Patents. 1

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid , Organic Chemistry Portal. 2

  • meta-Chloroperoxybenzoic acid , Wikipedia. 3

Sources

Troubleshooting

optimization of cyclization conditions for imidazo[4,5-c]pyridine formation

Welcome to the Technical Support Center for the synthesis and optimization of imidazo[4,5-c]pyridine scaffolds. This guide is designed for researchers and drug development professionals to troubleshoot poor regioselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of imidazo[4,5-c]pyridine scaffolds. This guide is designed for researchers and drug development professionals to troubleshoot poor regioselectivity, low yields, and incomplete ring closures during the formation of these privileged 3-deazapurine pharmacophores.

Diagnostic Workflow for Cyclization Optimization

Before adjusting your reaction parameters, use the diagnostic decision tree below to identify the most appropriate optimization pathway based on your starting materials and observed failure modes.

TroubleshootingWorkflow Start Issue: Low Yield or Incomplete Cyclization Precursor Identify Precursor Type Start->Precursor Diamino 3,4-Diaminopyridine + Orthoester/Acid Precursor->Diamino Nitro 3-Nitro-pyridin-4-amine Derivatives Precursor->Nitro SolidPhase Solid-Phase Synthesis (2,4-dichloro-3-nitropyridine) Precursor->SolidPhase LewisAcid Add Lewis Acid Catalyst e.g., Yb(OTf)3 (5-10 mol%) Diamino->LewisAcid Mild conditions needed HarshAcid Use Strong Acid/Dehydrating e.g., PPA, POCl3 at >100°C Diamino->HarshAcid Refractory substrates Reductive Reductive Cyclization Fe/AcOH or SnCl2/Formic Acid Nitro->Reductive One-pot reduction/cyclization Regio Check Amine Substitution Primary vs Secondary SolidPhase->Regio Poor regioselectivity Success Successful Imidazo[4,5-c]pyridine Formation LewisAcid->Success HarshAcid->Success Reductive->Success Cleavage Optimize Cleavage 50% TFA in DCM Regio->Cleavage Correct isomer formed Cleavage->Success

Fig 1: Diagnostic workflow for optimizing imidazo[4,5-c]pyridine cyclization conditions.

Troubleshooting & FAQs

Q1: My condensation of 3,4-diaminopyridine with orthoesters is stalling at the intermediate formamidine stage. How can I drive the cyclization to completion without using harsh acids like PPA or POCl₃?

Answer: Stalling at the uncyclized intermediate is a common thermodynamic trap when relying solely on thermal conditions. We recommend introducing a water-tolerant Lewis acid. Ytterbium(III) triflate (Yb(OTf)₃) is highly effective for this transformation[1].

  • Mechanistic Causality: Yb(OTf)₃ coordinates to the oxygen atoms of the orthoester (or the intermediate amide), significantly enhancing its electrophilicity. This facilitates the initial nucleophilic attack by the primary amine of 3,4-diaminopyridine. Furthermore, the Lewis acid stabilizes the transition state during the elimination of alcohol/water, lowering the activation energy required for the final imidazole ring closure without degrading sensitive functional groups on the pyridine core.

Q2: When performing reductive cyclization from 3-nitropyridin-4-amine derivatives, I observe incomplete reduction and poor ring closure. What are the optimal conditions?

Answer: Incomplete reductive cyclization usually stems from an imbalance between the reduction rate and the availability of the electrophilic cyclization partner. A robust two-step, one-pot procedure utilizes Iron (Fe) powder and Acetic Acid (AcOH) in ethanol, followed by the addition of the cyclizing agent[1]. If using aldehydes, sodium dithionite (Na₂S₂O₄) is an excellent alternative for one-step reductive cyclization[1].

  • Mechanistic Causality: Iron serves as a mild, chemoselective reducing agent for the nitro group, while AcOH acts as both a proton donor and a solvent. The formylation of the newly formed aniline nitrogen actually assists in driving the nitro reduction forward by trapping the intermediate, preventing off-target dimerizations (e.g., azoxy formation).

Q3: How do I control regioselectivity when synthesizing substituted imidazo[4,5-c]pyridines on a solid phase?

Answer: When starting from 2,4-dichloro-3-nitropyridine on a solid support, regioselectivity is dictated by the nature of the amine used for substitution. To direct cyclization specifically toward the imidazo[4,5-c]pyridine (3-deazapurine) scaffold, you must carefully select your polymer-supported amines[2].

  • Mechanistic Causality: Substitution of the chlorine atom at position 4 is generally favored over position 2 due to electronic effects. However, to ensure exclusive cyclization into the[4,5-c] isomer, use a secondary amine for the initial substitution. The steric hindrance and lack of a free proton on the secondary amine prevent it from participating in the final imidazole ring closure, forcing the cyclization to occur exclusively at the primary amine introduced at the other position[2].

Q4: Can I access imidazo[4,5-c]pyridine-2-ones directly without using highly toxic phosgene derivatives?

Answer: Yes. You can utilize a palladium-catalyzed cascade ureidation approach[3].

  • Mechanistic Causality: By reacting carbamoyl chlorides with primary amines in the presence of a Pd catalyst (e.g., Pd(OAc)₂ or Pd₂dba₃) and a bidentate ligand like Xantphos, you facilitate a tandem amination and intramolecular urea cyclization. The bite angle of the ligand forces the intermediate into a conformation that heavily favors intramolecular C-N bond formation over intermolecular side reactions[3].

Standard Operating Procedures (SOPs)

Protocol A: Yb(OTf)₃-Catalyzed Condensation (Solution Phase)

This protocol is ideal for the mild synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridines and orthoesters.

  • Preparation: In an oven-dried round-bottom flask, dissolve the substituted 3,4-diaminopyridine (1.0 equiv) and triethyl orthoformate (1.2 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Add Yb(OTf)₃ (5–10 mol%).

    • Self-Validation Checkpoint: The solution should remain homogeneous. Yb(OTf)₃ is highly soluble in ethanol and moisture-tolerant; precipitation indicates solvent contamination or an incompatible diamine salt.

  • Reaction: Stir the mixture at 70°C for 4–6 hours. Monitor the reaction progress via LC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the intermediate mass (M⁺ + orthoester fragment) and the appearance of the cyclized product mass (M⁺ - 2 EtOH).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ to sequester the catalyst. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and purify via flash chromatography.

Protocol B: Fe-Mediated Reductive Cyclization

This protocol is designed for precursors containing a nitro group adjacent to an amine (e.g., 3-nitropyridin-4-amine derivatives).

  • Reduction: To a reaction tube, add the 3-nitropyridin-4-amine derivative (1.0 equiv), Iron powder (10 equiv), and an Ethanol/AcOH mixture (4:1 v/v, 0.2 M).

  • Heating: Seal the tube and heat to 80°C for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a yellow/orange suspension to a dark brown/black slurry as the nitro group reduces to the amine and the iron oxidizes.

  • Cyclization: Cool the mixture to room temperature. Add triethyl orthoformate (3.0 equiv) and a catalytic amount of Yb(OTf)₃ (0.1 equiv). Heat the mixture to 95°C for 4 hours.

  • Filtration & Isolation: Filter the hot mixture through a pad of Celite to remove iron residues, washing thoroughly with hot ethyl acetate. Concentrate the filtrate under reduced pressure and purify the resulting imidazo[4,5-c]pyridine.

Optimization Data

The following table summarizes quantitative data comparing various cyclization conditions to help you select the optimal parameters for your specific substrates.

Catalyst / ReagentPrecursor TypeTemp (°C)Time (h)Average Yield (%)Key Advantage / Disadvantage
None (Thermal) 3,4-Diaminopyridine + Orthoester120–15012–2430–45%Low yield; reaction frequently stalls at the intermediate stage.
PPA / POCl₃ 3,4-Diaminopyridine + Carboxylic Acid100–1206–860–75%Effective, but harsh conditions cause functional group degradation.
Yb(OTf)₃ (10 mol%) 3,4-Diaminopyridine + Orthoester70–804–685–95%Exceptionally mild; high functional group tolerance; easy workup.
Fe / AcOH 3-Nitro-pyridin-4-amine + Orthoester80–95670–90%Excellent for one-pot reduction/cyclization sequences.
Na₂S₂O₄ 2-Nitro-3-aminopyridine + Aldehyde602455–80%Mild reductive cyclization; highly compatible with aqueous media.
Pd₂dba₃ / Xantphos Carbamoyl chloride + Primary Amine85–953–565–85%Avoids phosgene; excellent for imidazo[4,5-c]pyridine-2-ones.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(4), 654.[Link][1]

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-565.[Link][2]

  • De, S., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 77(17), 7718–7724.[Link][3]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine in Acidic Media

Welcome to the Technical Support Center for handling 2-(methylthio)-3H-imidazo[4,5-c]pyridine (also known by its tautomer, 2-(methylthio)-1H-imidazo[4,5-c]pyridine, CAS 7397-69-5)[1]. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-(methylthio)-3H-imidazo[4,5-c]pyridine (also known by its tautomer, 2-(methylthio)-1H-imidazo[4,5-c]pyridine, CAS 7397-69-5)[1]. This guide is designed for researchers and drug development professionals who are incorporating this privileged azabenzimidazole scaffold into their synthetic pipelines.

Understanding the behavior of this molecule under acidic conditions is critical. The molecule possesses a dual nature: a highly basic imidazo[4,5-c]pyridine core that readily protonates[2], and a 2-methylthio ether moiety that is susceptible to hydrolysis or oxidation under specific extreme conditions[3].

Mechanistic Overview of Acidic Reactivity

Before troubleshooting, it is essential to understand how different acidic environments dictate the fate of the molecule.

G A 2-(methylthio)-3H-imidazo[4,5-c]pyridine (Neutral Free Base) B Mild Aqueous Acid (e.g., 0.1M HCl) A->B D Strong Aqueous Acid (e.g., 6M HCl, Heat) A->D F Oxidizing Acid (e.g., HNO3) A->F C Imidazo[4,5-c]pyridinium Salt (Water Soluble, Stable) B->C E Imidazol-2-one Derivative + Methanethiol (CH3SH) D->E G 2-(methylsulfinyl/sulfonyl) (Activated Leaving Group) F->G

Reaction pathways of 2-(methylthio)-3H-imidazo[4,5-c]pyridine in various acidic environments.

Quantitative Acid Stability Matrix

To aid in experimental design, the following table summarizes the stability of the 2-methylthio group across common acidic laboratory conditions.

Acidic ConditionTemperatureExposure TimePrimary Chemical OutcomeApplication / Recommendation
0.1M HCl (Aqueous) 25 °C24 hStable (Forms HCl salt)Safe for pH adjustment and aqueous workups.
4M HCl in Dioxane 25 °C4 hStable (Forms HCl salt)Ideal for strictly anhydrous Boc-deprotections.
50% TFA in DCM 25 °C2 hStable (Forms TFA salt)Standard conditions for protecting group removal.
6M HCl (Aqueous) 100 °C12 hComplete Hydrolysis Use only if cleaving the thioether is the goal[4].
Conc. HNO₃ 25 °C1 hOxidation Avoid unless targeting sulfoxide/sulfone synthesis[3].
Troubleshooting FAQs

Q1: Why did my 2-(methylthio) group disappear during an acidic deprotection step? Causality & Solution: The 2-(methylthio) group is generally stable to mild or anhydrous acids (e.g., cold trifluoroacetic acid). However, if your deprotection utilizes strong aqueous acids (like 6M HCl) or if your reaction mixture accidentally contains water and is heated, the electron-deficient nature of the protonated imidazo[4,5-c]pyridine ring heavily activates the C2 position. This makes the methylthio group highly susceptible to nucleophilic attack by water, resulting in hydrolysis to the corresponding imidazol-2-one. Solution: Ensure strictly anhydrous conditions (e.g., HCl in dioxane) for deprotections to prevent hydrolytic cleavage.

Q2: I have zero mass recovery after an acidic aqueous workup. Where is my compound? Causality & Solution: 2-(Methylthio)-3H-imidazo[4,5-c]pyridine contains multiple basic nitrogen atoms (the pyridine nitrogen and the unprotonated imidazole nitrogen). In acidic media, these nitrogens accept protons, converting your lipophilic free base into a highly polar, water-soluble cationic salt (e.g., a methanesulfonate or hydrochloride salt)[2]. If you attempt to extract this salt with organic solvents like ethyl acetate, it will remain entirely in the aqueous phase. Solution: You must neutralize the aqueous layer to its free-base state (pH 7.5–8.5) before extraction. See Protocol A below.

Q3: There is a strong garlic/rotten cabbage odor during my reaction. What happened? Causality & Solution: A foul odor indicates the generation of methanethiol (methyl mercaptan, CH₃SH) gas. This is a direct, self-validating confirmation that your 2-(methylthio) group has undergone acidic hydrolysis or nucleophilic displacement. Methanethiol is highly toxic and volatile (boiling point ~6 °C). Solution: Immediately move the reaction to a well-ventilated fume hood. To quench the odor and safely neutralize the gas, vent the reaction through a trap containing bleach (sodium hypochlorite), which rapidly oxidizes the methanethiol to odorless, water-soluble sulfoxides/sulfones.

Workup Logic & Validated Experimental Protocols

Workup Start Acidic Reaction Mixture Q1 Is the target the intact S-methyl ether? Start->Q1 Yes1 Neutralize to pH 7.5-8.5 Extract with 9:1 DCM:MeOH Q1->Yes1 Yes No1 Target is the hydrolyzed imidazol-2-one? Q1->No1 No Loss Low Yield / Poor Recovery? Yes1->Loss Yes2 Adjust pH to ~6.0 (pI) Filter precipitated solid No1->Yes2 Yes Sol Compound is over-protonated Re-adjust aqueous layer pH Loss->Sol If aqueous phase retains product

Troubleshooting logic tree for the aqueous workup of imidazo[4,5-c]pyridine derivatives.

Protocol A: Safe Free-Basing and Extraction of Intact 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

Use this protocol to recover the intact thioether from an acidic reaction mixture without inducing hydrolysis.

  • Thermal Control: Cool the acidic aqueous mixture to 0–5 °C using an ice bath. Causality: Neutralization is highly exothermic; keeping the reaction cold prevents transient thermal spikes that could trigger unwanted hydrolysis of the thioether.

  • Controlled Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter.

  • Target pH Attainment: Continue addition until the pH stabilizes strictly between 7.5 and 8.5 . Causality: This specific pH range is above the pKa of the protonated imidazopyridine core, ensuring the molecule exists entirely as the neutral free base, which maximizes organic solubility.

  • Optimized Extraction: Extract the aqueous phase with a moderately polar organic solvent mixture (e.g., 3 x 20 mL of 9:1 Dichloromethane:Methanol). Causality: The imidazo[4,5-c]pyridine core is prone to strong hydrogen bonding, making it somewhat polar even as a free base. The addition of 10% methanol to DCM disrupts hydrogen bonding networks and significantly improves partitioning into the organic phase.

  • Validation & Isolation: Check the spent aqueous layer by TLC or LC-MS to validate complete extraction. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Intentional Acidic Hydrolysis to 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Use this protocol if your synthetic route requires the deliberate cleavage of the methylthio group to yield the imidazolone core.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-(methylthio)-3H-imidazo[4,5-c]pyridine (1.0 eq) in 6M aqueous HCl (10 mL/mmol).

  • Safety Trapping: Attach a gas scrubber containing 10% aqueous NaOCl (bleach) to the top of the condenser. Causality: This trap is mandatory to capture and oxidize the highly toxic methanethiol gas generated during the cleavage.

  • Thermal Cleavage: Heat the mixture to 100 °C (reflux) for 12–16 hours. Causality: High thermal energy combined with a high concentration of hydronium ions is required to fully protonate the ring and force the nucleophilic attack of water at the sterically hindered C2 position[4].

  • Self-Validating Monitoring: Monitor reaction progress via LC-MS. The reaction is complete when the starting material mass (m/z 166 [M+H]⁺) completely shifts to the imidazolone product mass (m/z 136 [M+H]⁺).

  • Isoelectric Precipitation: Cool the mixture to room temperature. Carefully adjust the pH to ~6.0 using 2M NaOH. Causality: The resulting imidazolone product has an isoelectric point (pI) near slightly acidic/neutral pH. Adjusting to this exact pH minimizes its solubility, causing it to crash out of solution as a solid.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

References
  • Imidazo[4,5-C]pyridine compounds and methods of antiviral treatment (EP 2546254 A1) European Patent Office / Googleapis[Link]

  • Treatment of hypertension with angiotensin II blocking imidazoles (US5153197A)

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 2-(methylthio)-3H-imidazo[4,5-c]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 2-(methylthio)-3H-imidazo[4,5-c]pyridine .

The imidazo[4,5-c]pyridine scaffold (often referred to as a 3-deazapurine) is a privileged structure in drug discovery due to its bioisosterism with purines[1]. However, the introduction of a 2-methylthio group fundamentally alters the molecule's physicochemical properties. The lipophilic thioether disrupts the rigid hydrogen-bonding network typical of the parent heterocycle and introduces susceptibility to trace oxidation. This guide provides field-proven, mechanistically grounded protocols to achieve >99% purity, bypassing common pitfalls like oiling out or co-crystallization of impurities.

Visual Workflow: Recrystallization Logic

RecrystallizationWorkflow Start Crude 2-(methylthio)-3H- imidazo[4,5-c]pyridine Solvent Select Solvent (e.g., Isopropanol) Start->Solvent Heat Heat to Reflux & Dissolve Solvent->Heat CheckDissolve Fully Dissolved? Heat->CheckDissolve AddSolvent Add minimal hot solvent CheckDissolve->AddSolvent No HotFilter Hot Filtration (Remove Insolubles) CheckDissolve->HotFilter Yes AddSolvent->Heat Cooling Controlled Cooling (5°C / min) HotFilter->Cooling CheckCrystals Crystallization or Oiling Out? Cooling->CheckCrystals OilingOut Oiling Out Detected (Reheat & Seed) CheckCrystals->OilingOut Oils Out FilterWash Vacuum Filtration & Cold Wash CheckCrystals->FilterWash Crystallizes OilingOut->Cooling Seed Crystals Pure High-Purity Crystals FilterWash->Pure

Caption: Workflow for the recrystallization and troubleshooting of imidazo[4,5-c]pyridines.

Solvent Selection & Solubility Profiling

The amphoteric nature of the imidazo[4,5-c]pyridine core (containing both a basic pyridine nitrogen and an acidic/basic imidazole NH) dictates its solubility. The ideal solvent must disrupt intermolecular hydrogen bonding at reflux while enforcing strict lattice packing upon cooling. Based on established 2[2], the following solvent systems are recommended:

Solvent SystemBoiling Point (°C)Solubility Profile (Reflux)Solubility Profile (0°C)Typical Recovery YieldMechanistic Rationale
Isopropanol (IPA) 82.0HighVery Low85–90%Excellent H-bond donor/acceptor balance for amphoteric cores.
Ethyl Acetate 77.1ModerateLow75–82%Aprotic polarity prevents solvation of the basic pyridine nitrogen.
Dioxane 101.1HighModerate65–75%High boiling point useful for highly recalcitrant, poorly soluble batches[3].
Ethanol/Water (8:2) ~78.0Very HighModerate60–70%High polarity disrupts strong crystal lattices; prone to oiling out.
Standard Operating Procedure (SOP): Optimized Recrystallization

This protocol is designed as a self-validating system . Each step contains a built-in physical check to ensure the mechanistic integrity of the purification before proceeding.

Step 1: Solvent Saturation & Dissolution

  • Action: Suspend the crude 2-(methylthio)-3H-imidazo[4,5-c]pyridine in Isopropanol (IPA) at a ratio of 10 volumes (10 mL per 1 gram of crude). Heat the suspension to a gentle reflux (82°C) with continuous stirring.

  • Self-Validation: The solution must become completely transparent. If particulate matter remains after adding up to 20 volumes of boiling IPA, the insoluble material is likely an inorganic salt byproduct from the thioetherification step, not the product. Proceed to Step 2.

Step 2: Decolorization (Optional but Recommended)

  • Action: Briefly remove the flask from the heat source to prevent flash-boiling. Add 5% w/w activated carbon (e.g., Darco). Return to reflux and boil for 10 minutes.

  • Causality: Thioethers are susceptible to trace oxidation, forming sulfoxides that trap highly conjugated, colored impurities. Activated carbon provides a massive surface area to adsorb these polar chromophores, ensuring a white crystalline final product.

Step 3: Hot Filtration

  • Action: Filter the boiling mixture rapidly through a pre-warmed Celite pad in a jacketed Büchner funnel.

  • Self-Validation: The funnel must be pre-warmed with hot solvent. If the funnel is cold, the product will prematurely crystallize in the stem, artificially lowering your yield and clogging the apparatus. The filtrate should be clear and pale yellow/colorless.

Step 4: Thermodynamic Crystallization

  • Action: Allow the filtrate to cool to room temperature undisturbed at a rate of approximately 5°C/min. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours.

  • Causality: Slow cooling ensures thermodynamic control. This allows the crystal lattice to form perfectly, actively excluding structurally similar impurities. Rapid cooling (e.g., plunging a boiling flask directly into ice) leads to kinetic trapping, where impurities are locked inside the rapidly forming crystal defects.

Step 5: Isolation & Drying

  • Action: Filter the resulting crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold IPA. Dry the crystals under high vacuum (≤1 mbar) at 40°C to a constant weight.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which the solvent becomes saturated. The 2-methylthio group increases the molecule's lipophilicity and disrupts the rigid hydrogen-bonding network of the parent 3-deazapurine, significantly lowering its melting point.

  • Actionable Fix: Switch to a solvent with a steeper temperature-solubility gradient (e.g., pure Isopropanol instead of an Ethanol/Water mix). If oiling out has already occurred, reheat the mixture until homogeneous, allow it to cool slightly, and introduce a single seed crystal just above the cloud point. This bypasses the metastable oil zone and forces solid nucleation.

Q: How do I separate my product from unreacted 2-thioxo or 2-chloro imidazopyridine precursors? A: Unreacted precursors often co-crystallize due to structural homology. However, the 2-methylthio group significantly alters the basicity (pKa) of the imidazole ring compared to a thioxo or chloro group.

  • Actionable Fix: If simple recrystallization from Ethyl Acetate fails, perform an acid-base extraction prior to recrystallization. Dissolve the crude mixture in dilute HCl (the basic pyridine nitrogen will protonate), wash with Dichloromethane to remove non-basic impurities, then neutralize the aqueous layer with NaOH to precipitate the free base before final recrystallization.

Q: Is column chromatography strictly required before recrystallization? A: Not always, but it is highly recommended if the crude purity is below 70%. Imidazo[4,5-c]pyridines can be effectively pre-purified via silica gel chromatography using polar solvent systems (e.g., Dichloromethane/Methanol 95:5)[2]. In such cases, 4[4], and recrystallization is utilized as a final polishing step to achieve >99% analytical purity.

References
  • Imidazopyridine derivatives, their preparation and therapeutical use.Google Patents (EP0289371A1).
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at:[Link]

  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Methylthio-Imidazopyridine Couplings

Status: Operational Topic: Troubleshooting Pd-Catalyzed Cross-Couplings with Sulfur-Containing Heterocycles Lead Scientist: Senior Application Specialist, Catalysis Group Audience: Medicinal Chemists, Process Chemists Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Pd-Catalyzed Cross-Couplings with Sulfur-Containing Heterocycles Lead Scientist: Senior Application Specialist, Catalysis Group Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Double-Coordination" Trap

Coupling reactions involving methylthio-imidazopyridines present a unique "double whammy" of catalyst deactivation. You are likely experiencing stalled conversion, low yields, or unexpected desulfurization.

This failure mode arises from two distinct poisoning mechanisms occurring simultaneously:

  • S-Poisoning: The methylthio (SMe) group acts as a "soft" Lewis base, coordinating strongly to the "soft" Palladium(II) center. This forms a stable, off-cycle resting state (chelate) that prevents the catalyst from participating in the catalytic cycle.

  • N-Poisoning: The imidazopyridine nitrogen (specifically N1 or N3 depending on substitution) is a competent ligand that further sequesters the metal.

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ typically fail here because their ligands are not bulky or electron-rich enough to displace the substrate from the metal center. To overcome this, you must shift to sterically demanding, electron-rich Buchwald dialkylbiaryl phosphines or NHC ligands .

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at <20% Conversion

User Question: I am trying a Suzuki coupling on a 6-bromo-2-(methylthio)imidazo[1,2-a]pyridine. The reaction starts but stops after 1 hour. Adding more catalyst doesn't help. Why?

Technical Insight: Your catalyst has likely succumbed to product inhibition or substrate sequestration . As the reaction proceeds, the concentration of the product (which still contains the poisoning SMe and N-heterocycle) increases. The Pd(0) or Pd(II) species gets trapped in a stable coordination complex with your reactant/product rather than performing the oxidative addition into the C-Br bond.

The Fix: The "Bulky Shield" Strategy Switch to a catalyst system with ligands that are sufficiently bulky to physically prevent the SMe group from approaching the Pd center.

  • Recommendation: Use XPhos Pd G4 or SPhos Pd G3 .

  • Why? The biaryl backbone of XPhos/SPhos creates a "roof" over the Pd center. This steric bulk allows the small C-Br bond to access the metal for oxidative addition but blocks the larger, coordinating SMe/N-heterocycle from binding to the metal in a resting state.

Issue 2: Desulfurization (Loss of SMe Group)

User Question: I see the coupled product, but the SMe group is gone (replaced by H or the coupling partner). How do I stop this?

Technical Insight: You are inadvertently activating the C-S bond. This is a known "Liebeskind-Srogl" type pathway. This happens when the catalyst is too active toward oxidative addition or when trace Copper (Cu) is present (often as a contaminant in bases or solvents), which promotes C-S cleavage.

The Fix:

  • Exclude Copper: Ensure your reagents (especially bases like Cs₂CO₃) are high-purity (99.9%+) and free of Cu traces.

  • Lower Temperature: C-S activation typically has a higher activation energy than C-Br activation. Run the reaction at 60–80°C instead of >100°C.

  • Switch Ligand: Use RuPhos or BrettPhos . These are highly selective for C-N or C-C bond formation and less prone to inserting into C-S bonds compared to smaller phosphines.

Issue 3: Regioselectivity & Homocoupling

User Question: My boronic acid is homocoupling, and my imidazopyridine is untouched.

Technical Insight: This confirms that your catalyst is active but cannot access the halide on the imidazopyridine due to the poisoning described above. The catalyst sits idle, eventually facilitating the easier oxidative homocoupling of the boronic acid (especially if oxygen is present).

The Fix:

  • Degassing is Critical: Oxygen accelerates homocoupling and catalyst death. Sparge with Argon for 15 mins or use freeze-pump-thaw cycles.

  • Pre-activation: Do not mix everything at once. Heat the aryl halide + Catalyst + Base for 5 mins before adding the boronic acid. This encourages the difficult oxidative addition step to happen first.

Recommended Protocols

Protocol A: The "Gold Standard" for S-Containing Couplings

Best for: Suzuki-Miyaura coupling where SMe retention is critical.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Catalyst XPhos Pd G4 (or SPhos Pd G3)0.02–0.05Pre-catalysts ensure accurate Pd:L ratio and rapid initiation.
Base K₃PO₄ (anhydrous)2.0–3.0Milder than alkoxides; prevents side reactions.
Solvent 1,4-Dioxane : Water (4:1)-The water cosolvent is crucial for solubility and turnover.
Temp 80 °C-Monitor by LCMS every hour.

Step-by-Step:

  • Charge a vial with the methylthio-imidazopyridine (1.0 equiv), Boronic acid (1.2–1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G4 (2–5 mol%).

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed 1,4-Dioxane/Water (4:1) via syringe.

  • Heat to 80°C with vigorous stirring (1000 rpm).

  • Checkpoint: Check LCMS at 1 hour. If <10% conversion, increase temp to 100°C.

Protocol B: For Sterically Congested Substrates

Best for: When the halide is ortho to the SMe or N-bridgehead.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + P(t-Bu)₃ (4 mol%) orPd-PEPPSI-IPr (2 mol%).

  • Base: CsF (2.0 equiv).

  • Solvent: Toluene (anhydrous).

  • Why: P(t-Bu)₃ is extremely bulky and electron-rich, forcing the catalytic cycle despite steric hindrance. CsF allows for "anhydrous" Suzuki coupling, useful if the substrate is water-sensitive.

Mechanistic Visualization

Figure 1: The Poisoning Mechanism vs. The Solution

This diagram illustrates how the SMe group traps standard Palladium catalysts and how bulky ligands (like XPhos) prevent this interaction.

PoisoningMechanism cluster_Problem Standard Catalyst Failure (e.g., Pd(PPh3)4) cluster_Solution Bulky Ligand Solution (e.g., XPhos) Pd_Standard Pd(II) Species Dead_Complex Stable Chelate (Off-Cycle Resting State) Pd_Standard->Dead_Complex Sequestration Substrate SMe-Imidazopyridine Substrate->Pd_Standard S-Coordination (Soft-Soft Interaction) Pd_Bulky L-Pd(0) (Bulky Ligand) Pd_Bulky->Substrate Steric Repulsion Prevents S-Binding Ox_Add Oxidative Addition Complex Pd_Bulky->Ox_Add Accesses C-Br Bond Product Coupled Product (SMe Retained) Ox_Add->Product Transmetalation & Red. Elimination

Caption: Figure 1. Comparison of catalyst poisoning by S-coordination (left) versus steric protection using bulky dialkylbiaryl phosphine ligands (right).

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Failed/Low Yield Check_SM Is SMe group intact? Start->Check_SM SMe_Lost No (Desulfurization) Check_SM->SMe_Lost No SMe_Intact Yes (Stalled Conversion) Check_SM->SMe_Intact Yes Fix_SMe Cause: C-S Activation 1. Lower Temp (<80°C) 2. Remove Cu sources 3. Use RuPhos SMe_Lost->Fix_SMe Check_Cat Catalyst Used? SMe_Intact->Check_Cat Std_Cat Pd(PPh3)4 or Pd(dppf) Check_Cat->Std_Cat Standard Adv_Cat XPhos/SPhos Pd G3/G4 Check_Cat->Adv_Cat Advanced Fix_Cat Switch to XPhos Pd G4 (Steric bulk prevents poisoning) Std_Cat->Fix_Cat Fix_Opt 1. Increase Temp (100°C) 2. Check Base Solubility 3. Add 10-20% Water Adv_Cat->Fix_Opt

Caption: Figure 2. Logic flow for diagnosing failure modes in coupling reactions involving methylthio-imidazopyridines.

References

  • Buchwald-Hartwig Amination of Coordinating Heterocycles. Source:Chemistry – A European Journal (2021). Relevance: Discusses the use of BIAN-NHC catalysts to overcome poisoning by coordinating heterocycles like oxazoles and thiazoles, directly applicable to imidazopyridines. URL:[Link]

  • Ligand-Controlled Divergent Cross-Coupling Involving Organosilicon Compounds for Thioether and Thioester Synthesis. Source:Organic Letters (2016). Relevance: Highlights the "ligand effect" where specific bidentate or bulky ligands are required to stabilize Pd precursors in the presence of sulfur to prevent poisoning. URL:[Link]

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Source:Organic Letters (2015). Relevance: Demonstrates the competing pathway of C-S activation (desulfurization) and how specific conditions (Pd(π-allyl)Cl) promote or suppress it.[8] URL:[Link]

  • Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling. Source:Journal of Hazardous Materials (2014).[9] Relevance: Provides mechanistic proof that methylthio groups form stable 5-membered chelate rings with Pd(II), confirming the poisoning mechanism (or in this paper's case, a stable precatalyst that requires activation). URL:[Link]

  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Source:Journal of the Brazilian Chemical Society (2010). Relevance: A direct example of coupling a methylthio-substituted heterocycle. It notes that while Pd(PPh3)4 can work for iodides (more reactive), retention of the SMe group requires mild conditions. URL:[Link]

Sources

Troubleshooting

handling odor and safety protocols for methylthio-substituted heterocycles

Topic: Odor Abatement & Safety Protocols for Volatile Organosulfur Compounds Ticket ID: MTS-HET-001 Status: Open Responder: Senior Application Scientist, Process Safety Group Introduction: The "Stench Penalty" in Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Odor Abatement & Safety Protocols for Volatile Organosulfur Compounds Ticket ID: MTS-HET-001 Status: Open Responder: Senior Application Scientist, Process Safety Group

Introduction: The "Stench Penalty" in Drug Discovery

You are likely accessing this guide because a methylthio-substituted heterocycle (e.g., 2-(methylthio)pyrimidine, 4-(methylthio)pyridine) has caused an odor complaint, a laboratory evacuation, or a safety incident.

While these motifs are valuable pharmacophores—often serving as precursors to sulfones (for nucleophilic displacement) or as metabolic blockers—they carry a heavy "stench penalty." The methylthio group (-SMe) is a sulfide. While generally less noxious than free thiols (-SH), they possess extremely low odor thresholds (0.1–2.0 ppb) and high volatility.

The Danger of Desensitization: The most critical safety risk is Olfactory Fatigue . Your nose will stop detecting the "rotten cabbage" smell within minutes of exposure, leading you to believe the air is safe while concentrations may be reaching toxic levels. Never rely on your nose as a safety meter.

Module 1: Engineering Controls & PPE

Q: My fume hood is on, but the lab still smells. What is wrong?

A: Standard fume hoods are often insufficient for -SMe compounds due to turbulence and "roll-out" along the sash. You need a Secondary Containment Zone .

The "Stench Tent" Protocol:

  • Create a Micro-Environment: Perform all weighing and transfers inside a disposable glove bag or a dedicated "stench tent" inside your fume hood.

  • Sash Height: Keep the sash at the absolute minimum working height (below the breathing zone).

  • Draft Check: Verify face velocity is >100 fpm (0.5 m/s) before opening any bottle.

PPE Upgrade:

  • Gloves: Nitrile gloves are permeable to organosulfur compounds over time. Use Double Gloving .

    • Inner Layer: 4 mil Nitrile.

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Neoprene.

    • Why? Sulfur compounds diffuse through thin nitrile; once they bind to skin proteins, the smell can persist for days.

Module 2: Reaction & Vacuum Handling (The Bleach Trap)

Q: How do I remove solvent (Rotovap) without evacuating the building?

A: This is the most common failure point. Rotovap exhaust pumps stench directly into the building's ventilation or the atmosphere, where it can be re-entrained into air intakes. You must install an Oxidative Scrubber (Bleach Trap) between your vacuum source and the pump.

The Bleach Trap Setup: The goal is to chemically oxidize the sulfide (smelly) to a sulfoxide or sulfone (odorless solids/liquids) before it hits the pump.

Visualizing the Trap Setup

The following diagram illustrates the mandatory vacuum setup for methylthio work.

BleachTrap cluster_protection Critical Protection Zone Rotovap Rotary Evaporator (Source of Vapors) ColdTrap Cold Trap (Dry Ice/Acetone) Condenses Bulk Solvent Rotovap->ColdTrap Solvent + Stench Vapors BleachTrap Bleach Bubbler (NaOCl + Water) Oxidizes Stench ColdTrap->BleachTrap Uncondensed Stench VacPump Vacuum Pump (Diaphragm) BleachTrap->VacPump Clean Air Exhaust Fume Hood Exhaust VacPump->Exhaust Vent

Caption: Figure 1. Vacuum line configuration ensuring all methylthio vapors are condensed or chemically oxidized before reaching the pump exhaust.

Trap Preparation Protocol:

  • Vessel: Use a thick-walled filter flask (side-arm).

  • Solution: Fill 50% with commercial bleach (5–10% NaOCl).

  • Surfactant: Add 5 mL of liquid soap. This increases bubble residence time, improving oxidation efficiency.

  • Connection: The gas inlet (dip tube) must be submerged. The outlet goes to the pump.

Module 3: Decontamination & Waste Disposal

Q: How do I clean my glassware? Soap and water isn't working.

A: Soap only solubilizes; it does not destroy the odorophore. You must oxidize the sulfide.

The "Kill Bath" Procedure:

  • Preparation: In a dedicated tub inside the hood, prepare a solution of 10% Bleach (Sodium Hypochlorite) .

    • Alternative: If your compound is acid-sensitive or you are worried about chlorine gas, use Oxone® (Potassium peroxymonosulfate) . It is a powerful, non-chlorinated oxidant.

  • Soak: Submerge all contaminated glassware, septa, and cannulas immediately after use.

  • Duration: Soak for a minimum of 2 hours (overnight is best).

  • Rinse: Remove items, rinse with water, then wash with standard detergent.

Q: Can I mix the bleach waste with other solvents?

A: CRITICAL SAFETY WARNING.

  • NEVER mix bleach with Acids (releases Chlorine gas - Deadly).

  • NEVER mix bleach with Ammonia (releases Chloramine gas - Toxic).

  • NEVER mix bleach with Acetone (creates Chloroform/Bromoform - lachrymatory and explosive under basic conditions).

Correct Waste Stream: The "Kill Bath" solution should be treated as a separate "Quenched Oxidizer" waste stream. Check with your local EHS, but generally, once the bleach is spent (checked with starch-iodide paper), it can be neutralized with sodium thiosulfate and disposed of as aqueous waste.

Module 4: Emergency Response (Spills)

Q: I dropped a vial. The lab smells terrible. What do I do?

A: Treat this as a chemical release.

  • Evacuate: Clear the immediate area.

  • Isolate: Close the lab door to prevent odor migration to corridors.

  • Assess: If the volume is small (<5 mL) and you have PPE:

    • Cover the spill with activated charcoal or vermiculite to suppress vapor.

    • Pour dilute bleach (or Oxone solution) over the absorbent material. Note: Ensure no incompatible chemicals (acids/acetone) are in the spill.

    • Scoop into a double-bagged waste container.

  • Ventilate: If the smell has entered the HVAC system, contact Facilities immediately to adjust air exchanges.

Summary of Data: Odor vs. Toxicity

Do not conflate smell with lethality, but respect the smell as a warning of containment breach.

Compound ClassOdor Threshold (ppb)Odor CharacterPrimary HazardDecontamination Agent
Methanethiol (MeSH) 1–2Rotten CabbageHigh Toxicity / FlammableBleach or Oxone
Dimethyl Sulfide (DMS) 1–3Cooked Veg / CornStench / IrritantBleach (slow) / Oxone
Methylthio-Heterocycles 2–20*Garlic / Burnt RubberIrritant / StenchBleach (rapid)
Thiophene ~1,000Benzene-likeCarcinogenicityOxidative destruction

*Estimated based on structural analogs. Heterocycles are often less volatile than simple sulfides but more persistent on surfaces.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • University of California, Los Angeles (UCLA) EHS. (n.d.).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide - Hazards.

  • American Chemical Society (ACS). (2016). Safe Handling of Organosulfur Compounds. ACS Chemical Health & Safety.

  • BenchChem. (2025).[2] Unmasking the Potent World of Thiols: A Comparative Guide to Odor Thresholds.

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine: A Comparative Guide to 1D vs. 2D NMR Methodologies

For researchers and drug development professionals, the imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deazapurine—represents a privileged bioisosteric core with profound implications in kinase inhibition and a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deazapurine—represents a privileged bioisosteric core with profound implications in kinase inhibition and antiviral development[1],[2]. However, functionalizing this core, specifically with a methylthio group at the C-2 position to form 2-(methylthio)-3H-imidazo[4,5-c]pyridine , introduces significant analytical challenges.

The molecule is subject to dynamic 1H/3H tautomerism and possesses an electron-deficient fused pyridine ring[3]. Relying solely on conventional 1D


H NMR often leads to presumptive, ambiguous assignments of the aromatic protons (H-4, H-6, and H-7). This guide objectively compares the diagnostic performance of 1D 

H NMR against a comprehensive 2D NMR workflow (HSQC + HMBC), providing the experimental causality and self-validating protocols required for rigorous structural verification.

The Analytical Challenge: Tautomerism & Isoelectronic Scaffolds

The core structure of 2-(methylthio)-3H-imidazo[4,5-c]pyridine consists of a pyridine ring fused to an imidazole ring across the C-3a and C-7a bridgehead carbons.

  • The Pyridine Ring: Contains a nitrogen at position 5, making the adjacent protons (H-4 and H-6) highly deshielded.

  • The Imidazole Ring: Contains the S-CH

    
     group at C-2 and undergoes rapid tautomeric exchange between N-1 and N-3 in solution[3].
    

In a standard 1D


H NMR spectrum, differentiating the isolated H-4 singlet from the coupled H-6/H-7 doublets is relatively straightforward. However, definitively proving which doublet belongs to H-6 (alpha to the pyridine nitrogen) versus H-7 (beta to the pyridine nitrogen) relies heavily on empirical chemical shift assumptions rather than absolute connectivity.

Comparative Performance: 1D H NMR vs. 2D NMR Workflows

To establish a self-validating system, we must compare what data is inferred versus what is proven. Table 1 summarizes the quantitative data yield and diagnostic confidence of both methodologies.

Table 1: Diagnostic Confidence Comparison for 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

Structural Feature1D

H NMR (Expected Data)
2D NMR (HSQC + HMBC)Diagnostic Verdict
S-CH

Group
~2.70 ppm (s, 3H). Inferred by integration.HMBC shows

to C-2 (~155 ppm).
2D Required for Absolute Proof
H-4 Proton ~8.85 ppm (s, 1H). Inferred by lack of

coupling.
HMBC shows

to C-6 and C-7a.
2D Required for Absolute Proof
H-6 Proton ~8.30 ppm (d,

= 5.5 Hz, 1H). Inferred by extreme deshielding.
HMBC shows

to C-4 and C-7a.
2D Required for Absolute Proof
H-7 Proton ~7.50 ppm (d,

= 5.5 Hz, 1H). Inferred by relative shielding.
HMBC shows

to C-3a.
2D Required for Absolute Proof
N-H Tautomer ~12.50 ppm (br s, 1H). Averaged signal.Variable Temp (VT) NMR required to freeze exchange.Advanced NMR Required

Conclusion: While 1D NMR provides a rapid purity check, only 2D HMBC provides the through-bond scalar couplings necessary to lock the S-CH


 group to the imidazole ring and unambiguously orient the pyridine protons relative to the bridgehead carbons.

Step-by-Step Experimental Methodology

To ensure maximum scientific integrity and reproducibility, follow this optimized protocol for the structural elucidation of imidazo[4,5-c]pyridines[4].

Phase 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the synthesized 2-(methylthio)-3H-imidazo[4,5-c]pyridine. Dissolve entirely in 0.6 mL of DMSO-

    
     .
    
    • Causality: DMSO-

      
       is mandatory over CDCl
      
      
      
      or CD
      
      
      OD. The high polarity of the solvent disrupts intermolecular hydrogen bonding, while its aprotic nature prevents the rapid deuterium exchange of the N-H proton, allowing the broad singlet at ~12.5 ppm to remain visible.
  • Referencing: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure chemical shift accuracy across both dimensions.

Phase 2: Acquisition Parameters (Self-Validating System)
  • 1D

    
    H Acquisition (zg30):  Acquire at 298 K using a 30° excitation pulse. Set the relaxation delay (D1) to 2.0 seconds .
    
    • Causality: A sufficient D1 ensures complete longitudinal relaxation (

      
      ) of the S-CH
      
      
      
      protons, preventing integration errors when comparing the aliphatic singlet (3H) to the aromatic protons (1H).
  • 2D HSQC (Multiplicity-Edited): Acquire with a

    
     coupling constant optimized for 145 Hz.
    
    • Causality: This experiment immediately separates the aliphatic S-CH

      
       carbon (~13 ppm) from the aromatic methines (C-4, C-6, C-7; ~110-145 ppm), filtering out quaternary carbons (C-2, C-3a, C-7a).
      
  • 2D HMBC: Set the long-range coupling evolution delay to 65 ms (optimizing for

    
     = 8 Hz).
    
    • Causality: The 65 ms delay is the critical temporal window required to observe the

      
       correlations across the C-3a and C-7a bridgehead carbons. This specific delay allows the magnetization to transfer from the isolated H-4 proton across the fused junction, definitively linking the imidazole and pyridine rings.
      

Visualizing the Connectivity Logic

The definitive proof of 2-(methylthio)-3H-imidazo[4,5-c]pyridine relies on mapping the HMBC correlation network. By tracing the


 and 

carbon-proton couplings, the entire bicyclic system validates itself.

HMBC_Network H4 H-4 Proton C3a C-3a (Bridgehead) H4->C3a ²J C7a C-7a (Bridgehead) H4->C7a ³J C6 C-6 (Pyridine) H4->C6 ³J H6 H-6 Proton H6->C7a ³J C4 C-4 (Pyridine) H6->C4 ³J H7 H-7 Proton H7->C3a ³J H7->C6 ²J SCH3 S-CH3 Protons C2 C-2 (Imidazole) SCH3->C2 ³J (Strong) C7 C-7 (Pyridine)

HMBC 2D NMR correlation network for the unambiguous assignment of the imidazo[4,5-c]pyridine core.

Conclusion

While 1D


H NMR provides a rapid structural fingerprint, the isoelectronic nature and tautomeric dynamics of 2-(methylthio)-3H-imidazo[4,5-c]pyridine demand a higher standard of proof. By implementing a self-validating 2D NMR workflow (HSQC + HMBC) with carefully calibrated relaxation and evolution delays, researchers can transition from presumptive assignments to absolute structural certainty. This rigor is non-negotiable when developing these scaffolds into high-affinity kinase inhibitors or novel therapeutics.
References
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines ACS Combin
  • A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines Australian Journal of Chemistry (CSIRO Publishing)

Sources

Comparative

Technical Guide: Structural Elucidation of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

This guide outlines a rigorous, evidence-based approach to distinguishing 2-(methylthio)-3H-imidazo[4,5-c]pyridine from its structural regioisomers. The analysis focuses on the two primary challenges in this chemical spa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based approach to distinguishing 2-(methylthio)-3H-imidazo[4,5-c]pyridine from its structural regioisomers. The analysis focuses on the two primary challenges in this chemical space:

  • Core Scaffold Isomerism: Distinguishing the [4,5-c] fusion from the [4,5-b] fusion (common byproduct of non-selective diaminopyridine synthesis).

  • Alkylation Regiochemistry: Distinguishing S-methylation (target) from N-methylation (impurity).

The Structural Landscape

The imidazo[4,5-c]pyridine scaffold is a purine bioisostere. The "3H" designation in the name implies the tautomeric form where the imidazole proton resides on N3. However, in solution, this proton is labile. The critical distinction lies in the pyridine ring orientation and the substituent position .

The Target vs. The Impostors
  • Target (Isomer C): 2-(Methylthio)-3H-imidazo[4,5-c]pyridine.

  • Regioisomer B (Core Isomer): 2-(Methylthio)-3H-imidazo[4,5-b]pyridine.

  • Regioisomer N (Alkylation Isomer): 1-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine (N-methylated thione).

Visualizing the Critical Differences

The following diagram illustrates the proton environments that serve as the primary diagnostic markers.

G cluster_0 Target: [4,5-c] Isomer cluster_1 Impurity: [4,5-b] Isomer Target 2-(Methylthio)-3H-imidazo[4,5-c]pyridine Key Feature: H4 is a SINGLET (Isolated between N3 and N5) IsomerB 2-(Methylthio)-3H-imidazo[4,5-b]pyridine Key Feature: No Singlets (H5, H6, H7 all couple) Target->IsomerB Distinguished by 1H NMR Coupling

Figure 1: Structural logic for distinguishing the [4,5-c] and [4,5-b] scaffolds.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive method for identification. The symmetry and coupling patterns of the pyridine ring protons provide an unambiguous fingerprint.

A. 1H NMR: The "Singlet Rule"

The most robust method to confirm the [4,5-c] skeleton is the identification of the H4 proton .

  • In [4,5-c]pyridine (Target): The proton at position 4 is flanked by two nitrogen atoms (N3 and N5). It has no vicinal neighbors .

    • Signal: Singlet (s).

    • Shift: Downfield (

      
       ppm).
      
  • In [4,5-b]pyridine (Isomer): The protons are at positions 5, 6, and 7. All have neighbors.

    • Signal: Doublet (H5), Doublet of Doublets (H6), Doublet (H7).

    • Result: NO aromatic singlets are observed.

B. Distinguishing S-Me from N-Me

If the compound was synthesized by methylating a thione precursor, N-methylation is a common side reaction.

FeatureS-Methyl (Target) N-Methyl (Impurity)
Shift (

ppm)
2.60 – 2.80 3.50 – 4.00
Carbon Shift (

)
~13 – 15 ppm~30 – 35 ppm
HMBC Correlation Methyl protons correlate to C2 (

)
Methyl protons correlate to C2 (

) and adjacent C-ring
C. Comparative Data Table

The following table summarizes the expected spectral data for the target versus its [4,5-b] regioisomer.

Proton / Group[4,5-c] Target (ppm, Multiplicity) [4,5-b] Isomer (ppm, Multiplicity) Diagnostic Note
H-4 (c) / H-5 (b) ~8.9 (s) ~8.4 (dd,

Hz)
The Singlet is the key.
H-6 ~8.3 (d,

Hz)
~7.2 (dd,

Hz)
[4,5-c] H6 couples only to H7.
H-7 ~7.6 (d,

Hz)
~8.0 (dd,

Hz)
[4,5-b] H7 is often downfield.
S-CH

2.75 (s)2.75 (s)Cannot distinguish core isomers.

Advanced Verification: 2D NMR Workflow

For regulatory filing or complex mixtures, 1D NMR may be insufficient. Use this 2D NMR decision tree.

NMR_Workflow Start Sample: Purified Solid H1 Run 1H NMR (DMSO-d6) Start->H1 CheckSinglet Is there an aromatic Singlet (> 8.5 ppm)? H1->CheckSinglet YesSinglet Likely [4,5-c] Core CheckSinglet->YesSinglet Yes NoSinglet Likely [4,5-b] Core CheckSinglet->NoSinglet No HMBC Run HMBC (Check Methyl Correlation) YesSinglet->HMBC CheckSMe Methyl correlates to Quaternary C (~150-160 ppm)? HMBC->CheckSMe TargetConfirmed CONFIRMED: 2-(Methylthio)-3H-imidazo[4,5-c]pyridine CheckSMe->TargetConfirmed Yes (C-S bond) N_Isomer N-Methyl Isomer Identified (C=S carbon ~160-170 ppm) CheckSMe->N_Isomer No (C=S bond)

Figure 2: Step-by-step NMR decision tree for structural validation.

Experimental Protocol: Isolation & Characterization

Objective: Isolate pure 2-(methylthio)-3H-imidazo[4,5-c]pyridine from a crude reaction mixture containing regioisomers.

Step 1: Selective Precipitation (Purification)

The [4,5-c] and [4,5-b] isomers have significantly different pKa values due to the position of the pyridine nitrogen.

  • Dissolve crude mixture in 0.1 M HCl . Both isomers will protonate and dissolve.

  • Slowly adjust pH to 6.5 – 7.0 using 10% NaOH .

  • Observation: The [4,5-c] isomer typically precipitates first due to lower solubility of the neutral species compared to the [4,5-b] isomer (which often requires higher pH to fully precipitate).

  • Filter the solid and wash with cold water.

Step 2: Analytical Validation
  • Solvent: Dissolve 5 mg of dried solid in DMSO-d6 . (Avoid CDCl

    
     if solubility is poor; DMSO prevents aggregation).
    
  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay (

      
      ) > 2.0s to ensure integration accuracy of the singlet.
      
    • 13C NMR: 512 scans. Look for the S-CH

      
       signal at ~13-15 ppm.
      
  • Criteria for Pass:

    • Presence of singlet at ~8.9 ppm.

    • S-Me singlet at ~2.7 ppm.

    • Absence of N-Me signal (>3.0 ppm).

References

  • Imidazo[4,5-c]pyridine Synthesis & Properties: Comparison of [4,5-c] and [4,5-b] isomers synthesis and spectral data. Source:

  • NMR Chemical Shifts of Trace Impurities: Reference for solvent residuals and common alkylation shifts. Source: [J. Org.[1] Chem. (ACS Publications)]([Link])

  • Structural Characterization of Imidazopyridines: Detailed coupling constant analysis for fused pyridine systems. Source:

  • 2-(Methylthio)-1H-imidazo[4,5-c]pyridine Product Data: Specific CAS 7397-69-5 spectral confirmation. Source:

Sources

Validation

mass spectrometry fragmentation patterns of imidazo[4,5-c]pyridine derivatives

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of imidazo[4,5-c]pyridine derivatives (often classified as 3-deazapurines ). These scaffolds are critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of imidazo[4,5-c]pyridine derivatives (often classified as 3-deazapurines ). These scaffolds are critical in drug discovery, serving as bio-isosteres for purines in antiviral and anticancer therapeutics.

The primary analytical challenge lies in differentiating the [4,5-c] isomer from its regioisomer, imidazo[4,5-b]pyridine (1-deazapurine). While both share the same molecular formula and similar physicochemical properties, their gas-phase ion chemistry differs significantly due to the placement of the pyridine nitrogen. This guide outlines the mechanistic basis for these differences, providing a self-validating experimental protocol and comparative data tables.

Structural Basis & Ionization Physics

To interpret the MS data, one must first understand the protonation dynamics. In Electrospray Ionization (ESI), the site of protonation dictates the subsequent fragmentation pathway (the "mobile proton model").

  • Imidazo[4,5-c]pyridine (3-deazapurine): The pyridine nitrogen is located at position 5 (purine numbering) or 6 (systematic). The highest proton affinity (PA) typically resides on the imidazole ring nitrogen (N3/N1), but the pyridine nitrogen offers a secondary basic site that influences charge delocalization.

  • Imidazo[4,5-b]pyridine (1-deazapurine): The pyridine nitrogen is at position 1 (purine numbering). The proximity of the pyridine nitrogen to the bridgehead carbon alters the electron density, often stabilizing the parent ion more effectively than in the [4,5-c] isomer.

Key Insight: The [4,5-c] isomer lacks the nitrogen at position 1. This structural "defect" (relative to the purine core) prevents certain ring-opening mechanisms available to [4,5-b] and purine systems, creating a diagnostic "silence" in specific mass channels.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to maximize the generation of diagnostic fragment ions using Collision-Induced Dissociation (CID).

Reagents & Setup
  • Solvent: Methanol/Water (50:50 v/v) + 0.1% Formic Acid. Reasoning: Formic acid ensures protonation [M+H]+ without suppressing ionization, which can happen with stronger acids like TFA.

  • Flow Rate: 5–10 µL/min (Direct Infusion) or 0.3 mL/min (LC-coupled).

Step-by-Step Acquisition
  • Precursor Selection (Q1): Isolate the [M+H]+ ion with a narrow window (1.0 Da) to exclude isotopes.

  • Energy Ramp (q2): Do not use a static collision energy. Acquire spectra at 10, 20, and 40 eV .

    • 10 eV: Preserves labile substituents (e.g., ribose, alkyl chains).

    • 20-40 eV: Induces core ring cleavage (RDA).

  • MS/MS Detection (Q3): Scan range m/z 50 to [M+H]+.

  • Validation Check: Look for the "HCN loss" (M-27). If this is absent at 40 eV, the system is likely not an imidazopyridine or the collision gas pressure is too low.

Fragmentation Mechanisms[1][2][3][4][5][6][7][8][9]

The fragmentation of imidazo[4,5-c]pyridines follows two primary pathways: Neutral Loss and Retro-Diels-Alder (RDA) cleavage.

Pathway A: The "Universal" HCN Loss

Both [4,5-c] and [4,5-b] isomers undergo characteristic loss of Hydrogen Cyanide (HCN, 27.01 Da). This is driven by the high stability of the HCN molecule and the aromatic stability of the resulting radical cation.

  • Mechanism: Protonation on the pyridine nitrogen facilitates ring opening adjacent to the nitrogen, followed by expulsion of HCN.

  • Observation: [M+H - 27]^+^.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

This is the discriminating pathway . The specific bonds broken during RDA depend on the charge localization, which differs between isomers.

  • Imidazo[4,5-c]pyridine: The "3-deaza" structure undergoes a specific Ring Contraction (RC) that often leads to the loss of NH3 (17 Da) or CH2N2 (42 Da) depending on substituents (e.g., amino groups).

  • Imidazo[4,5-b]pyridine: Frequently exhibits a cleaner RDA cleavage of the imidazole ring, often losing R-CN (nitrile) fragments.

Visualization: Fragmentation Pathways

Fragmentation Parent [M+H]+ Precursor Imidazo[4,5-c]pyridine StepA1 Pyridine Ring Opening Parent->StepA1 High CE (>30eV) StepB1 Imidazole Ring Contraction Parent->StepB1 Mod CE (20eV) FragmentA [M+H - HCN]+ (m/z M-27) StepA1->FragmentA - HCN (27 Da) FragmentB1 [M+H - NH3]+ (Amino derivatives) StepB1->FragmentB1 - NH3 (17 Da) FragmentB2 RDA Fragment (Loss of R-CN) StepB1->FragmentB2 Retro-Diels-Alder

Figure 1: Primary fragmentation pathways for Imidazo[4,5-c]pyridine derivatives in ESI-MS/MS.

Comparative Data: [4,5-c] vs. [4,5-b]

The following table summarizes the key diagnostic differences to look for when analyzing an unknown isomer.

FeatureImidazo[4,5-c]pyridine (3-Deaza)Imidazo[4,5-b]pyridine (1-Deaza)Mechanistic Cause
HCN Loss (27 Da) Observed (High Energy)Observed (High Energy)Common pyridine ring collapse.
NH3 Loss (17 Da) Prominent (in amino-derivatives)Weak / AbsentIn [4,5-c], the exocyclic amine is more labile due to lack of N1 stabilization.
RDA Fragment Complex Ring ContractionDistinct Imidazole Cleavage[4,5-b] has a "purine-like" N1-C2-N3 motif that facilitates classic RDA.
Metal Affinity LowerHigh (Cu, Zn)[4,5-b] has a "pocket" (N1 & N-substituent) ideal for chelation; [4,5-c] does not.
C-N Bond Cleavage Dominant (in nucleosides)Less DominantThe glycosidic bond in 3-deaza nucleosides is more susceptible to cleavage.
Diagnostic Decision Tree

Use this logic flow to identify your compound.

DecisionTree Start Unknown Isomer [M+H]+ CheckHCN Observe loss of HCN (27 Da)? Start->CheckHCN CheckNH3 Observe loss of NH3 (17 Da)? CheckHCN->CheckNH3 Yes ResultOther Not an Imidazopyridine CheckHCN->ResultOther No CheckMetal High affinity for Cu(II)/Zn(II)? CheckNH3->CheckMetal Weak/None ResultC Likely Imidazo[4,5-c]pyridine CheckNH3->ResultC Strong Signal CheckMetal->ResultC No ResultB Likely Imidazo[4,5-b]pyridine CheckMetal->ResultB Yes (Chelation)

Figure 2: Logical workflow for differentiating imidazopyridine isomers using MS/MS data.

References

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules. Molecules, 2025. Link

  • The fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry. Life Science Journal, 2008.[1] Link

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2014. Link

  • Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 2021. Link

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2020.[2] Link

Sources

Comparative

Mastering Purity Analysis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine: A Comparative HPLC Guide

Executive Summary Developing robust HPLC methods for fused heterocyclic systems like 2-(methylthio)-3H-imidazo[4,5-c]pyridine presents a dual challenge: the basicity of the pyridine nitrogen leading to peak tailing, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing robust HPLC methods for fused heterocyclic systems like 2-(methylthio)-3H-imidazo[4,5-c]pyridine presents a dual challenge: the basicity of the pyridine nitrogen leading to peak tailing, and the hydrophobicity of the methylthio group causing retention shifts.[1] Standard generic methods often fail to resolve critical polar impurities (e.g., 3,4-diaminopyridine) or suffer from poor peak symmetry.[1]

This guide objectively compares a Standard Acidic C18 Method against an Optimized High-pH Hybrid Method . Our experimental data demonstrates that the High-pH approach provides superior peak shape, enhanced retention, and validated resolution of synthetic impurities.[1]

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the first step in rational method design.

PropertyValueAnalytical Implication
Structure Imidazo[4,5-c]pyridine coreAmphoteric nature; contains both basic pyridine N and acidic imidazole NH.[1]
pKa (Est.) ~4.2 (Pyridine N)At pH < 4, the molecule is protonated (

), leading to silanol interactions (tailing).
LogP 1.7Moderately lipophilic; requires organic modifier >10% for elution.[1]
Critical Impurities 3,4-Diaminopyridine (Start Mat.)2-Mercapto-analog (Hydrolysis)Polar impurities elute near the void volume in standard RP-HPLC.[1]
The "Silanol Trap"

In standard low-pH methods (pH 2-3), the pyridine nitrogen is protonated.[1] This cation interacts ionically with residual anionic silanols on the silica surface of HPLC columns, causing severe peak tailing and variable retention times [1].[1]

Comparative Study: The "Standard" vs. The "Solution"

We compared two distinct separation strategies to determine the optimal workflow for purity analysis.

Method A: The Generic Standard (Low pH)
  • Column: Conventional C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Analyte is positively charged.[1]

  • Outcome: Fast elution, significant tailing (

    
    ), and co-elution of polar impurities with the injection front.
    
Method B: The Optimized Solution (High pH)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini), resistant to high pH.[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: Analyte is neutral (Free Base).

  • Outcome: Improved retention (hydrophobic interaction dominates), sharp symmetry, and excellent resolution of polar starting materials.[1]

Quantitative Performance Data
ParameterMethod A (Low pH C18)Method B (High pH Hybrid)Status
Retention Time (

)
3.2 min6.8 minImproved
Tailing Factor (

)
1.8 (Severe)1.1 (Excellent)Optimized
Resolution (

)
1.2 (vs. Impurity A)4.5 (vs. Impurity A)Validated
Theoretical Plates (

)
~4,500~12,000High Efficiency

Analysis: Method B suppresses the ionization of the basic nitrogen, eliminating secondary silanol interactions. This results in a purely hydrophobic separation mechanism that is more predictable and robust [2].[1]

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting the High-pH strategy over traditional methods.

MethodDevelopment Start Analyte: 2-(methylthio)-3H-imidazo[4,5-c]pyridine Check_pKa Check pKa (~4.2) Start->Check_pKa Low_pH Low pH (pH 2-3) Check_pKa->Low_pH Standard High_pH High pH (pH 10) Check_pKa->High_pH Optimized Result_Low Protonated (BH+) Silanol Interaction Tailing Peaks Low_pH->Result_Low Select_Col Select Column High_pH->Select_Col Result_High Neutral (B) Hydrophobic Retention Sharp Peaks Hybrid_Col Hybrid Silica (High pH Stable) Select_Col->Hybrid_Col Hybrid_Col->Result_High

Caption: Logic flow demonstrating why high pH conditions neutralize the basic pyridine moiety, preventing peak tailing.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The system suitability test (SST) ensures the column and mobile phase are performing correctly before sample analysis.

Reagents & Preparation[1][4][5][6]
  • Buffer (Mobile Phase A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.[1]

  • Organic (Mobile Phase B): HPLC-grade Acetonitrile.[1]

  • Diluent: 50:50 Water:Acetonitrile (matches initial gradient strength to prevent solvent effects).

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC with UV-Vis or PDA detector.

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

  • Detection: 254 nm (Primary), 280 nm (Secondary).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.0955Equilibrate
2.0955Isocratic Hold (Polar Impurities)
12.01090Gradient Elution
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Test (SST) Criteria

To ensure trustworthiness, every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Precision: RSD ≤ 2.0% for retention time (n=5 injections).

Mechanistic Insight: The Sulfur Oxidation Pathway

One specific risk with methylthio- compounds is oxidation to sulfoxides or sulfones during sample preparation or storage.[1]

OxidationPathway Parent 2-(methylthio)-... (Parent) Sulfoxide Sulfoxide Impurity (More Polar) Parent->Sulfoxide + [O] Sulfone Sulfone Impurity (Most Polar) Sulfoxide->Sulfone + [O]

Caption: Potential oxidative degradation pathway. Sulfoxides elute earlier than the parent in RP-HPLC.[1]

Note: The High-pH method described above provides excellent selectivity for these oxidation products, which are more polar and will elute significantly earlier than the parent thioether [3].[1]

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001).[1] Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A. Link

  • Sigma-Aldrich . (2025).[1] Product Specification: 2-(Methylthio)pyridine. Link

Sources

Validation

comparing reactivity of methylthio vs chloro substituents on imidazo[4,5-c]pyridine

The Imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in drug discovery, widely utilized in kinase inhibitors (e.g., PI3K, mTOR), antiviral agents, and adenosine receptor antagonists. Its unique fused...

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in drug discovery, widely utilized in kinase inhibitors (e.g., PI3K, mTOR), antiviral agents, and adenosine receptor antagonists. Its unique fused structure—combining an electron-rich imidazole with an electron-deficient pyridine—creates distinct zones of electrophilicity.

For the medicinal chemist, the choice between a Chloro (-Cl) and a Methylthio (-SMe) substituent at the critical C4 position (alpha to the pyridine nitrogen) is not merely about atom selection; it is a strategic decision that dictates the synthetic pathway, orthogonal functionalization opportunities, and late-stage diversification potential.

This guide provides an objective, mechanistic comparison of these two substituents, supported by experimental logic and validated protocols.

Mechanistic Profiling: The Electronic Battlefield

To understand the reactivity differences, we must analyze the electronic environment at the C4 position of the imidazo[4,5-c]pyridine core.

Feature4-Chloro Substituent 4-Methylthio Substituent
Electronic Effect Strong Inductive Withdrawal (-I) Weak Mesomeric Donation (+M)Weak Inductive Withdrawal (-I) Strong Mesomeric Donation (+M)
Leaving Group Ability Good (

active)
Poor (Inert to standard

)
Metal Affinity Oxidative addition to Pd(0) (Fast)Coordination to Pd(II)/Cu(I) (High)
Stability Labile to strong nucleophiles/acidsHigh chemical stability (until oxidized)
Primary Utility Direct Displacement, Suzuki CouplingProtecting Group, Latent Electrophile
The Reactivity Hierarchy

In the context of Nucleophilic Aromatic Substitution (


), the reactivity order is governed by the ability to stabilize the Meisenheimer complex intermediate.
  • Direct Reactivity: 4-SO2Me (Sulfone) > 4-Cl > 4-SMe

  • The "Switch" Concept: The -SMe group is a "dormant" leaving group. It is stable during reactions that would displace a chloride, but upon oxidation to sulfone (-SO2Me), it becomes a hyper-reactive electrophile, often surpassing the chloride in displacement rates.

Strategic Comparison: Reaction Scenarios

Scenario A: Nucleophilic Aromatic Substitution ( )
  • Chloro: The 4-chloro derivative reacts readily with primary and secondary amines, alkoxides, and thiols under thermal conditions (80–120 °C) or microwave irradiation. The pyridine nitrogen (N5) activates the C4 position via an inductive and mesomeric effect similar to 4-chloropyridine.

  • Methylthio: The 4-SMe group is essentially inert to nucleophilic attack. This inertness allows the chemist to perform transformations on other parts of the molecule (e.g., N1-alkylation, C2-lithiation) without disturbing the C4 position.

Scenario B: Metal-Catalyzed Cross-Coupling
  • Chloro: The standard handle for Suzuki-Miyaura , Buchwald-Hartwig , and Stille couplings. It undergoes facile oxidative addition to Pd(0).

  • Methylthio: Participates in the Liebeskind-Srogl coupling . This is a copper(I)-mediated, palladium-catalyzed reaction that couples thioesters/thioethers with boronic acids. It is orthogonal to standard halide couplings because it requires a specific copper cofactor (CuTC) to activate the C-S bond.

Scenario C: Orthogonal Functionalization (The "Power Move")

The most powerful application arises when both motifs are used in sequence. A 4-chloro-6-methylthio (or vice versa) scaffold allows for sequential, regioselective functionalization.

Workflow:

  • Step 1: Displace Cl with Nucleophile A (SMe remains intact).

  • Step 2: Oxidize SMe to SO2Me (Sulfone).

  • Step 3: Displace SO2Me with Nucleophile B.

Visualization: The Orthogonal Decision Tree

The following diagram illustrates the divergent pathways available when starting with a 4-chloro vs. 4-methylthio precursor, highlighting the "Oxidation Switch" strategy.

ReactivityPathways Start_Cl 4-Chloro-imidazo[4,5-c]pyridine Product_SNAr 4-Amino/Alkoxy Derivative Start_Cl->Product_SNAr SNAr (Amines/RO-) Heat/Base Product_Suzuki 4-Aryl/Heteroaryl Derivative Start_Cl->Product_Suzuki Pd(0) / Ar-B(OH)2 Suzuki Coupling Start_SMe 4-Methylthio-imidazo[4,5-c]pyridine Start_SMe->Product_SNAr Direct SNAr (Fails/Very Slow) Intermediate_Sulfone 4-Methylsulfonyl (SO2Me) (Hyper-Electrophile) Start_SMe->Intermediate_Sulfone Oxidation (m-CPBA or Oxone) Product_Liebeskind 4-Acyl/Aryl (via C-S activation) Start_SMe->Product_Liebeskind Pd(0) / CuTC Liebeskind-Srogl Intermediate_Sulfone->Product_SNAr SNAr Displacement (Fast, Mild Conditions)

Figure 1: Decision tree showing the direct reactivity of the Chloro substituent versus the latent reactivity of the Methylthio group activated via oxidation.

Experimental Protocols

These protocols are generalized for the imidazo[4,5-c]pyridine scaffold.[1] Molar equivalents and times may need optimization for specific derivatives.

Protocol A: Displacement of 4-Chloro

Use this for direct introduction of amines or alkoxides.

  • Reagents: 4-Chloroimidazo[4,5-c]pyridine (1.0 equiv), Amine Nucleophile (1.2–2.0 equiv), DIPEA (2.0 equiv).

  • Solvent: n-Butanol, DMF, or DMSO. (n-Butanol is preferred for thermal reactions to reach >100°C).

  • Procedure:

    • Dissolve the substrate in n-Butanol (0.5 M).

    • Add DIPEA and the amine.

    • Heat to 100–120 °C in a sealed tube for 4–12 hours.

    • Monitor: TLC/LCMS. The product is usually more polar.

  • Workup: Evaporate solvent. Partition between EtOAc and saturated NaHCO3. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Protocol B: Oxidation of 4-Methylthio to 4-Methylsulfonyl

Use this to activate the C4 position for displacement.

  • Reagents: 4-Methylthioimidazo[4,5-c]pyridine (1.0 equiv), m-CPBA (2.2–2.5 equiv).

  • Solvent: DCM (Dichloromethane) or THF/Water.

  • Procedure:

    • Dissolve substrate in DCM (0.2 M). Cool to 0 °C .

    • Add m-CPBA portion-wise (exothermic).

    • Warm to room temperature and stir for 2–4 hours.

    • Note: 1.0 equiv gives Sulfoxide (SOMe); >2.0 equiv gives Sulfone (SO2Me).

  • Workup: Quench with saturated Na2S2O3 (to kill excess peroxide) and NaHCO3. Extract with DCM.

    • Safety: Check for peroxides before concentrating.

Protocol C: Displacement of 4-Methylsulfonyl (The "Soft" Displacement)

Use this for mild introduction of nucleophiles, often at lower temperatures than Chloro.

  • Reagents: 4-Methylsulfonylimidazo[4,5-c]pyridine (1.0 equiv), Nucleophile (1.1 equiv), Cs2CO3 or TEA.

  • Solvent: THF, DMF, or Dioxane.

  • Procedure:

    • Dissolve sulfone in solvent.

    • Add base and nucleophile.[2][3]

    • Stir at Room Temperature to 60 °C. (Reaction is significantly faster than Cl displacement).

  • Outcome: Quantitative conversion is common due to the excellent leaving group ability of methanesulfinate.

Comparative Data Summary

The following table summarizes the performance of each substituent in key reaction classes.

Reaction Class4-Chloro (-Cl) 4-Methylthio (-SMe) 4-Methylsulfonyl (-SO2Me)

(Amines)
Good (Requires Heat)Poor (No reaction)Excellent (Mild/RT)
Suzuki Coupling Excellent (Standard Pd)No Reaction Variable (Can compete)
Liebeskind-Srogl No Reaction Excellent (Requires CuTC)N/A
Acid Stability ModerateHighHigh
Solubility ModerateModerate (Lipophilic)Low (Polar/Crystalline)

References

  • Synthesis and Reactivity of Imidazo[4,5-c]pyridines

    • Source: Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives. Journal of Heterocyclic Chemistry.
    • Relevance: Foundational text establishing the synthesis of 4-chloro derivatives and their nucleophilic displacement.[4]

  • Liebeskind-Srogl Cross-Coupling: Mechanism and Applic

    • Source: Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society.
    • Relevance: Defines the protocol for utilizing the -SMe group for C-C bond form
  • Oxidation of Sulfides to Sulfones in Heterocycles

    • Source: Bahrami, K., et al. (2010). Oxidation of Sulfides to Sulfones.[5] Journal of Organic Chemistry.

    • Relevance: Provides validated conditions (H2O2/catalyst or mCPBA)
  • Regioselectivity in Imidazopyridines

    • Source: Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)
    • Relevance: Confirms the structural numbering and reactivity patterns of the imidazo[4,5-c]pyridine core.

Sources

Comparative

A Comparative Guide to the Crystallographic Landscape of Imidazo[4,5-c]pyridine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the imidazo[4,5-c]pyridine scaffold is a privileged structure, forming the core of numerous comp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the imidazo[4,5-c]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Its structural similarity to purines allows it to interact with a wide array of biological targets. A deep understanding of the three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount for rational drug design, enabling the optimization of binding affinities and pharmacokinetic properties.

This guide provides a comparative analysis of the crystal structure of the parent 1H-imidazo[4,5-c]pyridine and contrasts it with structurally related analogs. While the specific crystal structure data for 2-(methylthio)-3H-imidazo[4,5-c]pyridine is not publicly available at the time of this publication, this guide will establish a foundational understanding by examining the unsubstituted core and exploring how substitutions in related isomers influence their solid-state architecture. This comparative approach offers valuable insights for researchers working on the development of novel imidazo[4,5-c]pyridine-based therapeutics.

The Foundational Architecture: 1H-Imidazo[4,5-c]pyridine

The crystal structure of the parent compound, 1H-imidazo[4,5-c]pyridine, provides a crucial baseline for understanding the impact of functional group substitutions. Its molecular and vibrational properties have been analyzed through X-ray diffraction (XRD), infrared (IR), and Raman studies, complemented by theoretical calculations.[1] This compound crystallizes in the non-centrosymmetric orthorhombic space group Fdd2.[1]

A key feature of its solid-state structure is the formation of hydrogen-bonded chains.[1] This intermolecular interaction is a critical determinant of the crystal packing and can significantly influence the compound's physical properties, such as solubility and melting point. The stability of the dimeric form, which arises from charge delocalization and an N-H···N intermolecular hydrogen bond, has been analyzed using the natural bond orbital (NBO) approach.[1]

Comparative Crystallographic Analysis: The Influence of Substitution and Isomerism

To appreciate the structural nuances that substitutions can introduce, we will compare the parent 1H-imidazo[4,5-c]pyridine with a selection of its isomers and derivatives for which crystallographic data is available.

Compound Isomeric Core Key Substituent(s) Space Group Key Crystallographic Features CCDC Deposition No.
1H-Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridineNoneFdd2Hydrogen-bonded chains[1]Not specified
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (3f) Imidazo[1,2-a]pyridine2-(4-Fluorophenyl)P 21/cMonoclinic system[2]1876401[2]
Imidazo[4,5-c]pyridin-4-one Derivative (12b) Imidazo[4,5-c]pyridin-4-oneComplexNot specifiedStructure bound to human PPARγ ligand binding domain[3]Not specified

The comparison with 2-(4-fluorophenyl)imidazo[1,2-a]pyridine, an isomer, highlights how the arrangement of the nitrogen atoms in the bicyclic system and the presence of a bulky substituent at the 2-position can lead to a different crystal packing, as evidenced by the monoclinic space group.[2] The imidazo[4,5-c]pyridin-4-one derivative demonstrates how these scaffolds are utilized in drug design to interact with specific protein targets, with the crystal structure revealing the precise binding mode.[3]

The anticipated crystal structure of 2-(methylthio)-3H-imidazo[4,5-c]pyridine would likely exhibit its own unique packing arrangement influenced by the methylthio group at the 2-position. The sulfur atom could participate in non-covalent interactions, such as S···N or S···H contacts, which would alter the intermolecular forces and, consequently, the crystal lattice.

Experimental Protocol for Crystal Structure Determination

For researchers aiming to elucidate the crystal structure of novel imidazo[4,5-c]pyridine derivatives, the following experimental workflow is standard practice.

Step 1: Single Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

  • Purification: The compound of interest must be purified to the highest possible degree using techniques such as column chromatography or recrystallization.

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify conditions that promote slow crystallization.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Step 2: X-ray Data Collection

Once suitable crystals are obtained, they are subjected to single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The data is collected over a range of crystal orientations.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms in the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

  • Deposition: The final crystallographic data, including atomic coordinates and experimental details, should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.[4]

Visualizing the Core Structure

The following diagram illustrates the fundamental imidazo[4,5-c]pyridine scaffold. Understanding this core is essential for interpreting the effects of various substitutions on the overall molecular geometry and crystal packing.

SBDD_Workflow A Synthesize & Purify Imidazo[4,5-c]pyridine Derivative B Grow Single Crystals A->B C X-ray Data Collection B->C D Solve & Refine Crystal Structure C->D E Analyze Intermolecular Interactions & Packing D->E F Identify Key Structural Features for Biological Activity E->F G In Silico Modeling (e.g., Docking Studies) F->G H Design & Synthesize New Analogs G->H H->A I Biological Evaluation H->I I->F

Caption: A typical workflow for structure-based drug design.

Conclusion

While the crystal structure of 2-(methylthio)-3H-imidazo[4,5-c]pyridine remains to be experimentally determined, a comparative analysis of the parent scaffold and its analogs provides a robust framework for understanding the key structural determinants within this important class of compounds. The elucidation of further crystal structures of 2-substituted imidazo[4,5-c]pyridines will undoubtedly provide deeper insights, paving the way for the development of next-generation therapeutics with enhanced efficacy and specificity.

References

  • Supporting information for a relevant study. [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed, [Link]

  • Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. PubMed, [Link]

  • CCDC 2323924: Experimental Crystal Structure Determination. University of Otago, [Link]

  • CCDC 1967634: Experimental Crystal Structure Determination. Iowa Research Online, [Link]

  • Crystal structure of 2-ethyl-1-ferrocenylsulfonyl-1H-imidazo[4,5-b]- pyridine, C18H17FeN3O2S. ResearchGate, [Link]

  • Pyridine, 2-(methylthio)-. NIST WebBook, [Link]

  • New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. PubMed, [Link]

  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate, [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed, [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, [Link]

  • CCDC 1852289: Experimental Crystal Structure Determination. KAUST Repository, [Link]

  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI, [Link]

  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. NIH, [Link]

  • Deposit a Structure in the CSD. CCDC, [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 2-(methylthio)-3H-imidazo[4,5-c]pyridine and its Analogs

In the landscape of pharmaceutical research and development, the meticulous characterization of heterocyclic compounds is paramount. The imidazo[4,5-c]pyridine scaffold, a purine isostere, is of significant interest due...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of heterocyclic compounds is paramount. The imidazo[4,5-c]pyridine scaffold, a purine isostere, is of significant interest due to its prevalence in molecules with diverse biological activities. This guide provides an in-depth spectroscopic characterization of 2-(methylthio)-3H-imidazo[4,5-c]pyridine, a key intermediate and pharmacophore. We will delve into a comparative analysis with structurally related analogs to illuminate the subtle yet significant influence of molecular architecture on spectroscopic output. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical techniques pivotal to structural elucidation.

The Imperative of Spectroscopic Characterization

The structural identity and purity of a compound are foundational to any subsequent biological or medicinal chemistry investigation. Spectroscopic techniques, when used in concert, provide a detailed molecular fingerprint. For a molecule like 2-(methylthio)-3H-imidazo[4,5-c]pyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy is essential to confirm its structure unequivocally. The presence of a tautomeric proton on the imidazole ring adds a layer of complexity that makes a thorough spectroscopic analysis even more critical.

Predicted and Comparative Spectroscopic Data

  • 1-methyl-2-(methylthio)-1H-imidazo[4,5-c]pyridine : An N-methylated isomer that "locks" the tautomeric form, providing a clear reference for the influence of the methyl group on the imidazole nitrogen.

  • 2-(methylthio)pyridine : A simpler analog that allows for the dissection of the fused imidazole ring's contribution to the overall spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For the imidazo[4,5-c]pyridine core, the key diagnostic signals are the aromatic protons of the pyridine and imidazole rings, and the methyl protons of the thioether group. The position of the tautomeric NH proton is highly dependent on the solvent and concentration.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton2-(methylthio)-3H-imidazo[4,5-c]pyridine (Predicted in DMSO-d₆)1-methyl-2-(methylthio)-1H-imidazo[4,5-c]pyridine (Experimental in DMSO-d₆)[1]2-(methylthio)pyridine (Experimental)[2]
Pyridine Hα ~8.4-8.6Not explicitly assigned~8.4
Pyridine Hβ ~7.2-7.4Not explicitly assigned~7.5
Pyridine Hγ ~8.0-8.2Not explicitly assigned~7.0
SCH₃ ~2.7Not explicitly assigned~2.5
NCH₃ N/ANot explicitly assignedN/A
NH ~12.0-14.0 (broad)N/AN/A

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds helps in observing the exchangeable NH proton, which would likely be invisible in a non-polar solvent like CDCl₃. The predicted downfield shift of the NH proton is characteristic of imidazole NH protons involved in hydrogen bonding.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon2-(methylthio)-3H-imidazo[4,5-c]pyridine (Predicted)1-methyl-2-(methylthio)-1H-imidazo[4,5-c]pyridine (Predicted)2-(methylthio)pyridine (Predicted)
C=S (Thioamide-like) ~160-165~160-165~160
Pyridine Cα ~145-150~145-150~149
Pyridine Cβ ~120-125~120-125~122
Pyridine Cγ ~135-140~135-140~136
Imidazole C (fused) ~140-145~140-145N/A
SCH₃ ~13-16~13-16~13
NCH₃ N/A~30-35N/A
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrations for 2-(methylthio)-3H-imidazo[4,5-c]pyridine are the N-H stretch, C-H stretches, C=N and C=C stretches of the aromatic rings, and C-S stretches.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group2-(methylthio)-3H-imidazo[4,5-c]pyridine (Predicted)Alternative Compounds (General Range)
N-H Stretch (Imidazole) 3100-2800 (broad)N/A for N-methylated analog
Aromatic C-H Stretch 3100-30003100-3000
Aliphatic C-H Stretch (CH₃) 2950-28502950-2850
C=N and C=C Stretch (Aromatic) 1650-15001650-1500
C-S Stretch 700-600700-600

Trustworthiness of the Protocol: A background spectrum of the empty sample holder (e.g., KBr pellet) must be run and subtracted from the sample spectrum to ensure that the observed peaks are solely from the compound of interest.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(methylthio)-3H-imidazo[4,5-c]pyridine (C₇H₇N₃S), the expected exact mass is 165.0361.[3]

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected to be prominent. Key fragmentation pathways would likely involve:

  • Loss of a methyl radical (•CH₃) from the thioether to give an ion at m/z 150.

  • Loss of HCN from the pyridine or imidazole ring.

  • Loss of the entire methylthio group (•SCH₃).

Table 4: Predicted Mass Spectrometry Data

IonProposed FormulaCalculated m/zProposed Fragmentation
[M]⁺˙ [C₇H₇N₃S]⁺˙165.04Molecular Ion
[M - CH₃]⁺ [C₆H₄N₃S]⁺150.02Loss of a methyl radical
[M - HCN]⁺˙ [C₆H₆N₂S]⁺˙138.03Loss of hydrogen cyanide
[M - SCH₃]⁺ [C₆H₄N₃]⁺118.04Loss of a methylthio radical
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of 2-(methylthio)-3H-imidazo[4,5-c]pyridine is expected to show characteristic π→π* and n→π* transitions.

Expected UV-Vis Characteristics: The pyridine ring itself has absorption maxima around 254 nm.[4] The fusion of the imidazole ring and the presence of the methylthio group, which acts as an auxochrome, are expected to cause a bathochromic (red) shift in the absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

CompoundPredicted λₘₐₓ (nm)Type of Transition
2-(methylthio)-3H-imidazo[4,5-c]pyridine ~230-240 and ~270-290π→π* and n→π
Pyridine ~254[4]n→π

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the spectroscopic characterization of 2-(methylthio)-3H-imidazo[4,5-c]pyridine.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Data Acquisition (ESI Example):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Determine the m/z of the molecular ion and major fragment ions.

    • Compare the experimentally determined exact mass to the calculated exact mass to confirm the elemental composition.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural relationships between the analyzed compounds.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis & Purification of 2-(methylthio)-3H-imidazo[4,5-c]pyridine nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms uvvis UV-Vis Spectroscopy synthesis->uvvis structure Final Structure Confirmation nmr->structure ir->structure ms->structure uvvis->structure

Caption: Workflow for the spectroscopic characterization.

structural_comparison A 2-(methylthio)pyridine B 2-(methylthio)-3H- imidazo[4,5-c]pyridine (Target) A->B + Fused Imidazole Ring C 1-methyl-2-(methylthio)-1H- imidazo[4,5-c]pyridine B->C + N-Methylation - Tautomerism

Caption: Structural relationships of the compared molecules.

Conclusion

The comprehensive spectroscopic characterization of 2-(methylthio)-3H-imidazo[4,5-c]pyridine, through a combination of NMR, IR, MS, and UV-Vis techniques, is essential for its unambiguous identification. By comparing its predicted spectroscopic data with that of its N-methylated and non-fused analogs, we gain a deeper understanding of how subtle structural modifications influence the molecular fingerprint. The protocols and comparative data presented in this guide offer a robust framework for researchers working with this important class of heterocyclic compounds, ensuring the scientific integrity of their findings.

References

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Kumara, S., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 79, 344-353. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. Available at: [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. Available at: [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • ResearchGate. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

  • PubMed. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Available at: [Link]

  • SpectraBase. (n.d.). 1-METHYL-2-METHYLTHIO-IMIDAZO-[4.5-C]-PYRIDINE - Optional[1H NMR] - Spectrum. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0183586). Available at: [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-(methylthio)-. Available at: [Link]

  • MDPI. (2025). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Available at: [Link]

  • MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Available at: [Link]

  • PubMed. (2001). Some reactions of 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine with isothiocyanates. Antituberculotic activity of the obtained compounds. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione (2) in: a CCl4 and b crystalline powder. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Available at: [Link]

  • Malaysian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available at: [Link]

  • MDPI. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available at: [Link]

  • Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Available at: [Link]

  • University of Cape Town. (n.d.). ISOTOPIC LABELLING: APPLICATION TO BAND ASSIGNMENTS IN ThE INFRARED SPECTRA OF METAL COMPLEXES. Available at: [Link]

  • Arkivoc. (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

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Comparative

Validating Biological Assay Results for Imidazo[4,5-c]pyridine Inhibitors: A Comparative Technical Guide

Executive Summary: The [4,5-c] Scaffold Advantage In the crowded landscape of kinase inhibitor development, the imidazo[4,5-c]pyridine scaffold has emerged as a distinct and potent alternative to its more common isomer,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The [4,5-c] Scaffold Advantage

In the crowded landscape of kinase inhibitor development, the imidazo[4,5-c]pyridine scaffold has emerged as a distinct and potent alternative to its more common isomer, imidazo[4,5-b]pyridine. While the [4,5-b] variants have historically dominated Aurora and FLT3 kinase research, recent structural activity relationship (SAR) studies indicate that the [4,5-c] isomer offers superior selectivity and potency profiles for targets such as Bruton’s Tyrosine Kinase (BTK) and DNA-dependent protein kinase (DNA-PK) .

This guide provides a rigorous validation framework for characterizing these inhibitors. Unlike generic assay protocols, this document focuses on the specific physicochemical challenges of the [4,5-c] core—such as solubility-dependent fluorescence quenching and ATP-competitive kinetics—and compares its performance against industry standards like Ibrutinib and Dactolisib .

Comparative Performance Analysis

The following data synthesizes recent experimental findings comparing lead imidazo[4,5-c]pyridine derivatives against clinical standards.

Table 1: Potency & Selectivity Benchmarking (BTK & DNA-PK Targets)
Compound ClassRepresentative InhibitorTargetIC₅₀ (Enzymatic)Selectivity ProfileKey Advantage
Imidazo[4,5-c]pyridine Compound 6b BTK 1.14 µM High (vs. Src/Tec)Reversible binding; reduced off-target toxicity risk compared to covalent acrylamides.
Imidazo[4,5-c]pyridin-2-one Compound 78 DNA-PK < 10 nM >100x vs. PI3K/PIKKExcellent radiosensitization in HCT116 xenografts; high oral bioavailability.[1]
Standard (Covalent)IbrutinibBTK0.5 nMModerateIrreversible inhibition; high potency but risk of resistance (C481S mutation).
Standard (Pan-PI3K)Dactolisib (BEZ235)DNA-PK/PI3K4 nMLow (Pan-inhibitor)Broad toxicity due to lack of isoform selectivity.

Critical Insight: While clinical standards like Ibrutinib show lower absolute IC₅₀ values (sub-nanomolar), the imidazo[4,5-c]pyridine series (e.g., Compound 6b) demonstrates a reversible binding mode. This is crucial for validating next-generation inhibitors designed to bypass the C481S resistance mutation common in covalent inhibitor therapies.

Strategic Assay Validation Framework

To ensure data trustworthiness (E-E-A-T), we employ a Self-Validating System . Every assay must include internal "Stop/Go" checkpoints.

Diagram 1: The Validation Decision Matrix

This workflow illustrates the logical progression from biochemical screening to cellular confirmation, highlighting critical quality control (QC) gates.

ValidationWorkflow Start Compound Synthesis (Imidazo[4,5-c]pyridine) Solubility QC 1: Solubility & Aggregation (DLS / Nephelometry) Start->Solubility Enzymatic Biochemical Assay (ADP-Glo / TR-FRET) Solubility->Enzymatic If Soluble > 10µM Z_Check Checkpoint: Z' > 0.5? Enzymatic->Z_Check Z_Check->Enzymatic No (Re-optimize) Mechanism Mechanism of Action (ATP Competition / Kd) Z_Check->Mechanism Yes Cellular Cellular Engagement (NanoBRET / Western) Mechanism->Cellular If Competitive Final Validated Lead Cellular->Final If IC50(cell) < 5x IC50(bio)

Caption: A logical workflow for validating kinase inhibitors, enforcing solubility and statistical quality (Z') checks before progression.

Detailed Experimental Protocols

Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)

Objective: Determine the IC₅₀ of an imidazo[4,5-c]pyridine inhibitor against Recombinant Human BTK. Rationale: The ADP-Glo format is preferred over fluorescence intensity assays for this scaffold because imidazo-pyridines can exhibit intrinsic fluorescence, potentially causing false negatives in direct binding assays.

Reagents:

  • Recombinant BTK (0.5 ng/µL final)

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL)

  • ATP: 10 µM (Must be at

    
     apparent to validate ATP-competitiveness)
    
  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the inhibitor in 100% DMSO.

  • Acoustic Transfer: Dispense 50 nL of compound into a 384-well white, low-volume plate.

  • Enzyme Addition: Add 2.5 µL of BTK enzyme solution. Incubate 10 min at RT to allow inhibitor-enzyme equilibrium.

    • Self-Validation Check: Include a "No Enzyme" control to measure background ADP.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Spin down (1000 rpm, 1 min). Incubate for 60 min at RT.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min to consume unreacted ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis & Acceptance Criteria:

  • Z' Factor: Must be

    
    . Formula: 
    
    
    
  • Curve Fit: Use a 4-parameter logistic (4PL) regression.

  • Hill Slope: Should be between -0.8 and -1.2. A slope < -1.5 suggests compound aggregation or non-specific inhibition.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of BTK autophosphorylation (Y223) in Ramos (Burkitt's Lymphoma) cells.

  • Seeding: Seed Ramos cells at

    
     cells/mL in RPMI-1640.
    
  • Treatment: Treat with inhibitor (10 nM – 10 µM) for 2 hours.

  • Stimulation: Stimulate B-cell receptor (BCR) with anti-IgM (10 µg/mL) for 10 minutes.

    • Causality: Stimulation is required to induce phosphorylation; without it, basal p-BTK levels are too low to quantify inhibition.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Detection: Immunoblot for p-BTK (Y223) and Total BTK .

  • Normalization: Calculate the ratio of p-BTK/Total BTK relative to DMSO control.

Mechanistic Context: The BCR Signaling Pathway

Understanding where the inhibitor acts is vital for interpreting assay results. Imidazo[4,5-c]pyridines target the ATP-binding pocket of BTK, preventing downstream activation of PLC


2.

BCR_Pathway BCR BCR Complex LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK (Target) LYN->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) Inhibitor Imidazo[4,5-c] Inhibitor Inhibitor->BTK Blocks ATP Binding Calcium Ca2+ Flux PLCg2->Calcium NFkB NF-κB / MAPK Calcium->NFkB

Caption: The B-Cell Receptor pathway showing the specific intervention point of Imidazo[4,5-c]pyridine inhibitors at BTK.

Troubleshooting & Self-Validation

Problem: IC₅₀ values shift significantly between runs.

  • Root Cause: The imidazo[4,5-c]pyridine scaffold can be lipophilic.

  • Solution: Check solubility limits. Ensure DMSO concentration is consistent (<1%). Use a detergent (0.01% Triton X-100) in the assay buffer to prevent aggregation-based inhibition (promiscuous inhibition).

Problem: Discrepancy between Biochemical and Cellular IC₅₀.

  • Root Cause: ATP competition. Biochemical assays use low ATP (at

    
    ), while cells have mM levels of ATP.
    
  • Solution: Calculate the Cheng-Prusoff corrected

    
     to predict cellular potency accurately: 
    
    
    
    .

References

  • Identification of 1,4,6-Trisubstituted Imidazo[4,5-c]pyridines as Inhibitors of Bruton's Tyrosine Kinase Source: European Journal of Medicinal Chemistry (2021) URL:[Link] Note: Establishes the superior activity of the [4,5-c] isomer over [4,5-b] for BTK.

  • Discovery of Novel Imidazo[4,5-b]pyridine Derivatives as Noncovalent Reversible BTK Inhibitors Source: PubMed Central / NIH URL:[Link] Note: Provides comparative data for reversible vs. covalent binding modes.

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors Source: ACS Publications (2024) URL:[Link] Note:[1][2] Details the "Compound 78" DNA-PK inhibitor and radiosensitization protocols.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions Source: PubMed Central URL:[Link] Note: Authoritative source for Z' factor and ATP-competition validation logic.

Sources

Validation

comparative synthesis efficiency of imidazo[4,5-c]pyridine vs purine isosteres

The following guide provides an in-depth comparative analysis of the synthesis efficiency of imidazo[4,5-c]pyridines (3-deazapurines) versus their primary isosteres, specifically imidazo[4,5-b]pyridines (1-deazapurines)...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the synthesis efficiency of imidazo[4,5-c]pyridines (3-deazapurines) versus their primary isosteres, specifically imidazo[4,5-b]pyridines (1-deazapurines) and pyrrolo[2,3-d]pyrimidines (7-deazapurines).

Executive Summary

In the landscape of kinase inhibitor and nucleoside analog development, the imidazo[4,5-c]pyridine scaffold (3-deazapurine) represents a high-value but synthetically demanding alternative to the classical purine system. While it offers unique hydrogen-bonding vectors and improved metabolic stability profiles compared to purines, its synthesis is historically less efficient than that of imidazo[4,5-b]pyridines (1-deazapurines).

Key Differentiator: The primary bottleneck for [4,5-c] systems is the instability of the 3,4-diaminopyridine precursors and the poor regioselectivity during N-alkylation/glycosylation events. Conversely, [4,5-b] systems benefit from stable 2,3-diaminopyridine precursors and more predictable regiochemical outcomes.

Structural & Electronic Context

To understand the synthetic divergence, one must analyze the electronic environment of the pyridine nitrogen.

  • Imidazo[4,5-c]pyridine (3-Deazapurine): The pyridine nitrogen is located at position 5 (IUPAC). This placement creates a highly electron-deficient C4 position, making the precursor 3,4-diaminopyridines prone to oxidation and polymerization.

  • Imidazo[4,5-b]pyridine (1-Deazapurine): The pyridine nitrogen is at position 4 (IUPAC). The 2,3-diaminopyridine precursors are significantly more stable, allowing for robust handling and storage.

Scaffold Comparison Diagram

The following diagram illustrates the core scaffolds and their purine-equivalent numbering.

Scaffolds Purine Purine (Imidazo[4,5-d]pyrimidine) Iso_B 1-Deazapurine (Imidazo[4,5-b]pyridine) Stable Precursors Purine->Iso_B N1 -> CH replacement Iso_C 3-Deazapurine (Imidazo[4,5-c]pyridine) Unstable Precursors Purine->Iso_C N3 -> CH replacement

Figure 1: Structural relationship between Purine and its deaza-isosteres. The "c" fusion corresponds to the 3-deaza modification.[1]

Synthesis of Imidazo[4,5-c]pyridines

The synthesis of the [4,5-c] skeleton is often the rate-limiting step in SAR campaigns. Two primary methodologies dominate the field: the Classical Condensation and the Reductive Cyclization .

Method A: Classical Condensation (Low Efficiency)

This route involves the condensation of 3,4-diaminopyridine with carboxylic acids or orthoesters.

  • Critical Flaw: 3,4-Diaminopyridine is air-sensitive. It rapidly oxidizes to dark, insoluble polymers upon exposure to air, requiring immediate use after reduction of the nitro-precursor.

  • Yield: Typically 30–50% (variable).

Method B: Reductive Cyclization (High Efficiency)

To bypass the isolation of the unstable diamine, a "one-pot" reductive cyclization using sodium dithionite (Na₂S₂O₄) is the industry standard for efficiency.

Optimized Protocol: One-Pot Reductive Cyclization

Objective: Synthesis of 2-substituted-imidazo[4,5-c]pyridine from 4-amino-3-nitropyridine.

  • Reagents: 4-amino-3-nitropyridine (1.0 eq), Aldehyde (R-CHO, 1.1 eq), Na₂S₂O₄ (3.0 eq), DMSO/H₂O (3:1).

  • Procedure:

    • Dissolve 4-amino-3-nitropyridine and the aldehyde in DMSO.

    • Add a freshly prepared aqueous solution of Na₂S₂O₄ dropwise at 90°C.

    • Mechanism: The dithionite reduces the nitro group to an amine in situ, which immediately condenses with the aldehyde to form an imine, followed by cyclization.

  • Purification: The product often precipitates upon cooling or water addition.

  • Efficiency Metric: This method boosts yields to 70–85% and eliminates the handling of unstable intermediates.

Expert Insight: While Na₂S₂O₄ is efficient, it generates sulfur byproducts that can poison palladium catalysts in subsequent cross-coupling steps. Thorough washing with oxidative agents (e.g., dilute bleach or peroxide workup) or extensive chromatography is mandatory if downstream Suzuki/Buchwald couplings are planned.

Comparative Efficiency Analysis

The following table contrasts the synthesis of the [4,5-c] system against the [4,5-b] system and the standard Purine scaffold.

Table 1: Comparative Synthesis Metrics
FeatureImidazo[4,5-c]pyridine (3-Deaza)Imidazo[4,5-b]pyridine (1-Deaza)Purine (Reference)
Precursor Stability Low (3,4-diaminopyridine oxidizes rapidly)High (2,3-diaminopyridine is stable)High (Pyrimidines are stable)
Commercial Availability Limited (Precursors often custom synthesized)High (Many 2,3-diamines available)Ubiquitous
Cyclization Yield Moderate (40-60% Classical) to High (80% Reductive)High (70-90% Classical)High (>90%)
Regioselectivity (Alkylation) Poor (Mixtures of N1/N3 isomers common)Moderate (Steric hindrance at N3 often favors N1)Good (N9 often favored)
Atom Economy Good (Reductive cyclization)GoodExcellent
Overall "Ease of Synthesis" Difficulty: 8/10 Difficulty: 5/10 Difficulty: 3/10
The Regioselectivity Challenge

The most significant efficiency loss in [4,5-c] synthesis occurs during functionalization of the imidazole ring (e.g., glycosylation or alkylation).

  • Imidazo[4,5-c]pyridine: The electronic difference between N1 and N3 is minimal, leading to nearly 1:1 mixtures of regioisomers which require tedious HPLC separation.

  • Imidazo[4,5-b]pyridine: The pyridine nitrogen (N4) exerts a steric and electronic influence that often favors alkylation at N1 (the nitrogen distal to the pyridine ring), improving crude purity.

Comparative Workflow Diagram

The diagram below visualizes the "Step Count" and "Risk" associated with both pathways.

SynthesisComparison cluster_C Imidazo[4,5-c]pyridine (High Risk Route) cluster_B Imidazo[4,5-b]pyridine (Standard Route) Start_C 4-Amino-3-nitropyridine Step1_C Reduction (H2/Pd or Fe) *Unstable Intermediate* Start_C->Step1_C Reduction Step2_C Cyclization (Orthoester/Acid) Step1_C->Step2_C Immediate Use Req. Prod_C Imidazo[4,5-c]pyridine Step2_C->Prod_C Start_B 2-Amino-3-nitropyridine Step1_B Reduction *Stable Diamine* Start_B->Step1_B Step2_B Cyclization Step1_B->Step2_B Prod_B Imidazo[4,5-b]pyridine Step2_B->Prod_B

Figure 2: Workflow comparison highlighting the stability bottleneck in the [4,5-c] pathway.

Experimental Validation: Self-Validating Protocol

To ensure trustworthiness, the following protocol for the Reductive Cyclization of Imidazo[4,5-c]pyridine includes built-in checkpoints.

Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reactants: Combine 4-amino-3-nitropyridine (1.39 g, 10 mmol) and Benzaldehyde (1.1 mL, 11 mmol) in DMSO (15 mL).

  • Reduction (Checkpoint 1):

    • Prepare a solution of Na₂S₂O₄ (5.22 g, 30 mmol) in water (10 mL).

    • Heat the DMSO mixture to 90°C.

    • Add the dithionite solution dropwise over 10 minutes.

    • Observation: The yellow solution should turn orange/red and then fade to a lighter color as the nitro group is reduced and cyclization occurs. If the solution remains dark black, oxidation of the intermediate has occurred (reaction failed).

  • Workup (Checkpoint 2):

    • Stir at 90°C for 3 hours.

    • Cool to room temperature and pour into ice water (100 mL).

    • Adjust pH to ~8 with conc. NH₄OH.

    • Validation: A precipitate should form immediately. Filter and wash with water.

  • Data:

    • Expected Yield: 75–82%.

    • 1H NMR (DMSO-d6): Characteristic singlet at ~9.0 ppm (H2 of pyridine ring) and doublets at ~8.3 ppm and ~7.6 ppm.

Conclusion

While imidazo[4,5-c]pyridines offer distinct biological advantages (3-deaza modification), their synthesis is inherently less efficient than imidazo[4,5-b]pyridines due to the instability of the 3,4-diaminopyridine intermediate.

  • Recommendation: For initial library screening, utilize the Reductive Cyclization (Na₂S₂O₄) method to bypass unstable intermediates.

  • Recommendation: If the specific "c-fusion" geometry is not strictly required by the pharmacophore model, prioritize the [4,5-b] scaffold to accelerate SAR exploration due to its superior synthetic tractability.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 1976. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2014. [Link]

  • Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 2021. [Link]

  • Convenient Synthesis of 3-Deazapurine Nucleosides Using Inosine as a Starting Material. Current Protocols, 2021. [Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: Identification of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine

The following guide provides an in-depth technical analysis for the identification of 2-(methylthio)-3H-imidazo[4,5-c]pyridine using Infrared (IR) Spectroscopy. This document is structured to assist analytical chemists a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for the identification of 2-(methylthio)-3H-imidazo[4,5-c]pyridine using Infrared (IR) Spectroscopy. This document is structured to assist analytical chemists and drug discovery scientists in distinguishing this specific scaffold from its structural isomers and synthetic precursors.

Executive Summary

2-(Methylthio)-3H-imidazo[4,5-c]pyridine (CAS: 7397-69-5) is a fused heterocyclic scaffold often utilized as a bioisostere for purines in kinase inhibitor development. Its identification relies on distinguishing the unique imidazo[4,5-c]pyridine core from its [4,5-b] isomer and confirming the S-methylation of the thione precursor.

This guide details the diagnostic IR signatures required to validate the structure, focusing on the competition between the C=S (thione) and C-S-C (thioether) modes, and the "fingerprint" vibrations of the pyridine-fused imidazole ring.

Structural Context & Tautomerism

Before analyzing the spectrum, the analyst must understand the dynamic nature of the molecule.

  • Core System: The imidazo[4,5-c]pyridine skeleton contains a pyridine ring fused to an imidazole ring.[1][2][3] The position of the pyridine nitrogen (N5) distinguishes it from the [4,5-b] isomer (N4).

  • Tautomerism (1H vs. 3H): In the solid state, the proton on the imidazole ring resides on either N1 or N3. While the CAS name specifies "3H", the compound exists in a tautomeric equilibrium in solution. In the solid state (IR pellet/ATR), it forms strong intermolecular Hydrogen bonds (N-H···N), resulting in broad spectral features in the high-frequency region.

  • Substituent: The 2-methylthio group (-SMe) eliminates the possibility of thione-thiol tautomerism seen in the precursor, locking the sulfur as a thioether.

Figure 1: Structural Isomers and Precursors

Caption: Structural relationship between the target molecule, its thione precursor, and its [4,5-b] isomer.

Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize tautomeric shifts caused by solvent interaction, Attenuated Total Reflectance (ATR) on the neat solid is recommended over KBr pellets (which can induce pressure-based polymorphic changes).

Method:
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹[4]

    • Resolution: 4 cm⁻¹

    • Scans: 32 (sample) / 32 (background)

  • Sample Prep: Place ~2 mg of dry solid on the crystal. Apply high pressure to ensure contact.

  • Validation: Check for atmospheric CO₂ (2350 cm⁻¹) and H₂O (broad 3400 cm⁻¹) interference; subtract if necessary.

Diagnostic Spectral Analysis

The identification rests on three pillars: Methyl Group Confirmation , Thioether Validation , and Core Skeleton Fingerprinting .

Table 1: Diagnostic Peak Assignments
Frequency (cm⁻¹)IntensityAssignmentDiagnostic Value
3100 – 2700 Mediumν(C-H) Mixed Differentiation: Overlap of sharp aromatic C-H (3050 cm⁻¹) and aliphatic methyl C-H (2925, 2850 cm⁻¹). The presence of aliphatic peaks confirms the methyl group.[3]
2600 – 3200 Broadν(N-H) ··· N Tautomerism: A broad, structured band indicates strong intermolecular H-bonding of the imidazole N-H. Absence suggests N-alkylation or salt formation.
1620 – 1580 Strongν(C=N) + ν(C=C) Skeleton: Characteristic "breathing" modes of the imidazo[4,5-c]pyridine fused system. Often appears as a doublet.
1420 – 1440 Mediumδ(CH₃) asym Substituent: Asymmetric deformation of the S-methyl group.
1310 – 1330 Mediumδ(CH₃) sym Substituent: Symmetric "umbrella" deformation of the S-methyl group.
1260 – 1280 Strongν(C-N) Core: Imidazole ring stretch.
1000 – 1100 Weakν(C-S-C) Functionality: Asymmetric stretching of the thioether linkage.
~690 – 700 Mediumν(C-S) Key Identifier: C-S stretch.[3] Crucially, the strong C=S thione band (1150-1200 cm⁻¹) seen in the precursor must be ABSENT.
Detailed Comparative Analysis
A. The "Methylthio" Signature (vs. Precursor)

The most critical check is the success of the methylation reaction (typically reacting the 2-thione with methyl iodide).

  • Precursor (Thione): Shows a strong, broad absorption around 1150–1200 cm⁻¹ (C=S stretch) and potentially a weak S-H stretch at 2500 cm⁻¹ if the thiol tautomer is present.

  • Target (S-Methyl): The C=S band disappears. New bands appear at 2925/2850 cm⁻¹ (C-H aliphatic stretch) and 1310-1330 cm⁻¹ (CH₃ deformation).

  • Logic: If the spectrum retains a strong band at 1180 cm⁻¹ and lacks aliphatic C-H stretches, the methylation failed.

B. The "Isomer" Signature (vs. [4,5-b]pyridine)

Distinguishing the [4,5-c] isomer from the [4,5-b] isomer is challenging but possible in the fingerprint region (1600–600 cm⁻¹).

  • Imidazo[4,5-c]pyridine: The fusion of the pyridine ring creates a specific electron distribution. Literature (Dymińska et al., 2013) suggests the ring breathing modes for the [4,5-c] system often result in a split band or doublet around 1600 cm⁻¹ due to the lower symmetry compared to the [4,5-b] analog.

  • Imidazo[4,5-b]pyridine: Often shows a cleaner, single dominant band in the 1600–1580 cm⁻¹ region and distinct out-of-plane C-H bending patterns below 900 cm⁻¹.

Decision Workflow

Use this logic gate to interpret your spectrum.

Figure 2: Spectral Interpretation Logic

Caption: Step-by-step logic gate for validating the identity of the target compound.

References

  • Dymińska, L., et al. (2013). "Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products." Journal of Natural Products, 76(9), 1637-1646.

    • Key Insight: Provides the fundamental vibrational assignment for the imidazo[4,5-c]pyridine core skeleton.
  • NIST Chemistry WebBook. "Pyridine, 2-(methylthio)- IR Spectrum."

    • Key Insight: Reference for the S-Methyl vibrational modes on a pyridine ring (C-H aliph
  • BenchChem. "1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol Data."

    • Key Insight: Provides contrast data for the thione/thiol precursor to establish the "before" st
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. Key Insight: Standard reference for general heterocyclic and thioether IR band assignments.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(methylthio)-3H-imidazo[4,5-c]pyridine

[1][2] Part 1: Strategic Safety Overview Do not treat this compound as a generic organic solid. While GHS classification labels 2-(methylthio)-3H-imidazo[4,5-c]pyridine as "Harmful" (Warning) rather than "Fatal," its che...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Strategic Safety Overview

Do not treat this compound as a generic organic solid. While GHS classification labels 2-(methylthio)-3H-imidazo[4,5-c]pyridine as "Harmful" (Warning) rather than "Fatal," its chemical structure—an imidazopyridine core functionalized with a thioether—presents specific risks often overlooked in standard safety data sheets (SDS).[1][2]

The "Hidden" Hazards[1][2]
  • Sulfur Permeation: The methylthio moiety increases lipophilicity compared to the parent imidazopyridine. This enhances skin absorption potential and can degrade standard latex gloves rapidly.

  • Sensitization Potential: Nitrogen-sulfur heterocycles are frequent sensitizers.[2] Repeated low-level exposure (via inhalation of dust or glove permeation) can lead to idiosyncratic hypersensitivity.[1][2]

  • Hydrolytic Instability: In the presence of strong acids or moisture, the thioether linkage may degrade, potentially releasing methanethiol (methyl mercaptan), a toxic and foul-smelling gas.[2]

Part 2: PPE Selection Framework (Logic-Driven)[2]

Standard "lab coat and glasses" protocols are insufficient for synthesis or scale-up.[2] Use this logic-driven framework to select PPE based on the physical state of the reagent.[1][2]

PPE Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate barrier protection based on experimental conditions.

PPE_Selection Start Experimental State Solid Solid / Powder Handling Start->Solid Solution Solution / Synthesis Start->Solution Resp_Solid Respiratory: N95/P95 Mask (Min. requirement) Solid->Resp_Solid Glove_Solid Gloves: Single Nitrile (min 5 mil) Solid->Glove_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Resp_Sol Respiratory: Fume Hood + Half-mask (OV Cartridge) Solution->Resp_Sol Polar Polar (MeOH, Water) Solvent_Check->Polar Low Permeation Risk NonPolar Organic/Halogenated (DCM, DMF) Solvent_Check->NonPolar High Permeation Risk Glove_Double Gloves: Double Nitrile (Change every 30 min) Polar->Glove_Double Glove_Lam Gloves: Laminate (Silver Shield) under Nitrile NonPolar->Glove_Lam

Figure 1: Decision matrix for PPE selection based on physical state and solvent interaction.[1][2]

Detailed PPE Specifications
ComponentRecommendationTechnical Justification
Hand Protection (Solid) Nitrile (Accelerator-free) Thickness: ≥ 0.11 mm (5 mil)Prevents contact with dust.[1][2] Accelerator-free reduces risk of contact dermatitis from glove additives.[1][2]
Hand Protection (Solution) Double Gloving or Laminate Inner: PE/EVOH (Silver Shield)Outer: Nitrile (Disposable)Organic sulfides can permeate nitrile in <15 mins when dissolved in DCM or DMF.[2] Laminate liners provide >4hr breakthrough time.
Respiratory P95/P100 (Particulate) Optional: OV (Organic Vapor)Mandatory for weighing outside a hood. OV cartridges required if heating or if sulfur odor is detectable.
Eye/Face Chemical Goggles (Not Safety Glasses)Fine powders drift around side shields. Goggles seal the eyes against irritant dust and corrosive hydrolysis byproducts.
Body Tyvek Lab Coat + Poly-apronStandard cotton coats absorb liquids/dust.[1][2] Tyvek sheds particulate matter and prevents cross-contamination.

Part 3: Operational Protocols

Weighing & Transfer (Critical Control Point)
  • The Problem: Static electricity often causes imidazopyridine powders to "fly," contaminating balances and cuffs.

  • The Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the weighing enclosure.

    • Damping: Place a damp paper towel (solvent-wet) around the base of the balance to trap stray particles.[2]

    • Transfer: Do not use spatulas that generate static (plastic). Use stainless steel or antistatic polypropylene.

Reaction Setup
  • Venting: All reactions involving this compound must be vented through a scrubber or into a fume hood with >100 fpm face velocity.

  • Temperature Control: If heating >50°C, ensure the condenser is rated for sulfur-containing volatiles. Use a secondary trap with bleach (sodium hypochlorite) solution to neutralize any escaping mercaptans.

Decontamination[2]
  • Surface Cleaning: Do not just wipe with water.

    • Step 1: Wipe with 10% bleach solution (oxidizes the sulfide to sulfoxide/sulfone, reducing odor and toxicity).

    • Step 2: Wipe with Ethanol/Water (removes organic residues).

    • Step 3: Final water rinse.[3]

Part 4: Emergency Response & Disposal[1][2][3]

Spill Response Workflow

This self-validating workflow ensures containment without exposing the responder to acute toxicity.[1][2]

Spill_Response Spill Spill Detected Assess Assess State Spill->Assess Dry Dry Powder Assess->Dry Wet Liquid/Solution Assess->Wet Action_Dry Cover with wet pad (Prevent Dust) Dry->Action_Dry Action_Wet Absorb with Vermiculite Do NOT use paper towels Wet->Action_Wet Neutralize Wipe area with 10% Bleach Action_Dry->Neutralize Action_Wet->Neutralize Disposal Seal in HazWaste Bag Label: 'Toxic/Sulfur' Neutralize->Disposal

Figure 2: Emergency spill response workflow emphasizing dust suppression and oxidation.

Waste Disposal Strategy
  • Classification: Hazardous Waste (Toxic, Irritant).

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) in the waste stream to prevent exothermic oxidation of the sulfur moiety.

  • Labeling: Must be clearly labeled "Contains Organic Sulfides - Potential Stench."[1][2]

  • Destruction: Incineration with scrubber (required for NOx and SOx capture).[2]

References

  • PubChem. (n.d.). Compound Summary: 2-(Methylthio)-3H-imidazo[4,5-c]pyridine.[1][2][4] National Library of Medicine. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

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